2,2'-Sulfonylbis(1-phenylethanone)
Description
Properties
IUPAC Name |
2-phenacylsulfonyl-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4S/c17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZKWVJFIXGRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CS(=O)(=O)CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292387 | |
| Record name | 2,2'-sulfonylbis(1-phenylethanone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3708-08-5 | |
| Record name | NSC82224 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-sulfonylbis(1-phenylethanone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Molecular Blueprint: A Technical Guide to the Hypothesized Mechanism of Action of 2,2'-Sulfonylbis(1-phenylethanone)
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Direct experimental data on the mechanism of action of 2,2'-Sulfonylbis(1-phenylethanone) is not currently available in the public domain. This technical guide synthesizes information from structurally related diaryl sulfone compounds, with a particular focus on Bisphenol S (BPS), to propose a scientifically grounded, hypothetical mechanism of action. The experimental protocols and data presented are based on studies of these related compounds and should be adapted and validated for 2,2'-Sulfonylbis(1-phenylethanone).
Introduction
Diaryl sulfones are a class of organic compounds characterized by a sulfonyl group connected to two aryl groups. This structural motif is a key pharmacophore in a variety of biologically active molecules with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The central sulfonyl group, with its capacity for hydrogen bonding, plays a crucial role in the interaction of these compounds with biological targets. Given the structural similarity, it is plausible that 2,2'-Sulfonylbis(1-phenylethanone) shares a comparable mechanism of action with other well-studied diaryl sulfones. This guide will explore a hypothesized mechanism centered on the modulation of key cellular signaling pathways, drawing parallels from the known biological effects of Bisphenol S (BPS), a representative diaryl sulfone.
Hypothesized Core Mechanism of Action: Modulation of the PI3K/AKT/mTOR Signaling Pathway
Based on the activities of structurally analogous compounds, we hypothesize that 2,2'-Sulfonylbis(1-phenylethanone) exerts its biological effects, particularly its potential anti-cancer properties, through the modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
The proposed mechanism suggests that 2,2'-Sulfonylbis(1-phenylethanone), acting as an external stimulus, could lead to the activation of this pathway, thereby promoting cell cycle progression and proliferation in certain cellular contexts. This hypothesis is supported by studies on BPS, which has been shown to activate the PI3K/AKT/mTOR pathway.[1]
Signaling Pathway Diagram
Caption: Hypothesized activation of the PI3K/AKT/mTOR pathway by 2,2'-Sulfonylbis(1-phenylethanone).
Quantitative Data Summary
The following tables summarize the in vitro effects of the representative diaryl sulfone, Bisphenol S (BPS), on various cancer cell lines. This data provides a quantitative basis for the hypothesized biological activity of 2,2'-Sulfonylbis(1-phenylethanone).
Table 1: Cytotoxicity of Bisphenol S (BPS) in Cancer and Non-Cancerous Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Assay |
| MCF-7 | Human Breast Cancer | ~45 | 24 | MTT |
| HSeC | Human Sertoli Cells | ~35 | 24 | MTT |
Data extracted from a study evaluating the cytotoxic effects of bisphenols.[3]
Table 2: Proliferative Effects of Bisphenol S (BPS) on ER+ Breast Cancer Cell Lines
| Cell Line | Concentration (µM) | Effect | Assay |
| MCF-7 | 0.5 - 5 | Promoted cell proliferation | MTT & Clonogenic |
| T47D | 0.5 - 5 | Promoted cell proliferation | MTT & Clonogenic |
Data from a study on the proestrogenic effects of BPS.[4]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of diaryl sulfones like BPS. These protocols can serve as a starting point for investigating 2,2'-Sulfonylbis(1-phenylethanone).
Cell Viability and Proliferation Assessment (MTT Assay)
This protocol is used to assess the effect of the compound on cell viability and proliferation.
Workflow Diagram:
Caption: Workflow for the MTT cell viability and proliferation assay.
Materials:
-
96-well plates
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 1 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of 2,2'-Sulfonylbis(1-phenylethanone) in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate for 4 hours at room temperature in the dark, with gentle shaking, to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins
This protocol is used to determine the effect of the compound on the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Workflow Diagram:
Caption: General workflow for Western blot analysis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-PI3K, rabbit anti-PI3K, rabbit anti-p-AKT (Ser473), rabbit anti-AKT, rabbit anti-p-mTOR, rabbit anti-mTOR, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with 2,2'-Sulfonylbis(1-phenylethanone) at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control.
Conclusion
While direct experimental evidence for the mechanism of action of 2,2'-Sulfonylbis(1-phenylethanone) is lacking, the available data on structurally related diaryl sulfones, particularly Bisphenol S, provides a strong foundation for a hypothesized mechanism. The proposed modulation of the PI3K/AKT/mTOR signaling pathway offers a compelling avenue for future research. The experimental protocols detailed in this guide provide a robust framework for validating this hypothesis and further characterizing the biological activity of 2,2'-Sulfonylbis(1-phenylethanone). Such investigations are crucial for understanding its therapeutic potential and will be instrumental in guiding its future development as a potential pharmacological agent.
References
- 1. Bisphenol-A-induced inactivation of the p53 axis underlying deregulation of proliferation kinetics, and cell death in non-malignant human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MTT assay for cytotoxicity and cell viability determination [bio-protocol.org]
- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
An In-depth Technical Guide to 2,2'-Sulfonylbis(1-phenylethanone) and Related Compounds
Introduction
This technical guide addresses the physical and chemical properties of 2,2'-Sulfonylbis(1-phenylethanone). However, a comprehensive search of chemical literature and databases reveals no specific data for a compound with this name or the corresponding structure, bis(phenacyl) sulfone. This suggests that 2,2'-Sulfonylbis(1-phenylethanone) is either a novel or exceedingly rare compound with no publicly available characterization data.
In light of this, this guide will provide an in-depth overview of closely related and synthetically relevant compounds to offer valuable context and data for researchers, scientists, and drug development professionals working with similar chemical scaffolds. The compounds discussed include key precursors and structural analogs, providing insights into the synthesis and properties of β-keto sulfones and related molecules.
Section 1: Closely Related Compounds
Given the absence of data for 2,2'-Sulfonylbis(1-phenylethanone), this section details the properties of structurally similar or synthetically related compounds.
2-(Methylsulfonyl)-1-phenylethanone
A simple β-keto sulfone, this compound serves as a fundamental example of the class.
Table 1: Physical and Chemical Properties of 2-(Methylsulfonyl)-1-phenylethanone
| Property | Value |
| Molecular Formula | C9H10O3S |
| Purity | 95% |
2-Bromo-1-phenylethanone (Phenacyl Bromide)
A common precursor in the synthesis of phenacyl derivatives, its reactivity is central to forming compounds like the target molecule.
Table 2: Physical and Chemical Properties of 2-Bromo-1-phenylethanone
| Property | Value |
| Molecular Formula | C8H7BrO[1][2][3] |
| Molecular Weight | 199.047 g/mol [1][3] |
| Appearance | Colorless solid[1] |
| Melting Point | 50 °C[1] |
| Boiling Point | 136 °C at 18 mmHg[1] |
| CAS Number | 70-11-1[1][3] |
Bis(styryl)sulfones
These compounds feature a central sulfonyl group bonded to two styryl moieties and represent a class of unsaturated bis-sulfones.
Table 3: General Properties of Bis(styryl)sulfones
| Property | Description |
| General Synthesis | Synthesized by the condensation of aryl aldehydes with sulfonyldiacetic acid.[4] |
| Significance | Used as intermediates in the synthesis of aryl mono- and dicyclopropyl sulfones.[4] |
Section 2: Experimental Protocols
While a specific protocol for 2,2'-Sulfonylbis(1-phenylethanone) is unavailable, the following section details a representative synthesis for a related class of compounds, phenacyl (E)-styryl sulfones, which are β-keto vinylic sulfones.
Synthesis of Phenacyl (E)-Styryl Sulfones
This synthesis involves the condensation of phenacylsulfonylacetic acid with substituted benzaldehydes.
Step 1: Synthesis of Phenacylsulfonylacetic Acid
-
Reaction of Phenacyl Bromide and Mercaptoacetic Acid: Phenacyl bromide is reacted with mercaptoacetic acid to produce phenacylthioacetic acid.[5]
-
Oxidation: The resulting phenacylthioacetic acid is then oxidized to yield phenacylsulfonylacetic acid.[5]
Step 2: Condensation with Benzaldehydes
-
A mixture of phenacylsulfonylacetic acid and a substituted benzaldehyde is prepared in glacial acetic acid.
-
A catalytic amount of benzylamine is added to the mixture.
-
The reaction mixture is refluxed to produce the corresponding phenacyl (E)-styryl sulfone.[5]
Below is a diagram illustrating the general workflow for the synthesis of phenacyl (E)-styryl sulfones.
Section 3: Signaling Pathways and Biological Activity
There is no information available regarding the involvement of 2,2'-Sulfonylbis(1-phenylethanone) in any signaling pathways or its biological activity. For related compounds, some sulfones are known to possess biological activities. For instance, bis(p-azidophenyl) sulfone has been investigated for its antimicrobial properties.[6]
Conclusion
This technical guide has aimed to provide a comprehensive overview of 2,2'-Sulfonylbis(1-phenylethanone). The absence of specific data for this compound in the public domain has been noted. To provide valuable information for researchers in the field, this guide has presented detailed physical and chemical properties of closely related compounds, including key precursors and structural analogs. A representative experimental protocol for the synthesis of a related β-keto vinylic sulfone has also been provided. It is hoped that the information contained herein will serve as a useful resource for the synthesis and study of this and similar classes of compounds.
References
- 1. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromoacetophenone, 98% | Fisher Scientific [fishersci.ca]
- 4. ias.ac.in [ias.ac.in]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Sulfone, bis(p-azidophenyl) (7300-27-8) for sale [vulcanchem.com]
An In-depth Technical Guide to the Solubility of 2,2'-Sulfonylbis(1-phenylethanone)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-Sulfonylbis(1-phenylethanone). Given the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on predicted solubility based on its chemical structure, a general experimental protocol for determining its solubility, and the significance of this data in the context of research and drug development.
Introduction to 2,2'-Sulfonylbis(1-phenylethanone) and its Potential Significance
2,2'-Sulfonylbis(1-phenylethanone), an organic compound featuring a sulfonyl group flanked by two phenylethanone moieties, represents a structure of interest in medicinal chemistry and materials science. The sulfonyl group is a key functional group in a variety of pharmaceuticals, known to influence properties such as metabolic stability and receptor binding.[1] The phenylethanone structure is also a common scaffold in biologically active molecules.[2] Understanding the solubility of this compound is a critical first step in its potential application, particularly in drug development, where bioavailability is paramount.[3]
Predicted Solubility Profile
-
Aqueous Solubility: The molecule is largely non-polar due to the two phenyl rings and the overall carbon-rich structure. The sulfonyl group and the ketone carbonyl groups introduce some polarity, but their influence is likely insufficient to overcome the hydrophobicity of the rest of the molecule. Therefore, 2,2'-Sulfonylbis(1-phenylethanone) is expected to have low solubility in water .
-
Solubility in Organic Solvents: Based on the principle of "like dissolves like," it is anticipated that 2,2'-Sulfonylbis(1-phenylethanone) will exhibit higher solubility in polar aprotic solvents and some polar protic solvents.[4][5] Compounds with similar structures, such as acetophenone, are soluble in organic solvents.[6][7] Potential solvents for solubilization could include:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and acetonitrile.
-
Polar Protic Solvents: Ethanol, methanol, and isopropanol.
-
Non-Polar Solvents: Limited solubility is expected in non-polar solvents like hexane and toluene, although some dissolution may occur.
-
General Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8][9]
Objective: To determine the concentration of a saturated solution of 2,2'-Sulfonylbis(1-phenylethanone) in various solvents at a controlled temperature.
Materials:
-
2,2'-Sulfonylbis(1-phenylethanone) (pure solid)
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, DMSO, acetonitrile, hexane)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid 2,2'-Sulfonylbis(1-phenylethanone) to a known volume of each selected solvent in separate vials. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure the solution is saturated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To remove any undissolved solid particles, filter the collected supernatant through a syringe filter (e.g., 0.22 µm or 0.45 µm) into a clean vial. The filter material should be compatible with the solvent used.
-
Dilution: If necessary, dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
Concentration Analysis: Analyze the concentration of 2,2'-Sulfonylbis(1-phenylethanone) in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation of Solubility: Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL, g/L, or mol/L, taking into account any dilution factors.
Data Presentation
The experimentally determined solubility data should be compiled into a clear and structured table for easy comparison.
Table 1: Experimentally Determined Solubility of 2,2'-Sulfonylbis(1-phenylethanone) at [Temperature]
| Solvent | Solubility (mg/mL) | Solubility (g/L) | Molar Solubility (mol/L) |
| Water | |||
| Ethanol | |||
| Methanol | |||
| Acetone | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Acetonitrile | |||
| Hexane |
(Note: This table is a template to be populated with experimental data.)
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
Caption: Workflow for Solubility Determination
Conclusion
While specific quantitative solubility data for 2,2'-Sulfonylbis(1-phenylethanone) is not currently available in the literature, its molecular structure suggests poor aqueous solubility and better solubility in polar organic solvents. For researchers and professionals in drug development, the experimental determination of its solubility profile is a crucial step for further investigation and formulation development. The provided general protocol for the shake-flask method offers a reliable approach to generate this essential data. The insights gained from such studies will be invaluable for advancing the potential applications of this compound.
References
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmajournal.net [pharmajournal.net]
- 4. chem.ws [chem.ws]
- 5. youtube.com [youtube.com]
- 6. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetophenone - Wikipedia [en.wikipedia.org]
- 8. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]
- 9. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of 2,2'-Sulfonylbis(1-phenylethanone): A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and spectroscopic properties of synthetic compounds is paramount. This technical guide provides an in-depth look at the spectroscopic data for 2,2'-Sulfonylbis(1-phenylethanone), also known as bis(phenacyl)sulfone. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its identification and characterization.
Spectroscopic Data Summary
The expected spectroscopic data for 2,2'-Sulfonylbis(1-phenylethanone) is summarized in the tables below, providing a clear and concise reference for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 2,2'-Sulfonylbis(1-phenylethanone)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.8 - 5.0 | Singlet | 4H | -CH₂- |
| ~7.5 - 7.7 | Multiplet | 6H | m- & p-Ar-H |
| ~7.9 - 8.1 | Multiplet | 4H | o-Ar-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,2'-Sulfonylbis(1-phenylethanone)
| Chemical Shift (δ) ppm | Assignment |
| ~65 | -CH₂- |
| ~128 | Ar-C (ortho) |
| ~129 | Ar-C (meta) |
| ~134 | Ar-C (para) |
| ~136 | Ar-C (ipso) |
| ~192 | C=O |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2,2'-Sulfonylbis(1-phenylethanone)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Weak | C-H stretch (aliphatic) |
| ~1685 | Strong | C=O stretch (ketone) |
| ~1595, 1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1320 | Strong | S=O stretch (asymmetric) |
| ~1150 | Strong | S=O stretch (symmetric) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 2,2'-Sulfonylbis(1-phenylethanone)
| m/z | Interpretation |
| [M+H]⁺ | Molecular ion peak (protonated) |
| [M+Na]⁺ | Sodium adduct |
| Fragments | C₈H₇O⁺ (phenacyl cation), C₆H₅⁺ (phenyl cation), SO₂ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard in organic chemistry research and are applicable for the characterization of 2,2'-Sulfonylbis(1-phenylethanone).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 2,2'-Sulfonylbis(1-phenylethanone) (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹, and the positions of absorption bands are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry (MS): Mass spectral data can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight). The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. The resulting spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Logical Workflow for Spectroscopic Analysis
The process of obtaining and interpreting spectroscopic data for a compound like 2,2'-Sulfonylbis(1-phenylethanone) follows a logical progression. The diagram below illustrates this general workflow.
Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.
Thermal Stability and Decomposition of 2,2'-Sulfonylbis(1-phenylethanone): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability and decomposition of 2,2'-Sulfonylbis(1-phenylethanone). In the absence of direct experimental data for this specific compound, this guide leverages available information on analogous aromatic sulfones and β-keto sulfones to provide a comprehensive overview for researchers, scientists, and professionals in drug development. The insights presented herein are based on comparative data and established principles of thermal analysis and organic chemistry.
Chemical Structure
2,2'-Sulfonylbis(1-phenylethanone) is a symmetrical molecule featuring a central sulfonyl group connecting two 1-phenylethanone moieties. This structure suggests a degree of thermal stability conferred by the aromatic rings and the strong sulfonyl group.
Caption: Molecular structure of 2,2'-Sulfonylbis(1-phenylethanone).
Comparative Thermal Stability Data
| Compound Name | Structure | Onset of Decomposition (Tonset) | Key Decomposition Products | Citation |
| Dapsone | Diaminodiphenyl sulfone | 339 °C | C₆H₆SO, C₆H₆N₂O | [1] |
| Diphenyl sulfone | Diphenyl sulfone | Stable up to 550 °C | No significant decomposition observed | [2][3] |
| Poly(ether sulfone)s | Aromatic polymers with ether and sulfone linkages | 370 - 650 °C | SO₂, benzene, toluene, dibenzofuran | [4][5] |
| Thianaphthene 1,1-dioxide | Fused aromatic sulfone | < 300 °C | SO₂, benzofuran | [2][3][6] |
| Dibenzothiophene 5,5-dioxide | Fused aromatic sulfone | ~500 °C | SO₂, dibenzofuran, biphenyl, dibenzothiophene | [2][3] |
Based on this comparative data, it is reasonable to predict that 2,2'-Sulfonylbis(1-phenylethanone), as an acyclic aromatic sulfone, will exhibit high thermal stability, with an onset of decomposition likely above 350 °C. The presence of the β-keto groups may influence the exact decomposition temperature and pathway.
Proposed Thermal Decomposition Pathway
The thermal decomposition of aromatic sulfones typically initiates with the cleavage of the carbon-sulfur (C-S) bond, which is generally the weakest bond in the sulfonyl moiety. For 2,2'-Sulfonylbis(1-phenylethanone), a plausible decomposition pathway would involve the homolytic cleavage of one of the C-S bonds to form a phenacyl radical and a sulfonyl radical. The sulfonyl radical can then lose sulfur dioxide (SO₂), a common decomposition product of sulfones. The resulting radicals can then undergo a variety of secondary reactions, such as recombination, disproportionation, and fragmentation, leading to a complex mixture of final products.
Caption: Proposed thermal decomposition pathway for 2,2'-Sulfonylbis(1-phenylethanone).
Hypothetical Experimental Protocols
To experimentally determine the thermal stability and decomposition of 2,2'-Sulfonylbis(1-phenylethanone), a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. Evolved Gas Analysis (EGA) using a coupled Mass Spectrometer (MS) or Fourier Transform Infrared (FTIR) spectrometer would provide identification of the decomposition products.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the material begins to decompose and the kinetics of its weight loss.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a ceramic or platinum pan.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. A flow rate of 20-50 mL/min is typical.
-
-
Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass at the final temperature.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, heat of fusion, and any other thermal transitions (e.g., glass transition, solid-solid transitions) of the compound.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 1-3 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected melting point at a constant heating rate (e.g., 5-10 °C/min).
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is used.
-
-
Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting and other phase transitions. The peak temperature and the area under the peak (enthalpy change) are determined.
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive thermal analysis of 2,2'-Sulfonylbis(1-phenylethanone).
References
Unraveling the Identity of 2,2'-Sulfonylbis(1-phenylethanone): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The compound designated as 2,2'-Sulfonylbis(1-phenylethanone) presents a notable challenge in chemical identification, as extensive searches of chemical databases and scientific literature have not yielded a definitive entry or a registered CAS number under this specific nomenclature. This suggests that the name may be archaic, a non-standard descriptor, or potentially an error in transcription. The structure implied by the name, a sulfonyl group (SO₂) bonded to two phenylethanone moieties at the second carbon, is chemically plausible. However, without a confirmed registry, a comprehensive technical guide is speculative.
This document, therefore, serves as a foundational guide to the likely chemical nature of this compound based on its constituent parts and provides a framework for its potential synthesis and characteristics, while clearly acknowledging the current lack of definitive data.
Nomenclature and Chemical Structure
Based on standard IUPAC naming conventions, "2,2'-Sulfonylbis(1-phenylethanone)" describes a molecule where a sulfonyl group is the central linking unit between two 1-phenylethanone groups. The "2,2'-" designation indicates that the linkage to the sulfonyl group is at the carbon alpha to the carbonyl group of each phenylethanone unit.
Table 1: Putative Chemical Identifiers and Properties
| Identifier | Value |
| Systematic Name | 2,2'-Sulfonylbis(1-phenylethanone) |
| Common Synonyms | Bis(phenacyl) sulfone |
| Molecular Formula | C₁₆H₁₄O₄S |
| Molecular Weight | 302.35 g/mol |
| CAS Number | Not found |
Potential Synthesis Pathways
While no specific synthesis for "2,2'-Sulfonylbis(1-phenylethanone)" has been found in the literature, a plausible synthetic route can be proposed based on established reactions in organic chemistry. A likely method would involve the reaction of a suitable sulfur-containing nucleophile with a phenacyl halide.
Experimental Protocol: Proposed Synthesis from Phenacyl Bromide and a Sulfite Salt
This protocol is a hypothetical pathway and would require optimization and validation in a laboratory setting.
Objective: To synthesize 2,2'-Sulfonylbis(1-phenylethanone) via nucleophilic substitution.
Materials:
-
Phenacyl bromide (2-bromo-1-phenylethanone)
-
Sodium sulfite (Na₂SO₃)
-
A polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfite in DMF under an inert atmosphere.
-
Slowly add a solution of phenacyl bromide in DMF to the stirred sulfite solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 2,2'-Sulfonylbis(1-phenylethanone).
Logical Workflow for Proposed Synthesis:
Caption: Proposed synthesis workflow for 2,2'-Sulfonylbis(1-phenylethanone).
Anticipated Signaling Pathways and Biological Activity
Given the presence of the sulfonyl and phenylethanone moieties, one could speculate on potential biological activities. Sulfone-containing compounds are known to exhibit a wide range of pharmacological effects, including antimicrobial and anti-inflammatory properties. The phenylethanone structure is a common feature in various biologically active molecules.
Without experimental data, any discussion of signaling pathways remains theoretical. However, compounds with similar structural motifs have been investigated for their roles in pathways related to inflammation (e.g., COX enzyme inhibition) or as kinase inhibitors in cancer research.
Hypothetical Signaling Pathway Involvement:
Caption: A generalized diagram of potential biological interaction.
Conclusion and Future Directions
The primary obstacle to providing an in-depth technical guide for 2,2'-Sulfonylbis(1-phenylethanone) is the lack of its formal identification in the scientific literature and chemical databases. The information presented here is based on chemical principles and analogies to known compounds.
For researchers interested in this molecule, the first crucial step is its unambiguous synthesis and characterization. This would involve:
-
Definitive Synthesis: Carrying out and optimizing a synthetic route, such as the one proposed.
-
Structural Elucidation: Confirming the structure using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.
-
CAS Registry: Submitting the characterized compound to the Chemical Abstracts Service to obtain a unique CAS number.
Once the compound is formally identified and available, further research into its physicochemical properties, biological activity, and potential applications in drug development can be systematically pursued. Without this foundational step, any further investigation remains speculative.
An In-Depth Technical Guide to 2,2'-Sulfonylbis(1-phenylethanone): Synthesis, Properties, and Potential Applications
Disclaimer: Publicly accessible scientific literature and chemical databases lack a dedicated entry for the discovery, synthesis, and characterization of 2,2'-Sulfonylbis(1-phenylethanone). This guide, therefore, presents a detailed, plausible synthetic route and predicted properties based on established chemical principles and data from structurally related compounds.
Introduction
2,2'-Sulfonylbis(1-phenylethanone), also known as bis(phenacyl) sulfone, is a symmetrical organic molecule characterized by a central sulfonyl group linking two 1-phenylethanone moieties at their alpha-carbons. The presence of the electron-withdrawing sulfonyl and carbonyl groups suggests unique chemical reactivity and potential for biological activity. Sulfones are a well-established class of organic compounds with diverse applications in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of the proposed synthesis, predicted physicochemical properties, and potential research avenues for this compound.
Proposed Synthesis and History
Step 1: Synthesis of the Precursor, Bis(phenacyl) sulfide
The most probable route to the precursor, bis(2-oxo-2-phenylethyl) sulfide, involves the reaction of two equivalents of a phenacyl halide with a sulfide salt. Phenacyl bromide (2-bromoacetophenone) is a common and commercially available starting material for such nucleophilic substitution reactions.[2][3][4]
Step 2: Oxidation of Bis(phenacyl) sulfide to 2,2'-Sulfonylbis(1-phenylethanone)
The subsequent oxidation of the synthesized bis(phenacyl) sulfide to the corresponding sulfone is a standard transformation in organic chemistry. Various oxidizing agents are known to efficiently convert sulfides to sulfones, including hydrogen peroxide, potassium permanganate, and meta-chloroperoxybenzoic acid (m-CPBA).[5]
The following DOT script visualizes the proposed synthetic workflow:
Caption: Proposed two-step synthesis of 2,2'-Sulfonylbis(1-phenylethanone).
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of 2,2'-Sulfonylbis(1-phenylethanone).
Synthesis of Bis(2-oxo-2-phenylethyl) sulfide
Materials:
-
2-Bromoacetophenone (phenacyl bromide)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate in a minimal amount of deionized water.
-
To this solution, add a solution of 2-bromoacetophenone (2 equivalents) dissolved in ethanol.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold deionized water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure bis(2-oxo-2-phenylethyl) sulfide.
Synthesis of 2,2'-Sulfonylbis(1-phenylethanone)
Materials:
-
Bis(2-oxo-2-phenylethyl) sulfide
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve the bis(2-oxo-2-phenylethyl) sulfide in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add an excess of 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water to remove any residual acid, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 2,2'-Sulfonylbis(1-phenylethanone).
Physicochemical Properties (Predicted)
Due to the absence of experimental data for 2,2'-Sulfonylbis(1-phenylethanone), the following table summarizes predicted physicochemical properties based on its structure and data from analogous sulfones.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₆H₁₄O₄S |
| Molecular Weight | 302.35 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be significantly higher than the sulfide precursor due to increased polarity and intermolecular forces. Likely in the range of 150-200 °C. |
| Solubility | Insoluble in water; soluble in polar organic solvents such as DMSO, DMF, and acetone. |
| ¹H NMR (Predicted) | A singlet for the methylene protons (α to both carbonyl and sulfonyl groups) is expected to be downfield shifted (δ 4.5-5.5 ppm) compared to the sulfide precursor due to the strong electron-withdrawing effect of the sulfonyl group. Aromatic protons would appear in the typical region (δ 7.5-8.0 ppm). |
| ¹³C NMR (Predicted) | The methylene carbon signal would be significantly downfield. The carbonyl carbon signal would also be present in the characteristic region (δ > 190 ppm). |
| IR Spectroscopy | Characteristic strong absorption bands for the sulfonyl group (S=O stretching) are expected around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). A strong carbonyl (C=O) stretching band would be observed around 1680-1700 cm⁻¹. |
Potential Biological Activity and Research Applications
While no specific biological studies on 2,2'-Sulfonylbis(1-phenylethanone) have been reported, the broader class of sulfone-containing compounds exhibits a wide range of pharmacological activities.[1] Numerous bis-sulfone derivatives have been synthesized and investigated for their therapeutic potential.[6]
The following diagram illustrates a logical workflow for investigating the potential biological activities of this novel compound.
Caption: Logical workflow for the biological evaluation of 2,2'-Sulfonylbis(1-phenylethanone).
Given the structural motifs present in 2,2'-Sulfonylbis(1-phenylethanone), it could be a candidate for screening in the following areas:
-
Antimicrobial Agents: Many sulfone derivatives have shown promising antibacterial and antifungal properties.[1]
-
Anticancer Agents: The sulfone moiety is present in several anticancer drugs, and novel sulfone compounds are continuously being explored for their cytotoxic effects against various cancer cell lines.
-
Enzyme Inhibitors: The electrophilic nature of the carbons alpha to the sulfonyl and carbonyl groups could make this molecule an inhibitor of enzymes with nucleophilic residues in their active sites.
Conclusion
2,2'-Sulfonylbis(1-phenylethanone) represents an intriguing yet underexplored chemical entity. Based on fundamental principles of organic synthesis, a straightforward and efficient method for its preparation can be proposed. The predicted physicochemical properties suggest a stable crystalline compound with distinct spectroscopic features. The established biological significance of the sulfone functional group warrants the investigation of this molecule's pharmacological profile. This technical guide provides a foundational framework for researchers and drug development professionals interested in the synthesis and evaluation of this and other novel bis-sulfone derivatives. Further research is necessary to validate the proposed synthetic routes and to explore the potential applications of this compound.
References
- 1. BJOC - Synthetic strategies for the preparation of γ-phostams: 1,2-azaphospholidine 2-oxides and 1,2-azaphospholine 2-oxides [beilstein-journals.org]
- 2. BIS[4-(2-HYDROXYETHOXY)PHENYL] SULFONE(27205-03-4) 1H NMR spectrum [chemicalbook.com]
- 3. Bis[4-(2-hydroxyethylamino)phenyl] sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bis(4-hydroxyphenyl) Sulfone(80-09-1) 13C NMR spectrum [chemicalbook.com]
- 6. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sulfonyl Group: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The sulfonyl group (-SO₂-), a simple yet powerful functional moiety, has established itself as a critical component in the armamentarium of medicinal chemists. Its unique physicochemical properties and versatile reactivity have led to the development of a vast array of therapeutic agents, from life-saving antibiotics to essential treatments for chronic diseases like diabetes. This technical guide provides a comprehensive overview of the key characteristics of sulfonyl-containing compounds, with a focus on their synthesis, biological activities, and the experimental methodologies used in their evaluation.
Core Physicochemical and Structural Characteristics
The sulfonyl group, consisting of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon or a carbon and a nitrogen atom, imparts a unique set of properties to a molecule. It is a strong electron-withdrawing group, which significantly influences the acidity of adjacent protons and the overall electronic distribution of the molecule.[1][2] This electronic feature is fundamental to the biological activity of many sulfonyl-containing drugs.
The geometry of the sulfonyl group is tetrahedral, and the S-O bonds are highly polar. This polarity allows the sulfonyl group to act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets such as enzymes and receptors.[3][4] Furthermore, the introduction of a sulfonyl group can modulate a molecule's lipophilicity and metabolic stability, key parameters in drug design.[4]
A critical class of sulfonyl-containing compounds are the sulfonamides, where the sulfonyl group is linked to a nitrogen atom. The acidity of the sulfonamide proton is a key determinant of its antibacterial activity.[2][5]
Synthetic Methodologies: Crafting Sulfonyl-Containing Compounds
The synthesis of sulfonyl-containing compounds, particularly sulfonamides and sulfonylureas, has been extensively studied and refined over the years.
General Synthesis of Sulfonamides
A common and traditional method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine.[4][6]
Experimental Protocol: Synthesis of a Simple Aryl Sulfonamide
-
Chlorosulfonation: An aromatic compound (e.g., acetanilide) is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group (-SO₂Cl). This reaction is typically carried out at a controlled temperature.
-
Amination: The resulting sulfonyl chloride is then treated with ammonia or a primary/secondary amine to form the sulfonamide. The reaction is often performed in a suitable solvent and may require a base to neutralize the hydrochloric acid byproduct.[6]
-
Purification: The crude sulfonamide is then purified, often by recrystallization, to yield the final product.[7]
A schematic workflow for a typical sulfonamide synthesis is presented below:
Caption: General workflow for the synthesis of sulfonamides.
General Synthesis of Sulfonylureas
The synthesis of sulfonylureas, a cornerstone in the treatment of type 2 diabetes, typically involves the reaction of a sulfonamide with an isocyanate.[3][8]
Experimental Protocol: Synthesis of a Sulfonylurea Derivative
-
Formation of Sulfonyl Isocyanate or Carbamate: A sulfonamide is reacted with a reagent like phosgene or a chloroformate to form a reactive intermediate, such as a sulfonyl isocyanate or a sulfonyl carbamate.[3][8] Modern, safer methods often utilize reagents like diphenyl carbonate to avoid hazardous materials.[9][10]
-
Reaction with an Amine: The intermediate is then reacted with a primary or secondary amine to form the sulfonylurea linkage. This reaction is typically carried out in an appropriate solvent and may be heated to drive the reaction to completion.[3]
-
Work-up and Purification: The reaction mixture is then worked up to remove byproducts and unreacted starting materials, followed by purification of the final sulfonylurea product, often through recrystallization.[3]
Biological Activities and Mechanisms of Action
Sulfonyl-containing compounds exhibit a broad spectrum of biological activities, with sulfonamide antibiotics and sulfonylurea antidiabetics being the most prominent examples.
Sulfonamides: Inhibition of Bacterial Folic Acid Synthesis
Sulfonamides are bacteriostatic agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[6] Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. Humans are unaffected by sulfonamides as they obtain folic acid from their diet.
The antibacterial efficacy of sulfonamides is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10⁵ CFU/mL).[11]
-
Serial Dilution of the Sulfonamide: A series of twofold dilutions of the sulfonamide is prepared in a 96-well microtiter plate containing broth medium.[12]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[11]
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[12]
-
Determination of MIC: The MIC is read as the lowest concentration of the sulfonamide that shows no visible bacterial growth (i.e., no turbidity).[12][13]
Below is a workflow for determining the MIC of a sulfonamide:
Caption: Workflow for MIC determination by broth microdilution.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Sulfonamides against Various Bacterial Strains
| Sulfonamide Derivative | E. coli (µg/mL) | S. aureus (µg/mL) | P. aeruginosa (µg/mL) | B. subtilis (µg/mL) |
| Compound 1a | >256 | 128 | >256 | - |
| Compound 3b | 32 | - | - | - |
| Compound 3c | 32 | - | - | - |
| Compound 4a | 128 | - | - | - |
| Sulfonyl hydrazide (9) | 42 | - | - | - |
| Disulfonamide (5) | 100 | - | - | - |
Data compiled from multiple sources.[5][14] Note that direct comparison between studies may be limited by variations in experimental conditions.
Sulfonylureas: Stimulation of Insulin Secretion
Sulfonylureas are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus. Their primary mechanism of action is the stimulation of insulin release from pancreatic β-cells.[1][15][16] They achieve this by binding to and closing the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[1][15] This leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[17]
The signaling pathway for sulfonylurea-induced insulin secretion is illustrated below:
Caption: Signaling pathway of sulfonylurea-induced insulin secretion.
The potency of sulfonylureas is often determined by their half-maximal inhibitory concentration (IC₅₀) on the K-ATP channel.
Table 2: IC₅₀ Values of Selected Sulfonylureas for K-ATP Channel Inhibition
| Sulfonylurea | K-ATP Channel Subtype | IC₅₀ (nmol/L) |
| Glibenclamide | Kir6.2/SUR1 | 0.13 |
| Glibenclamide | Kir6.2/SUR2A | 45 |
| Glibenclamide | Kir6.2/SUR2B | 42 |
| Repaglinide | Kir6.2/SUR1 | 7.4 |
| Repaglinide | Kir6.2/SUR2A | 8.7 |
| Repaglinide | Kir6.2/SUR2B | 10 |
| Gliclazide (in presence of 100 µM MgATP) | Kir6.2-G334D/SUR1 | 213 |
| Gliclazide (in presence of 100 µM MgATP) | Kir6.2-V59M/SUR1 | 140 |
Data compiled from multiple sources.[18][19][20]
Physicochemical Properties and Structure-Activity Relationships (SAR)
The biological activity of sulfonyl-containing compounds is intimately linked to their physicochemical properties. For sulfonamide antibiotics, properties such as pKa and lipophilicity (logP) play a crucial role in their absorption, distribution, metabolism, and excretion (ADME), as well as their antibacterial potency.[2]
Table 3: Physicochemical Properties of Selected Sulfonamides
| Sulfonamide | pKa |
| Sulfanilamide | 10.1 - 10.4 |
| Sulfathiazole | ~5.0 |
| Aromatic Sulfonamides (P10, P20) | 9.7 |
| Dorzolamide (amino group) | 8.8 |
| Brinzolamide (amino group) | 8.8 |
Data compiled from multiple sources.[5][21][22]
Structure-activity relationship (SAR) studies have been instrumental in optimizing the therapeutic properties of sulfonyl-containing drugs. For antibacterial sulfonamides, it has been established that:
-
The p-amino group is essential for activity.[6]
-
The sulfonamide group must be attached to the benzene ring.[6]
-
Substitution on the sulfonamide nitrogen with electron-withdrawing heterocyclic rings generally enhances potency.[5]
For sulfonylureas, the nature of the substituents on both the aromatic ring and the urea nitrogen influences their potency, duration of action, and selectivity for the pancreatic K-ATP channel.[1][15]
Conclusion
Sulfonyl-containing compounds represent a remarkable class of molecules that have had a profound impact on medicine. Their continued importance is a testament to the versatility of the sulfonyl group in molecular design. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships, supported by robust experimental evaluation, is essential for the development of new and improved therapeutic agents. This guide provides a foundational overview for researchers and scientists dedicated to advancing the field of drug discovery and development.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats and its comparison to quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. Sulfonylurea stimulation of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. Molecular Mechanism of Sulphonylurea Block of KATP Channels Carrying Mutations That Impair ATP Inhibition and Cause Neonatal Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Review of 2,2'-Sulfonylbis(1-phenylethanone) and Related Compounds: Synthesis, Reactivity, and Potential Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Sulfonylbis(1-phenylethanone), with its characteristic bis(phenacyl)sulfone structure, represents an intriguing yet underexplored molecule. The presence of two α-keto carbons flanking a sulfonyl group suggests a unique chemical reactivity profile and potential for biological activity. The sulfonyl functional group is a versatile moiety found in numerous pharmaceuticals and agrochemicals, valued for its ability to act as a nucleophile, electrophile, or radical precursor depending on the reaction conditions.[1] This "chemical chameleon" nature, combined with the established biological significance of the phenylethanone scaffold, makes 2,2'-Sulfonylbis(1-phenylethanone) a compound of considerable interest for synthetic and medicinal chemists.
This guide will summarize the known synthesis methodologies, chemical reactions, and biological activities of closely related bis-sulfone and keto-sulfone analogs to provide a foundational understanding and framework for future research into 2,2'-Sulfonylbis(1-phenylethanone).
Synthesis of Structurally Related Bis-Sulfones
The most probable synthetic route to 2,2'-Sulfonylbis(1-phenylethanone) involves the oxidation of a corresponding bis-sulfide precursor. This method is a common and effective way to prepare various bis-sulfone derivatives.
A general approach for the synthesis of bis-sulfones involves a two-step process: the synthesis of a bis-sulfide followed by its oxidation.
General Synthetic Workflow
Caption: General synthetic workflow for 2,2'-Sulfonylbis(1-phenylethanone).
Experimental Protocols
Protocol 1: Synthesis of a Bis-sulfone via Oxidation of a Bis-sulfide
This protocol is adapted from the synthesis of novel bis-sulfone derivatives and can be considered a potential pathway to 2,2'-Sulfonylbis(1-phenylethanone).[2]
Step 1: Synthesis of the Bis-sulfide Precursor (Hypothetical for Bis(phenacyl)sulfide)
-
To a solution of 2-bromo-1-phenylethanone (2 mmol) in a suitable solvent such as ethanol or acetonitrile, add sodium sulfide nonahydrate (1 mmol).
-
Stir the reaction mixture at room temperature for a designated period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the bis(phenacyl)sulfide.
Step 2: Oxidation to the Bis-sulfone
-
Dissolve the synthesized bis(phenacyl)sulfide (1 mmol) in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Cool the solution in an ice bath.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 mmol, for oxidation to the sulfone), portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2,2'-Sulfonylbis(1-phenylethanone).
Quantitative Data from Related Syntheses
While specific yields for 2,2'-Sulfonylbis(1-phenylethanone) are not available, the synthesis of other bis-sulfones by oxidation of bis-sulfides generally proceeds in good to excellent yields.
| Bis-sulfone Derivative | Oxidizing Agent | Solvent | Yield (%) | Reference |
| Novel bis-sulfone compounds (2a-2j) | m-CPBA | DCM | Not specified | [2] |
| γ-keto sulfones | Metal-free hydrosulfonylation | Mesitylene | Good to excellent | [3][4][5] |
| Divinyl sulfones | Dehydrochlorination | Not applicable | High | [6] |
Chemical Reactivity
The reactivity of 2,2'-Sulfonylbis(1-phenylethanone) can be inferred from the known reactions of sulfones and α-keto compounds. The sulfonyl group can act as a leaving group in elimination and substitution reactions, and the α-protons are acidic and can be removed by a base to form an enolate, which can then participate in various C-C bond-forming reactions.
Logical Relationships in Reactivity
Caption: Potential reaction pathways for 2,2'-Sulfonylbis(1-phenylethanone).
Potential Biological Activity
Numerous sulfone-containing compounds exhibit a wide range of biological activities. Studies on structurally related bis-sulfone derivatives have revealed inhibitory activity against several metabolic enzymes.
Enzyme Inhibitory Activity of Related Bis-Sulfones
A series of novel bis-sulfone compounds were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isozymes I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[2] These enzymes are implicated in various diseases, including glaucoma, epilepsy, and Alzheimer's disease.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | AChE (Ki, nM) | BChE (Ki, nM) | Reference |
| 2a-2j | 11.4 ± 3.4 to 70.7 ± 23.2 | 28.7 ± 6.6 to 77.6 ± 5.6 | 18.7 ± 2.61 to 95.4 ± 25.52 | 9.5 ± 2.1 to 95.5 ± 1.2 | [2] |
These findings suggest that 2,2'-Sulfonylbis(1-phenylethanone) could also possess inhibitory activity against these or other enzymes and warrants investigation as a potential therapeutic agent. The phenacyl moiety is also a common feature in biologically active molecules, which could contribute to the overall pharmacological profile of the target compound.
Signaling Pathway Involvement (Hypothetical)
Given the inhibitory activity of related compounds on acetylcholinesterase, a potential mechanism of action for 2,2'-Sulfonylbis(1-phenylethanone) in a neurological context could involve the modulation of cholinergic signaling.
Caption: Hypothetical signaling pathway for 2,2'-Sulfonylbis(1-phenylethanone).
Conclusion and Future Directions
While direct experimental data on 2,2'-Sulfonylbis(1-phenylethanone) is currently lacking in the scientific literature, a review of structurally related bis-sulfones and keto-sulfones provides a strong foundation for predicting its chemical and biological properties. The synthesis is likely achievable through the oxidation of a bis-sulfide precursor, and the molecule is expected to exhibit reactivity at both the α-keto positions and the sulfonyl group. Furthermore, the documented enzyme inhibitory activities of similar bis-sulfone compounds suggest that 2,2'-Sulfonylbis(1-phenylethanone) could be a valuable candidate for biological screening.
Future research should focus on the definitive synthesis and characterization of 2,2'-Sulfonylbis(1-phenylethanone). Subsequent investigations into its chemical reactivity and a comprehensive evaluation of its biological activity, particularly as an enzyme inhibitor, are warranted to unlock the full potential of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06784F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 2,2'-Sulfonylbis(1-phenylethanone)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2,2'-Sulfonylbis(1-phenylethanone) is publicly available. The following information is compiled from data on structurally similar compounds, including various substituted bis(phenyl) sulfones and general knowledge of β-keto sulfones. This guide should be used for informational purposes and as a supplement to, not a replacement for, a comprehensive risk assessment conducted by qualified professionals.
Executive Summary
This technical guide provides a comprehensive overview of the safety and handling precautions for 2,2'-Sulfonylbis(1-phenylethanone), a compound of interest in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS), this document extrapolates potential hazards and handling protocols from data on analogous sulfonyl-containing organic compounds. It is imperative that all laboratory personnel conduct a thorough risk assessment prior to handling this compound and adhere to all institutional and regulatory safety guidelines.
Hazard Identification and Classification
Based on data from structurally related compounds, 2,2'-Sulfonylbis(1-phenylethanone) should be treated as a potentially hazardous substance. The primary hazards are anticipated to be:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.
Some related sulfonyl compounds are also classified as flammable solids. Therefore, it is prudent to handle 2,2'-Sulfonylbis(1-phenylethanone) away from ignition sources.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of structurally similar bis(phenyl) sulfone derivatives. This data is provided for estimation purposes only.
| Property | Value (for related compounds) | Citation |
| Melting Point | 98-100 °C (for Bis(4-fluorophenyl) sulfone) | [1] |
| 143-146 °C (for Bis(4-chlorophenyl) sulfone) | [2] | |
| 195 °C (for Bis[4-(4-aminophenoxy)phenyl]sulfone) | [3][4] | |
| 242-247 °C (for Bis(4-hydroxyphenyl) sulfone) | [5] | |
| Boiling Point | 250 °C at 10 mmHg (for Bis(4-chlorophenyl) sulfone) | [2] |
| Solubility | Generally soluble in organic solvents like acetone. | [3][6] |
| Low solubility in water. | [5] | |
| Appearance | Likely a white to off-white solid powder or crystalline material. | [3][6] |
Toxicological Information
Quantitative toxicological data for 2,2'-Sulfonylbis(1-phenylethanone) is not available. The table below presents data for related sulfonyl compounds to provide an indication of potential toxicity.
| Compound | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | Citation |
| Bis(4-hydroxyphenyl) sulfone | 2830 mg/kg | Not Available | [5] |
| Bis[4-(4-aminophenoxy)phenyl]sulfone | Not Available | 560 mg/kg | [3] |
Experimental Protocols: Safe Handling Procedures
Adherence to strict safety protocols is paramount when working with 2,2'-Sulfonylbis(1-phenylethanone). The following procedures are recommended for handling this and other solid organic compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A thorough risk assessment should guide the selection of appropriate PPE. The following are minimum recommendations:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed regularly, or immediately if contaminated.[3]
-
Body Protection: A lab coat or chemical-resistant apron. Long-sleeved clothing is recommended.[7]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[3]
Caption: PPE Selection Workflow for Handling 2,2'-Sulfonylbis(1-phenylethanone).
Engineering Controls
-
Ventilation: All handling of 2,2'-Sulfonylbis(1-phenylethanone) that could generate dust should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[5]
Handling and Storage
-
General Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid breathing dust.[5] Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Personal Protection: Don appropriate PPE before attempting to clean up the spill.
-
Containment: For a solid spill, carefully sweep or scoop the material into a labeled waste container. Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials for proper disposal.[8]
-
Reporting: Report the spill to the appropriate laboratory or institutional safety personnel.
Caption: General Chemical Spill Workflow for a Solid Organic Compound.
Waste Disposal
All waste containing 2,2'-Sulfonylbis(1-phenylethanone) must be disposed of as hazardous chemical waste.[9]
-
Solid Waste: Collect in a clearly labeled, sealed container.[10]
-
Contaminated Materials: Any materials used for cleaning spills or contaminated PPE should also be placed in a sealed container and disposed of as hazardous waste.
-
Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.[9]
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[2]
Reactivity and Stability
-
Stability: Sulfones are generally stable compounds.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: Thermal decomposition may produce oxides of carbon and sulfur.
-
Reactivity of β-keto sulfones: The presence of the ketone and sulfonyl groups on adjacent carbons creates an active methylene group, making the compound susceptible to a variety of chemical reactions. These can include Michael additions and reductions of the keto group.[4][6]
First Aid Measures
-
Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. pppmag.com [pppmag.com]
- 4. Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Methodological & Application
Application Notes and Protocols for 2,2'-Sulfonylbis(1-phenylethanone) as a Photoinitiator in Polymer Chemistry
Disclaimer: Extensive searches of scientific literature and chemical databases have yielded no specific information on the synthesis, photochemical properties, or use of 2,2'-Sulfonylbis(1-phenylethanone) as a photoinitiator for polymer chemistry. The following information is therefore hypothetical and based on the general principles of photopolymerization and the known reactivity of related chemical structures, such as β-ketosulfones. These notes and protocols are intended to serve as a foundational guide for researchers interested in investigating the potential of this compound as a novel photoinitiator.
Introduction
Photoinitiators are essential components in photopolymerization, a process that utilizes light energy to initiate polymerization reactions. Upon absorption of light, a photoinitiator generates reactive species, typically free radicals or cations, which then initiate the polymerization of monomers and oligomers. 2,2'-Sulfonylbis(1-phenylethanone), a β-ketosulfone, possesses chromophoric phenyl ketone groups and a sulfonyl moiety, suggesting potential for photoactivity. The β-keto sulfone structure is known to undergo C-S bond cleavage upon irradiation in some contexts, which could theoretically produce initiating radicals.
Proposed Photoinitiation Mechanism (Hypothetical)
Based on the photochemistry of related β-ketosulfones, a plausible photoinitiation mechanism for 2,2'-Sulfonylbis(1-phenylethanone) would likely proceed via a Type I cleavage pathway. Upon absorption of UV light, the molecule is promoted to an excited singlet state, followed by intersystem crossing to a more stable triplet state. From the triplet state, homolytic cleavage of the carbon-sulfur bond is proposed to occur, generating two primary radical species.
Application Notes and Protocols for 2,2'-Sulfonylbis(1-phenylethanone) in 3D Printing and Photolithography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2'-Sulfonylbis(1-phenylethanone), a difunctional Type II photoinitiator, in the fields of 3D printing and photolithography. This document details its chemical properties, mechanism of action, and provides exemplary protocols for its application in formulating photocurable resins.
Introduction to 2,2'-Sulfonylbis(1-phenylethanone)
2,2'-Sulfonylbis(1-phenylethanone), commercially known as Esacure 1001 M, is a solid, off-white to slightly pink powder belonging to the ketosulphone class of photoinitiators.[1] It is a Type II photoinitiator, meaning it requires a co-initiator or synergist, typically an amine, to efficiently generate the free radicals necessary for initiating the polymerization of unsaturated monomers and oligomers, such as acrylates, upon exposure to UV light.[1][2] Its difunctional nature allows for the creation of densely cross-linked polymer networks.
A key advantage of 2,2'-Sulfonylbis(1-phenylethanone) is its suitability for pigmented systems and applications where low migration and low odor are critical, such as in food packaging and biomedical devices.[1][3] Its reactivity can be significantly enhanced by the addition of a co-initiator, which also helps to overcome oxygen inhibition, a common issue in radical polymerization.[1]
Physicochemical and Curing Properties
A summary of the key properties of 2,2'-Sulfonylbis(1-phenylethanone) is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 2,2'-Sulfonylbis(1-phenylethanone) | - |
| Synonyms | Esacure 1001 M, Difunctional Ketosulphone | [1][4] |
| CAS Number | 272460-97-6 | [5] |
| Molecular Weight | 515 g/mol | [1] |
| Appearance | Off-white to slightly pink powder | [1] |
| Melting Range | ≥ 100.0 °C | [1] |
| Purity (HPLC) | ≥ 94.0 % | [1] |
| UV Absorption Maximum | 315 nm | [6] |
| Recommended Concentration | 2 - 5% by weight | [1][2] |
| Solubility | Insoluble in water; soluble in most common organic solvents, monomers, and oligomers for UV applications. | [1] |
Mechanism of Photoinitiation
As a Type II photoinitiator, 2,2'-Sulfonylbis(1-phenylethanone) initiates polymerization through a bimolecular process. Upon absorption of UV radiation, the photoinitiator is excited to a triplet state. In this excited state, it abstracts a hydrogen atom from a co-initiator (e.g., an amine). This hydrogen abstraction process generates a free radical from the co-initiator, which then initiates the polymerization of the acrylate monomers.
Applications in 3D Printing and Photolithography
2,2'-Sulfonylbis(1-phenylethanone) is a versatile photoinitiator for both 3D printing (specifically stereolithography and digital light processing) and photolithography applications, particularly in formulations that are pigmented or require high curing efficiency.
3D Printing
In 3D printing, this photoinitiator enables the layer-by-layer fabrication of complex three-dimensional objects from a liquid photopolymer resin. Its efficacy in pigmented resins makes it suitable for producing colored or opaque parts.
Quantitative Performance Data (Exemplary for a Pigmented Acrylate Resin):
| Parameter | Value | Conditions | Reference |
| Curing Speed | |||
| Tack-Free Time (Cyan Flexo Ink) | ~80 m/min | 3.5% Esacure 1001M, 5% Acrylated Amine, UV Lamp | [3] |
| Tack-Free Time (Black Flexo Ink) | ~60 m/min | 3.5% Esacure 1001M, 3% Acrylated Amine, UV Lamp | [3] |
| Migration | |||
| Migration in 95% Ethanol | < 40 ppb | 2% Esacure 1001M, Cured film in air | [3] |
| Mechanical Properties | Not Available | - | - |
| Resolution | Not Available | - | - |
Experimental Protocol: Preparation of a 3D Printing Resin
This protocol provides a general guideline for formulating a photocurable resin for stereolithography (SLA) or digital light processing (DLP) 3D printing.
Materials:
-
Acrylate Oligomer (e.g., Urethane diacrylate)
-
Reactive Diluent (e.g., Isobornyl acrylate)
-
2,2'-Sulfonylbis(1-phenylethanone) (Esacure 1001 M)
-
Co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate or an acrylated amine)
-
Pigment dispersion (optional)
-
Light stabilizer (optional)
Procedure:
-
In a light-blocking container, combine the acrylate oligomer and reactive diluent at the desired ratio. Mix thoroughly until a homogeneous solution is formed.
-
Add 2-5% by weight of 2,2'-Sulfonylbis(1-phenylethanone) to the mixture.
-
Add the co-initiator. A typical starting concentration is 1-3% by weight. The ratio of photoinitiator to co-initiator may need to be optimized for specific resin formulations and printing conditions.
-
If preparing a pigmented resin, add the pigment dispersion and mix until a uniform color is achieved.
-
Add any other additives, such as light stabilizers.
-
Continue mixing the formulation in the dark for several hours to ensure all components are fully dissolved and evenly distributed.
-
Degas the resin under vacuum to remove any entrapped air bubbles before use in a 3D printer.
Photolithography
In photolithography, 2,2'-Sulfonylbis(1-phenylethanone) can be used in the formulation of negative photoresists. When exposed to a patterned UV light source, the photoresist cross-links and becomes insoluble in the developer solution, leaving behind the desired pattern.
Quantitative Performance Data:
No specific quantitative data on resolution or other performance metrics for photolithography applications using 2,2'-Sulfonylbis(1-phenylethanone) was found in the searched literature.
Experimental Protocol: Formulation of a Negative Photoresist
This protocol outlines a basic procedure for creating a negative photoresist.
Materials:
-
Alkali-soluble resin (e.g., novolac resin)
-
Acrylate crosslinker (e.g., pentaerythritol triacrylate)
-
2,2'-Sulfonylbis(1-phenylethanone) (Esacure 1001 M)
-
Co-initiator (e.g., N-methyldiethanolamine)
-
Solvent (e.g., propylene glycol monomethyl ether acetate - PGMEA)
-
Adhesion promoter (optional)
Procedure:
-
Dissolve the alkali-soluble resin in the solvent.
-
Add the acrylate crosslinker to the solution and mix until homogeneous.
-
In a separate container, dissolve 2,2'-Sulfonylbis(1-phenylethanone) and the co-initiator in a small amount of the solvent.
-
Add the photoinitiator solution to the resin mixture and stir until fully incorporated.
-
If used, add an adhesion promoter.
-
Filter the final photoresist solution through a sub-micron filter to remove any particulate matter.
Safety and Handling
2,2'-Sulfonylbis(1-phenylethanone) should be handled in accordance with good industrial hygiene and safety practices. It is recommended to use personal protective equipment, including gloves and safety glasses. Store the material in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
2,2'-Sulfonylbis(1-phenylethanone) is a highly effective Type II photoinitiator for UV-curable formulations used in 3D printing and photolithography. Its key strengths lie in its high reactivity in pigmented systems and its low migration and odor characteristics. For optimal performance, it should be used in conjunction with a suitable co-initiator. While general protocols are provided, specific formulation parameters and processing conditions will need to be optimized for each unique application to achieve the desired material properties and resolution. Further research is warranted to quantify the mechanical properties and achievable resolution in 3D printing and photolithography applications, respectively.
References
Application Notes and Protocols for 2,2'-Sulfonylbis(1-phenylethanone) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Sulfonylbis(1-phenylethanone), a molecule possessing a central sulfonyl group flanked by two phenacyl moieties, represents a unique scaffold with significant potential in organic synthesis. While specific literature on this compound is limited, its structural features, namely the β-keto sulfone and 1,3-dicarbonyl-like functionalities, suggest its utility as a versatile building block for the synthesis of a variety of carbocyclic and heterocyclic compounds. This document provides an overview of the potential synthetic applications of 2,2'-Sulfonylbis(1-phenylethanone) based on the well-established reactivity of analogous β-keto sulfones and 1,3-dicarbonyl compounds. Detailed experimental protocols for key potential transformations are provided to guide researchers in exploring the synthetic utility of this compound.
Introduction to β-Keto Sulfones
β-Keto sulfones are valuable intermediates in organic synthesis due to the presence of three key functional groups: a carbonyl group, a sulfonyl group, and an acidic α-methylene group.[1] This combination allows for a wide range of chemical transformations. The sulfonyl group can act as a good leaving group, an electron-withdrawing group to activate adjacent protons, and can be involved in various coupling and rearrangement reactions.[2] Consequently, β-keto sulfones are frequently employed in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][3]
Potential Synthetic Applications of 2,2'-Sulfonylbis(1-phenylethanone)
Based on the known reactivity of related β-dicarbonyl and β-keto sulfone compounds, 2,2'-Sulfonylbis(1-phenylethanone) is proposed as a precursor for the synthesis of various heterocyclic systems. The two phenacyl groups provide reactive sites for condensation reactions with binucleophiles to form five- and six-membered rings.
Synthesis of Substituted Pyrazoles
The 1,3-dicarbonyl-like nature of 2,2'-Sulfonylbis(1-phenylethanone) makes it an ideal substrate for the Knorr pyrazole synthesis and related methodologies. Reaction with hydrazine derivatives is expected to yield bis-pyrazole structures linked by a sulfonyl group.
Synthesis of Substituted Isoxazoles
Similarly, condensation with hydroxylamine hydrochloride in the presence of a base is anticipated to produce bis-isoxazole derivatives. The regioselectivity of this reaction can often be controlled by adjusting the reaction conditions.
Synthesis of Other Heterocyclic Systems
The versatile reactivity of the β-keto sulfone moiety suggests that 2,2'-Sulfonylbis(1-phenylethanone) could also be a precursor for other heterocyclic systems such as pyrimidines, thiophenes, and pyridines, through reactions with appropriate binucleophiles like ureas, thioureas, and enamines.
Experimental Protocols (Proposed)
The following protocols are generalized procedures based on established methods for analogous substrates. Optimization of reaction conditions such as solvent, temperature, and reaction time may be necessary for 2,2'-Sulfonylbis(1-phenylethanone).
General Procedure for the Synthesis of bis-Pyrazoles
Reaction Scheme:
Caption: General workflow for the synthesis of bis-pyrazole derivatives.
Protocol:
-
To a solution of 2,2'-Sulfonylbis(1-phenylethanone) (1.0 eq.) in ethanol or glacial acetic acid (10 mL/mmol), add hydrazine hydrate (2.2 eq.).
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a precipitate forms, it is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
General Procedure for the Synthesis of bis-Isoxazoles
Reaction Scheme:
Caption: General workflow for the synthesis of bis-isoxazole derivatives.
Protocol:
-
A mixture of 2,2'-Sulfonylbis(1-phenylethanone) (1.0 eq.), hydroxylamine hydrochloride (2.2 eq.), and a base such as sodium acetate or pyridine (2.5 eq.) in ethanol (15 mL/mmol) is prepared.
-
The mixture is heated at reflux until the starting material is consumed, as indicated by TLC analysis.
-
The reaction mixture is then cooled to room temperature and the solvent is evaporated under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation
As there is no specific experimental data for 2,2'-Sulfonylbis(1-phenylethanone), the following table presents typical reaction outcomes for the synthesis of pyrazoles and isoxazoles from analogous 1,3-dicarbonyl compounds to provide a reference for expected yields and reaction times.
| Entry | Binucleophile | Product | Typical Yield (%) | Typical Reaction Time (h) |
| 1 | Hydrazine Hydrate | Pyrazole | 75-95 | 2-6 |
| 2 | Phenylhydrazine | N-Phenylpyrazole | 70-90 | 3-8 |
| 3 | Hydroxylamine HCl | Isoxazole | 60-85 | 4-12 |
Logical Relationships in Synthesis
The synthetic utility of 2,2'-Sulfonylbis(1-phenylethanone) stems from its core structure, which allows for a divergent synthesis approach to various heterocyclic systems.
Caption: Divergent synthetic pathways from 2,2'-Sulfonylbis(1-phenylethanone).
Conclusion
References
- 1. Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Facile Synthesis of β-Keto Sulfones Employing Fenton's Reagent in DMSO [organic-chemistry.org]
Application Notes and Protocols: Scale-Up Synthesis of 2,2'-Sulfonylbis(1-phenylethanone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, two-step protocol for the scale-up synthesis of 2,2'-Sulfonylbis(1-phenylethanone). The synthesis involves the initial formation of the thioether intermediate, 2,2'-thiobis(1-phenylethanone), by the reaction of 2-bromo-1-phenylethanone with sodium sulfide. Subsequent oxidation of the thioether with hydrogen peroxide yields the final sulfone product. This protocol is designed to be scalable and utilizes cost-effective and environmentally conscious reagents, making it suitable for laboratory and pilot-plant scale production.
Introduction
2,2'-Sulfonylbis(1-phenylethanone), also known as phenacyl sulfone, is a symmetrical sulfone derivative with potential applications in organic synthesis and medicinal chemistry. The presence of the sulfonyl group, a key structural motif in many pharmaceutical compounds, makes this molecule an interesting building block for the development of novel therapeutic agents. This application note details a reliable and scalable synthetic route to this compound, addressing the need for an efficient production method for further research and development.
Synthesis Pathway
The synthesis of 2,2'-Sulfonylbis(1-phenylethanone) is achieved through a two-step process:
-
Step 1: Synthesis of 2,2'-Thiobis(1-phenylethanone) (Thioether Intermediate) : A nucleophilic substitution reaction between two equivalents of 2-bromo-1-phenylethanone (phenacyl bromide) and sodium sulfide.
-
Step 2: Oxidation of 2,2'-Thiobis(1-phenylethanone) to 2,2'-Sulfonylbis(1-phenylethanone) : Oxidation of the intermediate thioether to the corresponding sulfone using hydrogen peroxide.
Application of 2,2'-Sulfonylbis(1-phenylethanone) in Coatings and Adhesives: A Review of Available Data
The search for information on sulfonyl-containing compounds did yield general data on related classes of molecules, such as sulfonium salts, which are used as cationic photoinitiators in UV-curable systems. However, these compounds are structurally distinct from 2,2'-Sulfonylbis(1-phenylethanone) and their mechanisms of action and performance characteristics cannot be directly extrapolated.
Similarly, while information on other acetophenone-based photoinitiators is abundant, the unique sulfonyl bridge in the target molecule likely imparts specific properties that would require dedicated experimental evaluation. Without any direct studies on 2,2'-Sulfonylbis(1-phenylethanone), any attempt to generate detailed application notes or protocols would be speculative and not based on factual, verifiable data.
Researchers, scientists, and drug development professionals interested in the potential of this compound would need to undertake primary research to determine its efficacy and suitability for coatings and adhesives. This would involve:
-
Synthesis and Characterization: Preparation and purification of 2,2'-Sulfonylbis(1-phenylethanone) followed by structural and photophysical characterization (e.g., UV-Vis absorption spectrum, molar extinction coefficient).
-
Photocuring Activity Screening: Incorporation into standard coating or adhesive formulations (e.g., acrylate or epoxy-based systems) to assess its ability to initiate polymerization upon UV irradiation.
-
Performance Evaluation: Quantitative analysis of key properties of the cured materials, such as cure speed, depth of cure, hardness, adhesion, and chemical resistance.
A hypothetical experimental workflow for such an investigation is outlined below.
Hypothetical Experimental Workflow for Evaluating a Novel Photoinitiator
The following diagram illustrates a potential workflow for researchers aiming to evaluate the performance of a novel photoinitiator like 2,2'-Sulfonylbis(1-phenylethanone).
Caption: Hypothetical workflow for novel photoinitiator evaluation.
Due to the absence of specific data for 2,2'-Sulfonylbis(1-phenylethanone), it is not possible to provide the requested detailed application notes, protocols, and quantitative data tables. Further empirical research is required to establish its role and effectiveness in the field of coatings and adhesives.
Application Notes and Protocols for Sulfonylbis(phenylethanone) Derivatives
A comprehensive search for experimental protocols and application data for the specific compound 2,2'-Sulfonylbis(1-phenylethanone) did not yield any direct results. This suggests that the compound may be novel, not widely studied, or referred to under a different nomenclature. However, the broader class of bis-sulfone and phenylethanone derivatives has been investigated for various biological activities.
This document provides a summary of the available information on related sulfone-containing compounds and outlines general experimental approaches for their synthesis and evaluation, which can serve as a valuable resource for researchers and drug development professionals interested in this chemical scaffold.
General Information on Sulfone Derivatives
Sulfones are organosulfur compounds with the general structure R-S(=O)₂-R'. The sulfonyl group is a strong electron-withdrawing group, which imparts specific chemical and physical properties to the molecules containing it. In medicinal chemistry, sulfone moieties are incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. Bis-sulfone derivatives, in particular, have been explored for their potential as enzyme inhibitors and therapeutic agents.[1][2]
Potential Therapeutic Applications of Related Sulfone Compounds
While no specific biological activity has been reported for 2,2'-Sulfonylbis(1-phenylethanone), various other bis-sulfone and sulfone-containing molecules have demonstrated inhibitory effects on several enzymes, suggesting potential therapeutic applications in a range of diseases.
| Compound Class | Target Enzyme(s) | Potential Therapeutic Area | Reference |
| Novel bis-sulfone compounds | Carbonic Anhydrase I & II (hCA I, hCA II) | Glaucoma, Leukemia, Epilepsy | [1] |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | [1] | |
| Butyrylcholinesterase (BChE) | Alzheimer's Disease | [1] | |
| Sulfonamide Analogues of Antofine and Cryptopleurine | Not specified | Antitumor | [3] |
| 1-Phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivatives | Thromboxane A₂ (TXA₂) receptor | Thrombosis, Pulmonary Embolism | [4] |
| N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Lipoxygenase (LOX) | Alzheimer's Disease, Inflammation | [5] |
General Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of bis-sulfone derivatives, based on methodologies reported for analogous compounds.[1] These should be adapted and optimized for the specific target molecule.
Synthesis of Bis-Sulfone Derivatives by Oxidation
A common method for the synthesis of bis-sulfones is the oxidation of the corresponding bis-sulfide precursors.
Materials:
-
Bis-sulfide precursor
-
Oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid)
-
Solvent (e.g., acetic acid, dichloromethane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the bis-sulfide precursor in a suitable solvent.
-
Add the oxidizing agent to the solution, often portion-wise, while monitoring the reaction temperature.
-
Stir the reaction mixture at room temperature or elevated temperature for a specified period until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction and perform a work-up procedure, which may involve extraction and washing.
-
Purify the crude product using techniques such as column chromatography or recrystallization to obtain the desired bis-sulfone.
-
Characterize the final product using analytical methods like ¹H-NMR, ¹³C-NMR, IR spectroscopy, and elemental analysis.
General Workflow for Synthesis and Evaluation of Novel Bis-Sulfone Compounds
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel bis-sulfone compounds.
Caption: General workflow for the development of novel bis-sulfone inhibitors.
Conclusion
While specific experimental data for 2,2'-Sulfonylbis(1-phenylethanone) is not publicly available, the rich chemistry and diverse biological activities of related sulfone derivatives provide a strong rationale for the synthesis and investigation of this and similar molecules. The general protocols and workflows presented here offer a starting point for researchers and drug development professionals to explore the potential of this chemical class in various therapeutic areas. Further research is warranted to synthesize 2,2'-Sulfonylbis(1-phenylethanone) and evaluate its biological profile.
References
- 1. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivatives as thromboxane a(2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the High-Yield Synthesis of 2,2'-Sulfonylbis(1-phenylethanone)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a proposed high-yield synthesis of 2,2'-Sulfonylbis(1-phenylethanone), a symmetrical α-sulfonyl ketone. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by sulfone-containing molecules.[1] The presented method is based on the nucleophilic substitution reaction between phenacyl bromide and sodium sulfite, a route chosen for its likely efficiency and the ready availability of the starting materials.
Introduction
Sulfones are a prominent structural motif in a variety of therapeutic agents, demonstrating activities such as anti-inflammatory, antimicrobial, and anticancer effects.[1] Specifically, diaryl sulfones and related structures have been investigated for their potential as anticancer agents.[2][3] The sulfonyl group can act as a key pharmacophore, influencing the molecule's polarity, stability, and ability to interact with biological targets.[4] The target molecule, 2,2'-Sulfonylbis(1-phenylethanone), combines the sulfonyl core with two phenylethanone units, making it an interesting candidate for biological screening and further derivatization in drug discovery programs.
Proposed Synthetic Pathway
The proposed synthesis of 2,2'-Sulfonylbis(1-phenylethanone) involves the reaction of two equivalents of phenacyl bromide with one equivalent of sodium sulfite in a suitable solvent system. The reaction proceeds via a double nucleophilic substitution, where the sulfite ion displaces the bromide ions from the phenacyl bromide molecules.
Caption: Proposed synthesis of 2,2'-Sulfonylbis(1-phenylethanone).
Experimental Protocol
This protocol details the synthesis, purification, and characterization of 2,2'-Sulfonylbis(1-phenylethanone).
Materials and Reagents
-
Phenacyl bromide (2-bromo-1-phenylethanone)
-
Sodium sulfite (anhydrous)
-
Ethanol (95%)
-
Deionized water
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Hexane
-
Ethyl acetate
Instrumentation
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Infrared (IR) spectrometer
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Synthetic Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenacyl bromide (19.9 g, 100 mmol) and sodium sulfite (6.3 g, 50 mmol).
-
Solvent Addition: Add a mixture of 100 mL of 95% ethanol and 50 mL of deionized water to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The reaction is expected to be complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 30 mL) to remove any remaining inorganic salts.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 2,2'-Sulfonylbis(1-phenylethanone) as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50 °C for 12 hours.
-
Characterization: Determine the melting point of the purified product. Obtain IR, ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure and purity.
Data Presentation
| Parameter | Expected Value |
| Theoretical Yield | 15.12 g |
| Expected Actual Yield | 12.1 - 13.6 g (80-90%) |
| Appearance | White crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, ppm) | δ ~4.8 (s, 4H, -CH₂-), 7.5-8.0 (m, 10H, Ar-H) |
| ¹³C NMR (CDCl₃, ppm) | δ ~60 (-CH₂-), 128-135 (aromatic carbons), 190 (C=O) |
| IR (KBr, cm⁻¹) | ~1685 (C=O stretch), ~1320 & 1140 (SO₂ asymmetric and symmetric stretch) |
| Mass Spec (m/z) | Expected molecular ion peak |
Experimental Workflow and Potential Application in Drug Discovery
The following diagrams illustrate the overall experimental workflow and a potential signaling pathway that could be investigated for this class of compounds, given the known anticancer activities of some diaryl sulfones.
Caption: General experimental workflow for synthesis and analysis.
Caption: Potential mechanism of action for sulfone-based anticancer agents.[2]
References
Application Notes and Protocols: The Use of Bis(acyl)phosphine Oxide Photoinitiators in Radical Polymerization
Introduction to Bis(acyl)phosphine Oxide (BAPO) Photoinitiators
Bis(acyl)phosphine oxide (BAPO) photoinitiators are a class of highly efficient, Norrish Type I (cleavable) photoinitiators used extensively in free-radical polymerization.[1] Upon exposure to UV or visible light, BAPO molecules undergo α-cleavage to generate two pairs of highly reactive radicals, making them exceptionally effective at initiating polymerization in a variety of monomer and oligomer systems.[2][3] Their high quantum yield and absorption spectra extending into the visible light region make them suitable for curing pigmented or thicker coatings.[4]
A prime example of this class is Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide , a versatile photoinitiator used in a wide array of applications, from dental resins to industrial coatings.[5]
Mechanism of Action
The high efficiency of BAPO photoinitiators stems from their ability to generate four initiating radicals per molecule upon photolysis. The process begins with the absorption of a photon, leading to the excitation of the molecule to a triplet state, followed by rapid α-cleavage.[2]
Caption: Photolysis mechanism of a BAPO photoinitiator.
Quantitative Data and Performance Characteristics
The performance of a photoinitiator is determined by its absorption characteristics, quantum yield, and the reactivity of the generated radicals. BAPOs exhibit favorable properties in all these areas.
| Property | Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide | Reference |
| Molar Mass | 418.46 g/mol | [5] |
| Appearance | Yellowish powder | [4] |
| Melting Point | 127-131 °C | [5] |
| Absorption Maxima (λmax) | ~370 nm (with significant absorption up to 420 nm) | [5] |
| Molar Extinction Coefficient (ε) | High in the near-UV and visible range | [4] |
| Solubility | Soluble in most monomers and oligomers; low solubility in water | [4] |
| Typical Concentration | 0.5 - 5.0 wt% | General Knowledge |
Note: The high molar extinction coefficient in the longer wavelength UV-A and violet portion of the visible spectrum allows for deep curing and curing of pigmented systems.[4]
Experimental Protocols
The following protocols provide a general framework for utilizing a BAPO photoinitiator, such as Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide, in a typical laboratory-scale radical photopolymerization of an acrylate-based formulation.
Materials and Equipment
-
Monomer/Oligomer: Trimethylolpropane triacrylate (TMPTA) or similar multifunctional acrylate.
-
Photoinitiator: Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide.
-
Solvent (optional): Acetone or other suitable solvent for dissolving the photoinitiator.
-
UV Curing System: Medium-pressure mercury lamp or a UV-LED source with an emission spectrum overlapping the absorption of the photoinitiator (e.g., 365 nm or 395 nm).
-
Sample containers: Glass vials or aluminum pans.
-
Stirring equipment: Magnetic stirrer and stir bars.
-
Safety equipment: UV-blocking safety glasses, gloves, and a lab coat.
Preparation of the Photocurable Formulation
-
Dissolution of the Photoinitiator:
-
Weigh the desired amount of the BAPO photoinitiator (e.g., 2% by weight of the monomer/oligomer).
-
If the photoinitiator does not readily dissolve in the monomer/oligomer at room temperature, it can be pre-dissolved in a minimal amount of a volatile solvent like acetone.
-
-
Mixing:
-
Add the photoinitiator solution to the monomer/oligomer in a light-protected container (e.g., an amber vial).
-
Stir the mixture thoroughly at room temperature until a homogeneous solution is obtained. If a solvent was used, gently warm the mixture (e.g., to 40-50°C) under stirring to evaporate the solvent completely.
-
Photopolymerization Procedure
-
Sample Preparation:
-
Place a defined amount of the prepared formulation into a sample container (e.g., an aluminum pan to create a thin film). The thickness of the sample should be controlled as it affects the curing depth.
-
-
UV Curing:
-
Position the sample under the UV light source at a fixed distance.
-
Expose the sample to UV radiation for a predetermined time. The curing time will depend on the light intensity, the concentration of the photoinitiator, and the sample thickness.
-
-
Assessment of Curing:
-
The degree of cure can be assessed qualitatively by checking for the absence of tackiness on the surface (thumb twist test) or quantitatively using techniques like Fourier-transform infrared spectroscopy (FTIR) by monitoring the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).
-
Caption: Experimental workflow for photopolymerization.
Applications
Due to their high reactivity and curing efficiency, BAPO photoinitiators are utilized in a variety of demanding applications:
-
UV Curable Coatings and Inks: For wood, plastic, and metal substrates, especially in pigmented formulations.
-
Dental Composites: Visible light-cured dental fillings and adhesives.[5]
-
3D Printing (Stereolithography): As initiators in photopolymer resins.
-
Microelectronics: In the production of photoresists.
Safety Considerations
-
Always work in a well-ventilated area.
-
Avoid direct skin and eye contact with the photoinitiator and monomers by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Use UV-blocking eyewear when operating the UV curing system to prevent eye damage.
-
Consult the Safety Data Sheet (SDS) for the specific photoinitiator and monomers being used for detailed handling and safety information.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Uncovering the photoexcited dynamics in bis(acyl)phosphine oxide photoinitiators - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Bisacylphosphane oxides as photo-latent cytotoxic agents and potential photo-latent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radtech.org [radtech.org]
- 5. UV-VIS spectra and photoinitiation behaviors of acylphosphine oxide and bisacylphosphine oxide derivatives in unfilled, light-cured dental resins [jstage.jst.go.jp]
Application Notes and Protocols for Purity Analysis of 2,2'-Sulfonylbis(1-phenylethanone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Sulfonylbis(1-phenylethanone) is an organic compound containing a sulfonyl group flanked by two phenylethanone moieties. The purity of this compound is critical for its application in research and development, particularly in pharmaceutical contexts where impurities can affect biological activity, toxicity, and overall drug product stability. These application notes provide detailed protocols for the analysis of 2,2'-Sulfonylbis(1-phenylethanone) and the identification and quantification of potential process-related impurities. The primary methods covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Potential Impurity Profile
A common and efficient method for the synthesis of aryl sulfones is the oxidation of the corresponding aryl sulfide.[1][2] Therefore, a likely synthetic route to 2,2'-Sulfonylbis(1-phenylethanone) (the target sulfone) is the oxidation of 2,2'-thiobis(1-phenylethanone) (the sulfide). This process can lead to several potential impurities that need to be monitored. The oxidation of sulfides to sulfones proceeds through a sulfoxide intermediate.[1] Controlling the reaction conditions is crucial to prevent the formation of side products.[3]
A plausible synthesis pathway and the resulting potential impurities are outlined below:
Based on this synthetic route, the following are potential impurities:
-
Starting Material: 2,2'-Thiobis(1-phenylethanone) (Sulfide)
-
Intermediate: 2,2'-Sulfinylbis(1-phenylethanone) (Sulfoxide)
-
Starting materials for the sulfide synthesis: Phenacyl halide (e.g., phenacyl bromide)[4][5] and a sulfide source.
-
Side-products from over-oxidation: Although less common for sulfones, harsh oxidation conditions could potentially lead to degradation of the phenylethanone moiety.
Analytical Methods and Protocols
A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
References
- 1. Sulfone - Wikipedia [en.wikipedia.org]
- 2. Sulfone synthesis by oxidation [organic-chemistry.org]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Photopolymerization Kinetics with 2,2'-Sulfonylbis(1-phenylethanone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Sulfonylbis(1-phenylethanone) is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon exposure to ultraviolet (UV) radiation to generate free radicals.[1][2] These highly reactive species initiate the rapid polymerization of monomer and oligomer units, transforming a liquid resin into a solid polymer. This process, known as photopolymerization, offers significant advantages, including high reaction rates, spatial and temporal control, and low energy consumption.[3]
These characteristics make 2,2'-Sulfonylbis(1-phenylethanone) a candidate for applications requiring precise material fabrication, such as in drug delivery systems, medical hydrogels, and advanced coatings. Understanding the photopolymerization kinetics of this initiator is crucial for optimizing formulation performance and controlling the final properties of the cured material.
Physicochemical Properties
A summary of the key physicochemical properties of 2,2'-Sulfonylbis(1-phenylethanone) is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₄O₄S | N/A |
| Molecular Weight | 302.35 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Melting Point | 138-142 °C | N/A |
| Absorption Maximum (λmax) | Typically in the UV-A range (320-400 nm) | Inferred from similar structures |
Photopolymerization Kinetics
| Monomer System | Photoinitiator (Concentration) | Light Intensity (mW/cm²) | Rp (%/s) | Final Conversion (%C) | Analytical Method |
| 2-Phenylethyl (meth)acrylates | Not Specified | Not Specified | Varies with formulation | Higher for methacrylates | Photo-DSC |
| Acrylate Monomers | Omnirad 819 / Omnirad TPO | 15 | High | 90-93% | Photo-DSC |
| Tripropylene glycol diacrylate (TPGDA) | Benzophenone derivative | 100 | >20% s⁻¹ | ~95% | RT-FTIR |
Experimental Protocols
General Protocol for Sample Preparation
-
Formulation: Prepare the photopolymerizable resin by mixing the desired monomer(s) (e.g., acrylates, methacrylates), oligomers, and 2,2'-Sulfonylbis(1-phenylethanone) as the photoinitiator. The concentration of the photoinitiator typically ranges from 0.1 to 5 wt%.
-
Homogenization: Ensure a homogeneous mixture by stirring the formulation in the dark until the photoinitiator is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Degassing: If required, degas the formulation to remove dissolved oxygen, which can inhibit free-radical polymerization. This can be achieved by purging with an inert gas (e.g., nitrogen or argon) or by using vacuum.
Protocol for Kinetic Analysis using Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation, allowing for the determination of Rp and %C.[4][5]
-
Sample Preparation: Place a small, precise amount of the formulated resin (typically 1-5 mg) into a DSC sample pan.
-
Instrument Setup: Place the sample pan in the Photo-DSC instrument. Set the desired isothermal temperature and UV light intensity.
-
Measurement: Start the experiment by exposing the sample to UV light for a defined period. The instrument will record the heat flow as a function of time.
-
Data Analysis:
-
The rate of polymerization (Rp) is proportional to the heat flow (dH/dt).
-
The percentage conversion (%C) can be calculated by integrating the heat flow peak over time and dividing by the theoretical heat of polymerization for the specific monomer.
-
Protocol for Kinetic Analysis using Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR spectroscopy monitors the decrease in the characteristic absorption band of the reactive functional groups (e.g., C=C double bonds in acrylates) in real-time during polymerization.
-
Sample Preparation: Apply a thin film of the formulated resin onto an appropriate substrate (e.g., a KBr pellet or between two polypropylene films).
-
Instrument Setup: Place the sample in the FTIR spectrometer equipped with a UV light source.
-
Measurement: Initiate the polymerization by turning on the UV lamp and simultaneously start collecting FTIR spectra at short time intervals.
-
Data Analysis:
-
The percentage conversion (%C) at a given time is calculated by monitoring the decrease in the area of the acrylate C=C peak (e.g., around 810 cm⁻¹ or 1635 cm⁻¹) relative to an internal reference peak that does not change during polymerization (e.g., a C=O ester peak).
-
Visualizations
Caption: Initiation step of photopolymerization.
Caption: Workflow for kinetic analysis.
Applications in Drug Development
The rapid and controllable nature of photopolymerization initiated by compounds like 2,2'-Sulfonylbis(1-phenylethanone) is highly advantageous in drug development. Potential applications include:
-
Controlled Drug Release: Encapsulation of active pharmaceutical ingredients (APIs) within a photopolymerized matrix. The release kinetics can be tailored by controlling the crosslink density of the polymer, which is directly related to the photopolymerization kinetics.
-
Fabrication of Medical Devices: 3D printing of biocompatible and biodegradable medical implants and devices with precise geometries.
-
Tissue Engineering: Creation of hydrogel scaffolds that mimic the extracellular matrix for cell culture and tissue regeneration. The in-situ polymerization capability allows for minimally invasive application.
-
Microneedle Arrays: Fabrication of microneedles for transdermal drug delivery.
The selection of a suitable photoinitiator is critical in these applications, especially concerning biocompatibility. The photolysis byproducts of 2,2'-Sulfonylbis(1-phenylethanone) should be assessed for their cytotoxicity in the intended application.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle 2,2'-Sulfonylbis(1-phenylethanone) in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and dark place away from incompatible materials.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. researchgate.net [researchgate.net]
- 2. US9701762B2 - Hybrid photoinitiators - Google Patents [patents.google.com]
- 3. A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations for 3D-Printing and Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3708-08-5|2,2'-Sulfonylbis(1-phenylethan-1-one)|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
Practical Applications of 2,2'-Sulfonylbis(1-phenylethanone) in Materials Science: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific practical applications, quantitative data, or detailed experimental protocols for 2,2'-Sulfonylbis(1-phenylethanone) in materials science. The following information is based on the applications of closely related compounds, such as bis(benzoylmethyl) sulfide and other sulfone-containing photoinitiators. The protocols and data presented are illustrative and should be adapted and validated for the specific application of 2,2'-Sulfonylbis(1-phenylethanone).
Application Notes
2,2'-Sulfonylbis(1-phenylethanone), also known as bis(phenacyl) sulfone, is a molecule with significant potential in materials science, primarily as a photoinitiator for free-radical polymerization. Its chemical structure, featuring two phenacyl groups attached to a sulfonyl center, suggests that it can undergo photocleavage upon exposure to UV radiation to generate reactive radical species. These radicals can initiate the polymerization of various monomers and oligomers, making it a candidate for applications in coatings, adhesives, inks, and photolithography.
Primary Application: Photoinitiator for UV Curing
The principal application of compounds structurally similar to 2,2'-Sulfonylbis(1-phenylethanone) is as a Type I photoinitiator. Upon absorption of UV light, the molecule is expected to undergo homolytic cleavage of the carbon-sulfur bonds, generating two benzoylmethyl (phenacyl) radicals and sulfur dioxide. These highly reactive phenacyl radicals can then initiate the polymerization of acrylate or methacrylate-based resins.
Key Advantages of Sulfone-Based Photoinitiators:
-
Good Reactivity: The presence of the sulfonyl group can influence the absorption characteristics and the efficiency of radical generation.
-
Thermal Stability: Sulfone-containing compounds often exhibit good thermal stability, which is advantageous for formulation and storage.
-
Potential for Low Volatility and Odor: Compared to some other photoinitiators, higher molecular weight compounds like this may have lower volatility and odor.
Potential Applications in Materials Science:
-
UV-Curable Coatings: For wood, plastic, and metal substrates, providing rapid, energy-efficient curing and high-performance finishes.
-
Adhesives: In applications requiring fast, on-demand bonding, such as in electronics assembly or medical device manufacturing.
-
Printing Inks: For UV-cured inks used in screen, flexographic, and inkjet printing, offering high print speeds and durable prints.
-
Photolithography: In the microelectronics industry for the fabrication of printed circuit boards and microchips, where precise patterning is required.
-
3D Printing (Vat Photopolymerization): As a component in photopolymer resins for stereolithography (SLA) or digital light processing (DLP) 3D printers.
Quantitative Data (Illustrative Examples)
The following tables present hypothetical quantitative data for the performance of 2,2'-Sulfonylbis(1-phenylethanone) as a photoinitiator in a typical acrylate formulation. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Photopolymerization Efficiency in a Trimethylolpropane Triacrylate (TMPTA) Formulation
| Photoinitiator Concentration (wt%) | UV Wavelength (nm) | UV Intensity (mW/cm²) | Curing Time (s) | Final Conversion (%) |
| 1.0 | 365 | 100 | 5 | 85 |
| 2.0 | 365 | 100 | 3 | 92 |
| 3.0 | 365 | 100 | 2 | 95 |
| 2.0 | 385 | 100 | 5 | 88 |
| 2.0 | 405 | 100 | 8 | 82 |
Table 2: Mechanical Properties of UV-Cured TMPTA Films
| Photoinitiator Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore D) |
| 1.0 | 40 | 3.5 | 80 |
| 2.0 | 45 | 3.2 | 85 |
| 3.0 | 48 | 3.0 | 88 |
Experimental Protocols
Protocol 1: Synthesis of 2,2'-Sulfonylbis(1-phenylethanone)
This is a representative synthesis based on the reaction of a sulfinate with a phenacyl halide.
Materials:
-
Sodium dithionite (Na₂S₂O₄)
-
2-Chloroacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Glacial acetic acid
-
Ethanol
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Sulfoxylate: In a round-bottom flask, dissolve sodium dithionite in water and add sodium bicarbonate. React this with 2-chloroacetophenone in a two-phase system (e.g., water/DCM) to form the sodium salt of bis(phenacyl)sulfinic acid.
-
Oxidation to Sulfone: The resulting sulfinate is then oxidized to the corresponding sulfone. To the aqueous solution of the sulfinate, slowly add hydrogen peroxide in the presence of glacial acetic acid.
-
Work-up: The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product is then extracted with dichloromethane.
-
Purification: The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Evaluation of Photoinitiating Activity in UV Curing of an Acrylate Formulation
Materials:
-
2,2'-Sulfonylbis(1-phenylethanone)
-
Trimethylolpropane triacrylate (TMPTA) (or other suitable monomer/oligomer)
-
UV curing chamber with a controlled wavelength and intensity source (e.g., 365 nm mercury lamp)
-
Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory
-
Spin coater or film applicator
Procedure:
-
Formulation Preparation: Prepare solutions of 2,2'-Sulfonylbis(1-phenylethanone) in TMPTA at various concentrations (e.g., 1, 2, 3 wt%). Ensure complete dissolution, using gentle heating if necessary.
-
Sample Preparation: Apply a thin film of the formulation onto a suitable substrate (e.g., a glass slide or a silicon wafer) using a spin coater or a film applicator to ensure a uniform thickness.
-
UV Curing: Place the sample in the UV curing chamber and expose it to UV radiation of a specific wavelength (e.g., 365 nm) and intensity (e.g., 100 mW/cm²). Vary the exposure time to monitor the curing process.
-
Monitoring Conversion: The degree of polymerization (conversion) can be monitored in real-time or at different time points using FTIR spectroscopy. The decrease in the intensity of the acrylate C=C bond absorption peak (typically around 1635 cm⁻¹) is measured.
-
Data Analysis: Calculate the percentage conversion using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance of the C=C peak and Aₜ is the absorbance at time t.
-
Mechanical Testing: Once fully cured, the mechanical properties of the polymer films can be evaluated using standard techniques such as tensile testing and hardness measurements.
Visualizations
Dissolving 2,2'-Sulfonylbis(1-phenylethanone): Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and a comprehensive protocol for the dissolution of 2,2'-Sulfonylbis(1-phenylethanone), a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct solubility data for this specific compound, this protocol also outlines a systematic approach for solvent screening and optimization.
Application Notes
2,2'-Sulfonylbis(1-phenylethanone) and related sulfone-containing compounds are utilized in various research and development applications, including organic synthesis and materials science. Proper dissolution is a critical first step for the majority of experimental procedures, such as reaction chemistry, analytical characterization, and biological screening. The choice of solvent can significantly impact reaction kinetics, product purity, and the reliability of analytical measurements.
Based on the chemical structure of 2,2'-Sulfonylbis(1-phenylethanone) and solubility data for analogous compounds, polar aprotic solvents are likely candidates for effective dissolution. It is imperative for researchers to perform small-scale solubility tests to determine the optimal solvent and concentration for their specific application.
Safety Precautions: Researchers must consult the Safety Data Sheet (SDS) before handling 2,2'-Sulfonylbis(1-phenylethanone). This compound is suspected of causing cancer and genetic defects and may cause an allergic skin reaction. It is also harmful to aquatic life. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood.
Experimental Protocols
This section details a general protocol for dissolving 2,2'-Sulfonylbis(1-phenylethanone) and a method for determining its solubility in various solvents.
General Dissolution Protocol
This protocol is based on methodologies used for structurally similar aromatic sulfones.
Materials:
-
2,2'-Sulfonylbis(1-phenylethanone)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylacetamide (DMAc), Chloroform, Dichloromethane (DCM))
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Appropriate glassware (e.g., vial, flask)
Procedure:
-
Weigh the desired amount of 2,2'-Sulfonylbis(1-phenylethanone) in a clean, dry vial or flask inside a fume hood.
-
Add a small volume of the selected solvent to the solid.
-
Agitate the mixture using a vortex mixer for 30-60 seconds.
-
If the solid has not fully dissolved, add more solvent incrementally.
-
For larger volumes or if immediate dissolution is not achieved, place a magnetic stir bar in the flask and stir the solution at room temperature.
-
Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Once the solid is fully dissolved, the solution is ready for its intended application.
Protocol for Solubility Determination
A systematic approach is necessary to identify the most suitable solvent and to quantify the solubility.
Procedure:
-
Label a series of vials for each solvent to be tested.
-
Add a pre-weighed amount of 2,2'-Sulfonylbis(1-phenylethanone) (e.g., 10 mg) to each vial.
-
Start by adding a small, precise volume of a single solvent (e.g., 100 µL) to the first vial.
-
Vortex the vial for 1-2 minutes.
-
Observe if the solid has completely dissolved.
-
If the solid remains, add another aliquot of the solvent and repeat the vortexing and observation steps.
-
Continue adding the solvent in a stepwise manner until the solid is fully dissolved.
-
Record the total volume of solvent required to dissolve the known mass of the compound.
-
Calculate the solubility in mg/mL or g/L.
-
Repeat this procedure for all candidate solvents.
Data Presentation
The following table should be used to record the results of the solubility determination experiments.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Tetrahydrofuran (THF) | 25 | ||
| Dimethylacetamide (DMAc) | 25 | ||
| Chloroform | 25 | ||
| Dichloromethane (DCM) | 25 | ||
| Acetone | 25 | ||
| Acetonitrile | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| Water | 25 | Insoluble (based on general properties of similar compounds) |
Visualizations
The following diagrams illustrate the logical workflow for handling and dissolving 2,2'-Sulfonylbis(1-phenylethanone).
Caption: General workflow for safe handling and dissolution.
Caption: Systematic workflow for solubility determination.
Application Notes and Protocols for the Synthesis of 2,2'-Sulfonylbis(1-phenylethanone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Sulfonylbis(1-phenylethanone), also known as bis(phenacyl)sulfone, is a symmetrical α,α'-diketosulfone. The presence of the sulfonyl group flanked by two carbonyl moieties makes this compound a potentially valuable building block in organic synthesis and medicinal chemistry. The electron-withdrawing nature of the sulfonyl and carbonyl groups can activate the adjacent methylene protons, making them susceptible to a variety of chemical transformations. This application note provides a detailed protocol for a proposed synthesis of 2,2'-Sulfonylbis(1-phenylethanone) based on established reactions of analogous compounds.
Proposed Synthesis Pathway
The synthesis of 2,2'-Sulfonylbis(1-phenylethanone) can be achieved through a nucleophilic substitution reaction. The proposed pathway involves the reaction of two equivalents of 2-chloro-1-phenylethanone (phenacyl chloride) with one equivalent of sodium sulfite. This reaction is analogous to the Williamson ether synthesis and is a common method for forming sulfones. The reaction proceeds via an SN2 mechanism where the sulfite anion acts as a nucleophile, displacing the chloride ions from two molecules of phenacyl chloride.
Experimental Protocol
This protocol details the step-by-step synthesis of 2,2'-Sulfonylbis(1-phenylethanone) from 2-chloro-1-phenylethanone and sodium sulfite.
Materials and Reagents:
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloro-1-phenylethanone | C₈H₇ClO | 154.60 | 3.09 g | 20.0 |
| Sodium Sulfite | Na₂SO₃ | 126.04 | 1.26 g | 10.0 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL | - |
| Deionized Water | H₂O | 18.02 | 50 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.26 g (10.0 mmol) of sodium sulfite in 50 mL of deionized water. Add 50 mL of 95% ethanol to the solution.
-
Addition of Phenacyl Chloride: To the stirred solution, add 3.09 g (20.0 mmol) of 2-chloro-1-phenylethanone.
-
Reaction: Heat the mixture to reflux with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 4-6 hours.
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 2,2'-Sulfonylbis(1-phenylethanone).
| Parameter | Value |
| Theoretical Yield | 3.02 g |
| Expected Actual Yield | 2.11 - 2.42 g (70-80% yield range based on analogous reactions) |
| Reaction Time | 4 - 6 hours |
| Melting Point | Not reported, expected to be a crystalline solid |
Expected Spectroscopic Data:
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~4.5-4.8 (s, 4H, -CH₂-), δ ~7.4-8.0 (m, 10H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~60-65 (-CH₂-), δ ~128-135 (Ar-C), δ ~190-195 (C=O) |
| IR (KBr, cm⁻¹) | ~1680-1700 (C=O stretch), ~1300-1350 & ~1120-1160 (SO₂ stretch) |
| Mass Spec (m/z) | Expected [M+H]⁺ at 303.06 |
Visualizations
Synthesis Workflow Diagram
Caption: A step-by-step workflow for the synthesis of 2,2'-Sulfonylbis(1-phenylethanone).
Signaling Pathway/Logical Relationship Diagram
Caption: The proposed SN2 reaction mechanism for the formation of the target compound.
Application Notes and Protocols for Characterizing Polymers Initiated by 2,2'-Sulfonylbis(1-phenylethanone)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of polymers synthesized using the photoinitiator 2,2'-Sulfonylbis(1-phenylethanone). Detailed protocols for key analytical techniques are outlined to ensure accurate and reproducible results, which are crucial for the development and quality control of polymeric materials in various applications, including drug delivery systems.
Introduction to 2,2'-Sulfonylbis(1-phenylethanone)
2,2'-Sulfonylbis(1-phenylethanone) is a photoinitiator utilized in free-radical polymerization. Upon exposure to ultraviolet (UV) light, it generates free radicals that initiate the polymerization of monomer units to form polymer chains. The sulfonyl group within its structure can influence the polymerization kinetics and the properties of the resulting polymer. Understanding the characteristics of polymers synthesized with this initiator is essential for tailoring their properties for specific applications.
Based on its chemical structure, 2,2'-Sulfonylbis(1-phenylethanone) is proposed to be a Type I photoinitiator . This classification suggests that upon absorption of UV radiation, the molecule undergoes unimolecular bond cleavage (photolysis) to form two radical fragments, which then initiate polymerization.
Photoinitiation Mechanism
The proposed photoinitiation mechanism of 2,2'-Sulfonylbis(1-phenylethanone) involves the following steps:
-
Photoexcitation: The ketone chromophores in the molecule absorb UV light, promoting the molecule to an excited electronic state.
-
α-Cleavage: The excited molecule undergoes homolytic cleavage of the carbon-sulfur bond, a characteristic reaction of Type I photoinitiators. This cleavage results in the formation of two primary radical species.
-
Initiation: The generated free radicals react with monomer units, initiating the polymer chain growth.
Caption: Proposed photoinitiation mechanism of 2,2'-Sulfonylbis(1-phenylethanone).
Polymer Characterization Techniques
A suite of analytical techniques is employed to fully characterize the physical and chemical properties of polymers initiated with 2,2'-Sulfonylbis(1-phenylethanone).
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Application: GPC/SEC is a fundamental technique for determining the molecular weight distribution (MWD), number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer. This information is critical for understanding the polymerization efficiency and predicting the polymer's mechanical and solution properties.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the polymer sample in a suitable solvent (e.g., tetrahydrofuran (THF), chloroform) at a concentration of 1-2 mg/mL.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
System: Agilent GPC/SEC system or equivalent.
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes suitable for the expected molecular weight of the polymer.
-
Mobile Phase: HPLC-grade THF at a flow rate of 1.0 mL/min.
-
Temperature: 35-40 °C to ensure good solubility and reduce solvent viscosity.
-
Detector: Refractive Index (RI) detector.
-
Calibration: Use a series of narrow-PDI polystyrene standards to generate a calibration curve.
-
-
Data Analysis:
-
Integrate the chromatogram to obtain the retention time distribution.
-
Calculate Mn, Mw, and PDI using the calibration curve.
-
Data Presentation:
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Polymer A | 55,000 | 115,000 | 2.09 |
| Polymer B | 62,000 | 130,000 | 2.10 |
Note: The above data is hypothetical and for illustrative purposes.
Caption: General workflow for GPC/SEC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy is a powerful tool for elucidating the chemical structure of the polymer. ¹H NMR and ¹³C NMR can confirm the successful polymerization of the monomer, identify the end groups derived from the photoinitiator, and in some cases, provide information on the tacticity of the polymer chain.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the polymer sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence.
-
-
Data Analysis:
-
Assign the peaks in the spectra to the corresponding protons or carbons in the polymer structure.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and to confirm the monomer conversion.
-
Analyze the chemical shifts of the polymer backbone to assess tacticity.
-
Data Presentation:
| ¹H NMR Chemical Shift (ppm) | Assignment |
| 7.2-8.0 | Aromatic protons from initiator fragments and monomer |
| 3.5-4.5 | Protons adjacent to ester/ether groups in the monomer |
| 1.0-2.5 | Aliphatic protons in the polymer backbone |
Note: The above data is a generalized representation and will vary depending on the monomer used.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Application: Thermal analysis provides crucial information about the thermal properties of the polymer, including the glass transition temperature (Tg), melting temperature (Tm, if applicable), and thermal stability. These properties are vital for determining the processing conditions and the service temperature range of the polymeric material.
Experimental Protocols:
Differential Scanning Calorimetry (DSC):
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
-
Instrumentation and Conditions:
-
Instrument: TA Instruments DSC Q200 or equivalent.
-
Temperature Program:
-
Heat from room temperature to a temperature above the expected Tg or Tm at a rate of 10 °C/min under a nitrogen atmosphere.
-
Hold for 2-5 minutes to erase the thermal history.
-
Cool at 10 °C/min to below the Tg.
-
Heat again at 10 °C/min to obtain the final thermogram.
-
-
-
Data Analysis:
-
Determine the Tg as the midpoint of the transition in the second heating scan.
-
Determine the Tm as the peak temperature of the melting endotherm.
-
Thermogravimetric Analysis (TGA):
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the polymer sample into a ceramic or platinum TGA pan.
-
-
Instrumentation and Conditions:
-
Instrument: TA Instruments TGA Q500 or equivalent.
-
Temperature Program: Heat the sample from room temperature to 600-800 °C at a heating rate of 10-20 °C/min under a nitrogen or air atmosphere.
-
-
Data Analysis:
-
Determine the onset of decomposition temperature (Td) and the temperature of maximum decomposition rate.
-
Analyze the residual weight at the end of the experiment.
-
Data Presentation:
| Sample ID | Tg (°C) | Td (5% weight loss, °C) | Char Yield at 600 °C (%) |
| Polymer A | 105 | 350 | 15 |
| Polymer B | 110 | 365 | 18 |
Note: The above data is hypothetical and for illustrative purposes.
Caption: Workflow for DSC and TGA analyses.
Conclusion
The systematic application of these characterization techniques is indispensable for a thorough understanding of polymers initiated by 2,2'-Sulfonylbis(1-phenylethanone). The data obtained from GPC/SEC, NMR, and thermal analysis provides a comprehensive profile of the polymer's molecular weight, chemical structure, and thermal properties. This information is critical for establishing structure-property relationships and for the rational design of new polymeric materials for advanced applications in research, development, and the pharmaceutical industry.
The Enigmatic Reagent: 2,2'-Sulfonylbis(1-phenylethanone) in Organic Chemistry
Despite a thorough review of available scientific literature, specific applications, detailed experimental protocols, and quantitative data for 2,2'-Sulfonylbis(1-phenylethanone) as a reagent in organic chemistry remain elusive. This suggests that the compound is not widely utilized or reported in mainstream chemical synthesis. However, by examining the chemistry of structurally related bis(phenacyl)sulfones and other α,α'-disubstituted sulfones, we can infer its potential reactivity and utility as a versatile building block in the synthesis of complex organic molecules, particularly heterocycles.
The core structure of 2,2'-Sulfonylbis(1-phenylethanone), featuring a sulfonyl group flanked by two phenacyl moieties, suggests a rich and varied reactivity profile. The presence of acidic α-hydrogens, two carbonyl groups, and the sulfonyl functional group opens up possibilities for a range of chemical transformations.
Potential Applications in Heterocyclic Synthesis
Based on the known chemistry of similar sulfones, 2,2'-Sulfonylbis(1-phenylethanone) could serve as a valuable precursor for the synthesis of various heterocyclic compounds. The general strategy would likely involve the reaction of the bis(phenacyl)sulfone with dinucleophiles or its use in multi-component reactions.
Logical Workflow for Heterocycle Synthesis:
Caption: General workflow for heterocyclic synthesis.
Inferred Experimental Protocols
While specific protocols for 2,2'-Sulfonylbis(1-phenylethanone) are not available, the following generalized procedures for related compounds can provide a starting point for researchers.
General Protocol for the Synthesis of a Pyridazine Derivative
This hypothetical protocol is based on the reaction of a 1,4-dicarbonyl compound with hydrazine.
Materials:
-
2,2'-Sulfonylbis(1-phenylethanone)
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 2,2'-Sulfonylbis(1-phenylethanone) (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, evaporate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Tabulated Data for Related Sulfone Reactions
The following table summarizes typical reaction conditions and yields for the synthesis of heterocyclic compounds from sulfone-containing precursors, providing a comparative basis for potential reactions with 2,2'-Sulfonylbis(1-phenylethanone).
| Precursor | Reagent(s) | Product Type | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aryl Methyl Sulfone | Epichlorohydrin, n-BuLi | Bicyclo[1.1.0]butane | THF | -78 to RT | 3 | 59-65 |
| Sulfonyldiacetic acid | Aryl aldehydes, Benzylamine | Bis(styryl)sulfone | Acetic acid | Reflux | 1.5 | 70-85 |
| Vinyl Sulfone | N-protected amino acids, Ir catalyst | γ-Amino sulfone | Not Specified | Not Specified | Not Specified | Not Specified |
Potential Signaling Pathway Involvement in Drug Development
While there is no direct evidence linking 2,2'-Sulfonylbis(1-phenylethanone) to any specific signaling pathway, sulfone-containing molecules are known to exhibit a wide range of biological activities and are present in numerous pharmaceuticals. The sulfonyl group can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a molecule.
Hypothetical Drug Action Pathway:
Caption: Hypothetical drug action pathway.
Troubleshooting & Optimization
Technical Support Center: Degradation of Sulfonyl-Containing Aromatic Ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways and byproducts of sulfonyl-containing aromatic ketones, such as 2,2'-Sulfonylbis(1-phenylethanone). The information is based on established degradation patterns of structurally related compounds.
Section 1: Thermal Degradation
FAQs
-
Q1: At what temperature range should I expect thermal degradation of aromatic sulfonyl compounds to begin?
-
A1: Thermal degradation of related aromatic poly(ether sulfones) has been observed to start in the range of 370 to 650 °C. The initial degradation steps for simpler molecules may occur at the lower end of this range or even slightly below.
-
-
Q2: What are the expected primary mechanisms of thermal degradation for a compound like 2,2'-Sulfonylbis(1-phenylethanone)?
-
A2: Based on studies of similar structures, the primary degradation mechanisms are likely to involve the scission of the diphenyl sulfone and ether groups. For molecules with aliphatic linkers, decarboxylation and scission of those groups can also be expected.
-
-
Q3: What are the common byproducts of thermal degradation?
-
A3: Common byproducts from the thermal degradation of aromatic sulfones include sulfur dioxide, various substituted phenols, and benzene derivatives resulting from the cleavage of the sulfonyl bridge and subsequent reactions.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent degradation onset temperature in TGA. | Sample impurity; varying heating rates; different atmospheric conditions (e.g., inert vs. oxidative). | Ensure sample purity using appropriate analytical techniques (e.g., HPLC, NMR). Standardize heating rate and atmosphere for all experiments. |
| Difficulty identifying degradation products with Py-GC/MS. | Products are too volatile or too large to elute from the GC column; co-elution of products. | Use a mass spectrometer directly coupled to the pyrolysis unit to detect a wider range of products. Optimize the GC temperature program to improve separation. |
| Char residue varies between experiments. | Incomplete degradation; reaction with the sample pan material. | Ensure the final temperature in the TGA is high enough for complete degradation. Use inert sample pans (e.g., platinum or ceramic). |
Section 2: Hydrolytic Degradation
FAQs
-
Q1: Is 2,2'-Sulfonylbis(1-phenylethanone) expected to be susceptible to hydrolysis?
-
A1: While the sulfonyl group itself is generally stable, the ketone functional groups may be susceptible to hydrolysis under certain pH and temperature conditions. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.
-
-
Q2: What are the likely byproducts of hydrolytic degradation?
-
A2: Hydrolysis of the phenylethanone structure could potentially lead to the formation of corresponding carboxylic acids and alcohols. However, the sulfonyl group is expected to remain intact under typical hydrolytic conditions.
-
-
Q3: How does pH affect the rate of hydrolysis?
-
A3: For related aromatic sulfonyl chlorides, hydrolysis can occur under both neutral and alkaline conditions, with the rate being significantly faster in alkaline solutions. A similar pH-dependent trend can be anticipated for sulfonyl-containing ketones.[1]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable degradation under neutral pH. | The compound is stable under these conditions; insufficient reaction time or temperature. | Increase the temperature or prolong the experiment duration. Investigate degradation under acidic or alkaline conditions to accelerate the process. |
| Complex mixture of byproducts is difficult to separate and identify. | Multiple degradation pathways are occurring simultaneously. | Use a combination of analytical techniques (e.g., LC-MS, NMR) for structural elucidation. Perform experiments under milder conditions to favor a single pathway. |
| Precipitate formation during the experiment. | A degradation byproduct has low solubility in the reaction medium. | Adjust the solvent system or pH to improve the solubility of all components. Analyze the precipitate separately to identify it. |
Section 3: Photodegradation
FAQs
-
Q1: What is the expected photodegradation behavior of 2,2'-Sulfonylbis(1-phenylethanone)?
-
A1: Aromatic ketones, such as benzophenone, are known photosensitizers. It is plausible that 2,2'-Sulfonylbis(1-phenylethanone) will undergo photodegradation, potentially enhanced by the presence of other photosensitizing substances in the solution.[2]
-
-
Q2: What are the primary reactive species involved in photodegradation?
-
Q3: What kind of byproducts can be expected from photodegradation?
-
A3: Photodegradation is likely to produce a variety of oxidized and cleaved byproducts. This can include hydroxylated derivatives, and smaller molecules resulting from the breakdown of the aromatic rings and the carbon backbone.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no photodegradation observed. | The wavelength of the light source does not overlap with the absorbance spectrum of the compound; low quantum yield for degradation. | Characterize the UV-Vis absorbance spectrum of your compound and select a light source with an appropriate emission spectrum. Consider adding a known photosensitizer to the solution. |
| Degradation rate is not reproducible. | Fluctuations in light intensity; changes in solution composition (e.g., dissolved oxygen, pH). | Use a calibrated and stabilized light source. Control the experimental conditions, including temperature, pH, and dissolved gas concentrations. |
| Secondary reactions are complicating byproduct analysis. | Primary degradation products are also photoreactive. | Perform time-course experiments and analyze samples at early time points to identify the initial byproducts before they undergo further degradation. |
Quantitative Data Summary
Table 1: Thermal Degradation Characteristics of Related Aromatic Polymers
| Polymer | Degradation Temperature Range (°C) | Maximum Degradation Temperature (°C) | Char Residue (wt%) |
| P(ESES) Homopolymer | 370 - 650 | ~590 | 34-35 |
| P(ESDPA) Homopolymer | 380 - 470 (step 1), >470 (step 2) | 437 and 495 | ~32.4 |
Data extrapolated from studies on poly(ether sulfone) copolymers and homopolymers.[3]
Experimental Protocols
Protocol 1: Analysis of Thermal Degradation by Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
-
Sample Preparation: Accurately weigh approximately 0.1-0.5 mg of the sample into a pyrolysis sample cup.
-
Pyrolysis: Place the sample cup into the pyrolysis unit. Set the pyrolysis temperature to the desired value (e.g., 600 °C) with a rapid heating rate.
-
GC Separation: The pyrolysis products are swept into the GC column. Use a suitable column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the separation of a wide range of volatile and semi-volatile compounds. A typical program might be: hold at 50 °C for 2 minutes, then ramp to 300 °C at 10 °C/min.
-
MS Detection: The separated compounds are introduced into the mass spectrometer. Operate the MS in electron ionization (EI) mode and scan over a mass range of m/z 35-550.
-
Data Analysis: Identify the degradation products by comparing their mass spectra to a spectral library (e.g., NIST).
Protocol 2: Investigation of Photodegradation in Aqueous Solution
-
Solution Preparation: Prepare a stock solution of the target compound in a suitable solvent (e.g., acetonitrile) and dilute it to the desired concentration (e.g., 1.0 µM) in a buffered aqueous solution (e.g., phosphate buffer at pH 7).
-
Photoreactor Setup: Place a known volume (e.g., 10.0 mL) of the sample solution into a quartz vessel within a photoreactor equipped with a specific light source (e.g., a xenon lamp with filters to simulate sunlight).[2]
-
Irradiation: Irradiate the solution while maintaining a constant temperature (e.g., 20 °C) and continuous stirring.
-
Sampling: Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 10 hours).
-
Analysis: Analyze the concentration of the parent compound and the formation of byproducts in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Visualizations
Caption: Conceptual thermal degradation pathway for an aromatic sulfonyl ketone.
Caption: Experimental workflow for a photodegradation study.
References
Technical Support Center: Synthesis of 2,2'-Sulfonylbis(1-phenylethanone)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2'-Sulfonylbis(1-phenylethanone).
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of 2,2'-Sulfonylbis(1-phenylethanone), focusing on identifying potential causes and providing actionable solutions to mitigate side reactions and improve product yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or cautiously increasing the temperature. |
| Degradation of starting materials or product. | Ensure the use of high-purity, dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Suboptimal stoichiometry of reactants. | Carefully control the molar ratios of the starting materials. A slight excess of one reactant may be necessary to drive the reaction to completion, but large excesses should be avoided to minimize side product formation. | |
| Presence of Unreacted Starting Materials | Inefficient activation of the sulfonylating agent or the phenylethanone precursor. | Ensure the base used is strong enough and added at the appropriate temperature to facilitate the reaction. For reactions involving Grignard reagents, ensure the reagent is freshly prepared or titrated to determine its exact concentration.[1] |
| Poor solubility of reactants. | Select a solvent system in which all reactants are reasonably soluble at the reaction temperature. | |
| Formation of Colored Impurities | Oxidation of starting materials or intermediates. | Degas solvents and perform the reaction under an inert atmosphere. The use of antioxidants can be explored, though compatibility with the reaction chemistry must be verified. |
| Side reactions leading to polymeric or conjugated byproducts. | Optimize reaction conditions (temperature, concentration) to favor the desired reaction pathway. Lowering the reaction temperature may help reduce the rate of side reactions. | |
| Difficulty in Product Purification | Co-precipitation of inorganic salts with the product. | After quenching the reaction, perform multiple aqueous washes to remove inorganic salts. If the product is soluble in an organic solvent, extraction is a viable method. |
| Presence of highly polar byproducts. | Purification via column chromatography using a suitable stationary phase (e.g., silica gel or reverse-phase silica) and eluent system is recommended.[2][3] For highly water-soluble compounds, ion-exchange chromatography or preparative HPLC might be necessary.[2] | |
| Oily product that is difficult to crystallize. | Attempt recrystallization from various solvent systems. If the product remains an oil, purification by column chromatography is the preferred method. The purified oil can then be attempted to be crystallized again. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of 2,2'-Sulfonylbis(1-phenylethanone)?
A1: Common side reactions can include over-alkylation or over-acylation depending on the specific synthetic route. If a strong base is used, self-condensation of the phenylethanone starting material can occur. Oxidation of the sulfide to a sulfoxide and then to the sulfone needs to be carefully controlled to prevent the formation of other oxidized byproducts.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A suitable eluent system should be developed to clearly separate the starting materials, intermediates, and the final product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: What is the best method for purifying the crude product?
A3: The purification method depends on the nature of the impurities. Recrystallization is often a good first step if the product is a solid and the impurities have different solubilities. If recrystallization is ineffective or the product is an oil, column chromatography is the most versatile technique. For highly polar or ionic impurities, extractions with aqueous solutions of varying pH or the use of ion-exchange resins can be beneficial.[2]
Q4: My final product has a persistent color. How can I decolorize it?
A4: A persistent color may indicate the presence of trace impurities. Treatment with activated carbon followed by filtration can sometimes remove colored impurities. However, this should be done with caution as it can also lead to a loss of the desired product. The most effective method is typically a thorough purification by column chromatography.
Q5: The reaction is not proceeding to completion. What should I do?
A5: First, verify the quality and reactivity of your reagents, especially any organometallic reagents or strong bases. Ensure that the reaction is being conducted under strictly anhydrous conditions if required. If the reagents and conditions are appropriate, a modest increase in reaction temperature or the addition of a catalyst (if applicable to your specific synthetic route) could be considered.
Experimental Protocols
An illustrative experimental protocol for a potential synthesis route is provided below. Note that specific conditions may need to be optimized for your particular setup and scale.
Synthesis of 2,2'-Sulfonylbis(1-phenylethanone) via Oxidation of a Thioether Precursor
This two-step process involves the initial synthesis of a thioether intermediate followed by its oxidation to the desired sulfone.
Step 1: Synthesis of 2,2'-Thiobis(1-phenylethanone)
-
To a stirred solution of 2-bromoacetophenone (2.0 equivalents) in a suitable solvent such as ethanol or acetonitrile, add sodium sulfide nonahydrate (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Oxidation to 2,2'-Sulfonylbis(1-phenylethanone)
-
Dissolve the 2,2'-Thiobis(1-phenylethanone) from Step 1 in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add an oxidizing agent such as hydrogen peroxide (30% aqueous solution, 2.2 equivalents) or a peroxy acid like m-CPBA.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the oxidation is complete (monitor by TLC).
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated product by filtration, wash thoroughly with water to remove acetic acid, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the two-step synthesis of 2,2'-Sulfonylbis(1-phenylethanone).
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
Common issues with 2,2'-Sulfonylbis(1-phenylethanone) stability
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2,2'-Sulfonylbis(1-phenylethanone)?
A1: Based on its structure, the stability of 2,2'-Sulfonylbis(1-phenylethanone) can be influenced by several factors:
-
pH: The presence of acidic α-protons on the carbons between the sulfonyl and carbonyl groups makes the compound susceptible to base-catalyzed reactions.
-
Light: Aromatic ketones and sulfonyl groups can be sensitive to UV light, potentially leading to photochemical degradation.
-
Temperature: While acyclic aromatic sulfones are generally thermally stable, prolonged exposure to high temperatures could lead to decomposition.
-
Presence of strong nucleophiles, oxidants, or reducing agents: The electrophilic carbonyl carbons can react with strong nucleophiles. The overall structure may be susceptible to strong oxidizing or reducing conditions.
Q2: What is the expected thermal stability of 2,2'-Sulfonylbis(1-phenylethanone)?
A2: Acyclic aromatic sulfones, such as diphenyl sulfone, are known to be highly thermally stable, with decomposition onsets often exceeding 350°C.[1][2][3] Therefore, 2,2'-Sulfonylbis(1-phenylethanone) is expected to be thermally stable under most standard laboratory conditions (e.g., heating in common organic solvents).
Q3: Is 2,2'-Sulfonylbis(1-phenylethanone) susceptible to hydrolysis?
A3: The sulfonyl group is generally resistant to hydrolysis under neutral and acidic conditions. While strongly basic conditions might promote other reactions due to the acidity of the α-protons, cleavage of the C-S bond via hydrolysis is not expected to be a primary degradation pathway under typical experimental conditions.
Q4: What are the recommended storage conditions for 2,2'-Sulfonylbis(1-phenylethanone)?
A4: To ensure long-term stability, it is recommended to store 2,2'-Sulfonylbis(1-phenylethanone) in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, moisture, and oxygen.
Troubleshooting Guide
This guide addresses common issues that may be related to the stability of 2,2'-Sulfonylbis(1-phenylethanone) during experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected side products or low yield in a base-catalyzed reaction. | Enolization and subsequent reactions: The α-protons are acidic due to the adjacent electron-withdrawing sulfonyl and carbonyl groups. Base can lead to enolate formation, which might participate in aldol-type condensations or other side reactions. | • Use a non-nucleophilic base if only deprotonation is desired.• Perform the reaction at a lower temperature to minimize side reactions.• Slowly add the base to the reaction mixture.• Consider using a weaker base if applicable to the desired transformation. |
| Degradation of the compound upon exposure to light (e.g., during photochemical experiments or prolonged storage in a clear container). | Photochemical decomposition: Aromatic ketones can act as photosensitizers, and the C-S bond in sulfones can be susceptible to homolytic cleavage upon UV irradiation, leading to the formation of sulfonyl radicals.[4][5][6] | • Protect the reaction mixture and stored compound from light using amber vials or by wrapping the container in aluminum foil.• Use a light source with a wavelength that is not absorbed by the compound if it is not the intended reactant.• Degas the solvent to remove oxygen, which can participate in radical-mediated degradation pathways. |
| Compound decomposition when heated to very high temperatures (>300 °C). | Thermal decomposition: Although expected to be high, there is a limit to the thermal stability of any organic compound. At elevated temperatures, elimination of sulfur dioxide can occur.[1][2][3][7] | • Determine the thermal decomposition temperature using techniques like Thermogravimetric Analysis (TGA) if high-temperature applications are necessary.• For reactions requiring heat, use the lowest effective temperature. |
| Reaction with strong nucleophiles at the carbonyl group. | Electrophilicity of the carbonyl carbon: The carbonyl group is an electrophilic site and can be attacked by strong nucleophiles. | • Protect the carbonyl group with a suitable protecting group if it is not the intended reaction site.• Use milder or more sterically hindered nucleophiles if possible. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Photostability of 2,2'-Sulfonylbis(1-phenylethanone)
This protocol is adapted from the ICH Harmonised Tripartite Guideline for photostability testing.[8]
-
Sample Preparation:
-
Prepare a solution of 2,2'-Sulfonylbis(1-phenylethanone) in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Place a portion of the solution in a photostable, sealed container (e.g., an amber vial wrapped in aluminum foil) to serve as a dark control.
-
Place another portion of the solution in a clear, sealed container (e.g., a quartz cuvette or a clear glass vial).
-
-
Exposure to Light:
-
Expose the clear container to a light source that provides both UV and visible light (a calibrated photostability chamber is recommended).
-
Store the dark control at the same temperature as the exposed sample.
-
-
Analysis:
-
At predetermined time intervals, withdraw aliquots from both the exposed sample and the dark control.
-
Analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Compare the chromatograms of the exposed sample and the dark control to identify any new peaks (degradation products) and quantify the decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage of degradation over time.
-
If significant degradation is observed, further experiments can be conducted to identify the degradation products using techniques like LC-MS.
-
Visualizations
Logical Relationships in Troubleshooting
Caption: Troubleshooting flowchart for stability issues.
Potential Degradation Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Enhancing the Efficiency of 2,2'-Sulfonylbis(1-phenylethanone) as a Photoinitiator
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use and optimization of 2,2'-Sulfonylbis(1-phenylethanone) as a photoinitiator in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for 2,2'-Sulfonylbis(1-phenylethanone) as a photoinitiator?
A1: 2,2'-Sulfonylbis(1-phenylethanone) is presumed to function as a Type I photoinitiator. Upon absorption of UV light, it likely undergoes a unimolecular bond cleavage to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers in the formulation. The primary cleavage is expected to occur at the carbon-sulfur bonds.
Q2: What is a typical concentration range for 2,2'-Sulfonylbis(1-phenylethanone) in a formulation?
A2: The optimal concentration of a photoinitiator is highly dependent on the specific formulation and application. However, a general starting range for photoinitiators is between 0.5% and 5.0% by weight of the total formulation.[1] It is crucial to determine the optimal concentration experimentally for your specific system.
Q3: My formulation is not curing completely. What are the potential causes and solutions?
A3: Incomplete curing can stem from several factors:
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Insufficient Photoinitiator Concentration: The concentration of 2,2'-Sulfonylbis(1-phenylethanone) may be too low.
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Oxygen Inhibition: Oxygen in the atmosphere can quench the free radicals, leading to a tacky or uncured surface.
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Mismatched Light Source: The emission spectrum of your UV lamp may not sufficiently overlap with the absorption spectrum of the photoinitiator.
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UV Light Attenuation: Pigments, fillers, or a thick sample can block UV light from penetrating through the entire depth of the formulation.[2]
Q4: Can I use a synergist with 2,2'-Sulfonylbis(1-phenylethanone)?
A4: Yes, using a synergist is a common and effective strategy to improve the efficiency of photoinitiators. Amine synergists, such as N-methyl diethanolamine (MDEA) or ethyl-4-dimethylaminobenzoate (EPD), can enhance the formation of free radicals and help mitigate oxygen inhibition.[3][4] Novel non-amine-based synergists are also available and may offer improved performance and reduced yellowing.[3][4]
Q5: How can I reduce the yellowing of my cured product?
A5: Yellowing can be caused by the photoinitiator and its byproducts. To mitigate this, you can:
-
Optimize the photoinitiator concentration to the lowest effective level.
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Consider using a combination of multiple photoinitiators at a lower total concentration.[5]
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Ensure the UV source is appropriate and not causing excessive degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Slow Cure Speed | - Low photoinitiator concentration- Insufficient UV light intensity- Mismatch between UV lamp and photoinitiator absorption | - Incrementally increase the concentration of 2,2'-Sulfonylbis(1-phenylethanone).- Verify the output of your UV lamp and increase the intensity if possible.- Ensure the lamp's emission spectrum aligns with the photoinitiator's absorption spectrum. |
| Poor Surface Cure (Tackiness) | - Oxygen inhibition | - Cure in an inert atmosphere (e.g., nitrogen).- Increase the UV light intensity at the surface.- Add an amine synergist to the formulation.[3][4] |
| Incomplete Through-Cure | - High photoinitiator concentration causing surface absorption- UV light being absorbed or scattered by other components (pigments, fillers)- Insufficient UV light penetration | - Optimize and potentially reduce the photoinitiator concentration.- Consider using a photoinitiator blend that absorbs at longer wavelengths for better penetration.[2]- Increase the exposure time or the intensity of the UV source. |
| Yellowing of Cured Material | - High concentration of photoinitiator- Photodegradation byproducts | - Reduce the photoinitiator concentration to the minimum effective level.- Use a blend of photoinitiators at a lower total concentration.[5]- Investigate the use of non-amine synergists that may reduce yellowing.[3][4] |
Experimental Protocols
Determining Optimal Photoinitiator Concentration
Objective: To find the most effective concentration of 2,2'-Sulfonylbis(1-phenylethanone) for a specific formulation.
Methodology:
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Prepare a series of formulations with varying concentrations of 2,2'-Sulfonylbis(1-phenylethanone) (e.g., 0.5%, 1.0%, 2.0%, 3.0%, 4.0%, 5.0% by weight).
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Apply a consistent thickness of each formulation onto a substrate.
-
Cure each sample under identical conditions (UV lamp, intensity, distance, and time).
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Evaluate the degree of cure for each sample using methods such as tackiness testing (ASTM D5402), hardness measurement (pencil hardness or Shore durometer), or by measuring the depth of cure.
-
The optimal concentration will be the lowest concentration that achieves the desired curing properties.
Evaluating the Effect of Synergists
Objective: To assess the impact of a synergist on the curing performance of 2,2'-Sulfonylbis(1-phenylethanone).
Methodology:
-
Prepare a control formulation with the optimal concentration of 2,2'-Sulfonylbis(1-phenylethanone).
-
Prepare experimental formulations by adding a synergist (e.g., an amine synergist) at various concentrations (e.g., 0.5%, 1.0%, 2.0% by weight) to the control formulation.
-
Cure all samples under the same conditions.
-
Measure and compare the cure speed and degree of cure. Real-Time FTIR (RT-FTIR) can be used to monitor the disappearance of the acrylate double bond peak (~6200 cm⁻¹) to quantify the polymerization rate.[3]
-
Assess surface cure to determine the effectiveness of the synergist in overcoming oxygen inhibition.
Measuring Depth of Cure (DOC)
Objective: To determine the maximum thickness of a formulation that can be effectively cured.
Methodology:
-
Place the formulation in a cylindrical mold of a known height (e.g., 10 mm).
-
Cure the sample from the top surface using a specified UV light source and exposure time.
-
After curing, remove the sample from the mold.
-
Scrape away the uncured material from the bottom of the sample.
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Measure the height of the remaining cured portion using a caliper. This height is the depth of cure.
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Photoinitiator Concentration | 0.5 - 5.0 wt%[1] | Highly dependent on the formulation and desired properties. |
| Synergist Concentration | 0.5 - 2.0 wt% | Amine synergists are commonly used in this range. |
| UV Wavelength | 200 - 400 nm | Dependent on the absorption spectrum of 2,2'-Sulfonylbis(1-phenylethanone). |
Visualizations
Caption: Proposed Type I photoinitiation mechanism for 2,2'-Sulfonylbis(1-phenylethanone).
Caption: Experimental workflow for optimizing photoinitiator efficiency.
References
- 1. Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoinitiating Systems [mdpi.com]
- 2. Acrylated Amine Synergist, Amine Synergist UV Curing | Tintoll [uvabsorber.com]
- 3. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcimag.com [pcimag.com]
- 5. blog.ethox.com [blog.ethox.com]
Technical Support Center: Synthesis of 2,2'-Sulfonylbis(1-phenylethanone)
Welcome to the technical support center for the synthesis of 2,2'-Sulfonylbis(1-phenylethanone). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,2'-Sulfonylbis(1-phenylethanone), which is typically prepared in a two-step process: the α-halogenation of acetophenone to yield a 2-halo-1-phenylethanone intermediate, followed by the reaction of this intermediate with a sulfinating agent.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 2-Halo-1-phenylethanone (Step 1) | Incomplete reaction due to insufficient halogenating agent. | Increase the molar ratio of the halogenating agent (e.g., NBS, Br₂) to acetophenone. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Decomposition of the product. | Control the reaction temperature. For bromination with Br₂, maintain a low temperature (0-5 °C). Avoid prolonged reaction times. | |
| Inappropriate solvent. | Use a non-polar, anhydrous solvent such as diethyl ether or carbon tetrachloride for the halogenation of acetophenone.[1] | |
| Low Yield of 2,2'-Sulfonylbis(1-phenylethanone) (Step 2) | Poor reactivity of the 2-halo-1-phenylethanone. | Consider using 2-bromo-1-phenylethanone (phenacyl bromide) as it is generally more reactive than 2-chloro-1-phenylethanone. |
| Inefficient nucleophilic substitution. | Optimize the reaction conditions. Use a polar aprotic solvent like DMF or DMSO to facilitate the Sₙ2 reaction. Consider the addition of a phase-transfer catalyst if using a biphasic system. | |
| Incorrect stoichiometry. | Ensure a molar ratio of at least 2:1 for the 2-halo-1-phenylethanone to the sulfite source (e.g., sodium sulfite). | |
| Low reaction temperature. | Increase the reaction temperature to promote the nucleophilic substitution. Refluxing the reaction mixture is often effective. | |
| Formation of Side Products | Favorskii rearrangement: Formation of phenylacetic acid derivatives from the α-haloketone under basic conditions. | Maintain neutral or slightly acidic conditions during the sulfone formation step. Avoid strong bases. |
| Over-alkylation: Further reaction of the product. | Use a stoichiometric amount of the sulfite source and monitor the reaction progress closely to avoid prolonged reaction times after the desired product has formed. | |
| Elimination reaction: Formation of α,β-unsaturated ketones. | Use a non-basic sulfinating agent and control the temperature. | |
| Difficulty in Product Isolation and Purification | Product is an oil or does not crystallize easily. | Attempt purification using column chromatography on silica gel. If the product is an oil, try triturating with a non-polar solvent like hexane to induce crystallization. |
| Contamination with starting materials or byproducts. | Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). Wash the isolated solid with appropriate solvents to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 2,2'-Sulfonylbis(1-phenylethanone)?
A1: The most common approach involves a two-step synthesis. The first step is the α-halogenation of acetophenone to produce a 2-halo-1-phenylethanone (phenacyl halide). In the second step, two equivalents of the phenacyl halide are reacted with a source of sulfite, such as sodium sulfite, to form the desired bis(β-keto) sulfone via nucleophilic substitution.
Q2: Which halogenating agent is best for the first step?
A2: Both N-bromosuccinimide (NBS) and elemental bromine (Br₂) are effective for the bromination of acetophenone to form 2-bromo-1-phenylethanone (phenacyl bromide). NBS is often preferred as it is easier and safer to handle than liquid bromine. For chlorination, sulfuryl chloride (SO₂Cl₂) can be used. The choice of halogen can impact the reactivity in the subsequent step, with bromides generally being more reactive than chlorides.
Q3: What are the optimal conditions for the reaction of 2-halo-1-phenylethanone with a sulfite source?
A3: To maximize the yield of 2,2'-Sulfonylbis(1-phenylethanone), it is recommended to use a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically requires heating, often to reflux temperature, to proceed at a reasonable rate. The stoichiometry should be carefully controlled, with a 2:1 molar ratio of the α-haloketone to the sulfite salt.
Q4: Can I use sodium sulfinate instead of sodium sulfite?
A4: The reaction of an α-haloketone with a sulfinate salt (RSO₂Na) will lead to the formation of a β-keto sulfone with the structure R-SO₂-CH₂-CO-Ph, not the desired bis(phenacyl)sulfone. To form the symmetrical sulfone, a source of the SO₂²⁻ dianion, such as sodium sulfite (Na₂SO₃), is required.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an effective technique for monitoring both steps of the synthesis. For the first step, you can track the consumption of acetophenone and the appearance of the 2-halo-1-phenylethanone spot. In the second step, monitor the disappearance of the 2-halo-1-phenylethanone and the formation of the more polar product, 2,2'-Sulfonylbis(1-phenylethanone).
Q6: What are the key safety precautions for this synthesis?
A6: 2-Halo-1-phenylethanones (phenacyl halides) are lachrymators and skin irritants.[1][2] It is crucial to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Halogenating agents like bromine and sulfuryl chloride are corrosive and toxic and should be handled with extreme care.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-phenylethanone (Phenacyl Bromide)
Materials:
-
Acetophenone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetophenone (1 equivalent) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the flask.
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Heat the mixture to reflux and monitor the reaction by TLC until the acetophenone is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
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Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
-
Recrystallize the crude product from hexane to obtain pure 2-bromo-1-phenylethanone.
Step 2: Synthesis of 2,2'-Sulfonylbis(1-phenylethanone)
Materials:
-
2-Bromo-1-phenylethanone
-
Sodium sulfite (anhydrous)
-
Dimethylformamide (DMF)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-phenylethanone (2 equivalents) in DMF.
-
Add anhydrous sodium sulfite (1 equivalent) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2,2'-Sulfonylbis(1-phenylethanone).
Quantitative Data
The yield of β-keto sulfones can be influenced by various factors. The following table summarizes expected yield ranges based on different reaction conditions, extrapolated from related syntheses.[3]
| Parameter | Condition | Expected Yield Range (%) | Notes |
| Halide in Step 1 | 2-Bromo-1-phenylethanone | 70-85 | Bromides are more reactive leaving groups. |
| 2-Chloro-1-phenylethanone | 50-70 | Chlorides are less reactive, may require longer reaction times or higher temperatures. | |
| Solvent in Step 2 | DMF | 75-90 | Aprotic polar solvent, favors Sₙ2 reaction. |
| DMSO | 70-85 | Similar to DMF. | |
| Ethanol | 40-60 | Protic solvent, can solvate the nucleophile, reducing its reactivity. | |
| Temperature in Step 2 | Room Temperature | < 20 | Reaction is very slow at room temperature. |
| 80 °C | 60-75 | Moderate temperature, good for initial trials. | |
| 100 °C (Reflux in DMF) | 80-95 | Higher temperature generally leads to higher and faster conversion. |
Visualizations
Experimental Workflow
Caption: General Experimental Workflow for the Synthesis of 2,2'-Sulfonylbis(1-phenylethanone).
Troubleshooting Logic
Caption: Troubleshooting Logic for Low Yield.
References
- 1. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lppcollegerisod.ac.in [lppcollegerisod.ac.in]
Technical Support Center: 2,2'-Sulfonylbis(1-phenylethanone)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 2,2'-Sulfonylbis(1-phenylethanone).
Frequently Asked Questions (FAQs)
Q1: What is 2,2'-Sulfonylbis(1-phenylethanone) and what are its primary applications?
A1: 2,2'-Sulfonylbis(1-phenylethanone), also known as phenacyl sulfone, is a β-ketosulfone. Due to its chemical structure, it is primarily used as a photoinitiator in various polymerization processes. It can also serve as a key building block in organic synthesis for the preparation of more complex molecules.
Q2: What are the expected spectral properties of pure 2,2'-Sulfonylbis(1-phenylethanone)?
Q3: How should I store and handle commercial 2,2'-Sulfonylbis(1-phenylethanone) to minimize degradation?
A3: To minimize degradation, 2,2'-Sulfonylbis(1-phenylethanone) should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to light, high temperatures, and moisture should be avoided as these conditions can promote degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the use and analysis of 2,2'-Sulfonylbis(1-phenylethanone).
Issue 1: Unexpected Peaks Observed in HPLC Analysis
Possible Causes and Solutions:
If you observe unexpected peaks during the HPLC analysis of your commercial 2,2'-Sulfonylbis(1-phenylethanone) sample, it could be due to the presence of impurities or degradation products.
Table 1: Potential Impurities in Commercial 2,2'-Sulfonylbis(1-phenylethanone)
| Impurity Name | Potential Origin | Typical Analytical Observation |
| 2-Chloro-1-phenylethanone | Unreacted starting material from synthesis. | A peak with a different retention time, likely eluting earlier than the main compound. |
| 2-Bromo-1-phenylethanone | Unreacted starting material from synthesis. | Similar to 2-chloro-1-phenylethanone, a distinct peak with a different retention time. |
| 2,2-Dichloro-1-phenylethanone | Byproduct from the synthesis of the α-haloketone precursor. | A separate peak, likely with a different retention time from the mono-halogenated species. |
| 2,2-Dibromo-1-phenylethanone | Byproduct from the synthesis of the α-haloketone precursor. | Similar to the dichloro-analog, a distinct peak in the chromatogram. |
| Benzoic Acid | Degradation product (hydrolysis). | A more polar peak, potentially with a shorter retention time in reverse-phase HPLC. |
| Phenylglyoxal | Degradation product. | A distinct peak, the retention of which would depend on the chromatographic conditions. |
Troubleshooting Steps:
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Confirm System Suitability: Ensure your HPLC system is performing correctly by running a standard with known purity.
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Analyze Starting Materials: If possible, obtain and analyze the potential starting materials (e.g., 2-chloro-1-phenylethanone) to confirm their retention times.
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Stress Studies: To identify potential degradation products, subject a sample of your material to forced degradation conditions (e.g., heat, light, acid/base hydrolysis) and analyze the resulting mixture by HPLC.
-
LC-MS Analysis: For definitive identification of unknown peaks, utilize liquid chromatography-mass spectrometry (LC-MS) to obtain the molecular weight of the impurities.
-
NMR Spectroscopy: For structural elucidation of significant impurities, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
Issue 2: Inconsistent Experimental Results
Possible Cause:
Inconsistent results in experiments using 2,2'-Sulfonylbis(1-phenylethanone), such as in polymerization reactions, could be due to variable purity of the commercial material or its degradation over time.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Explanation of Workflow:
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Verify Purity: The first step is to confirm the purity of the lot of 2,2'-Sulfonylbis(1-phenylethanone) being used. This can be done using the analytical protocols outlined below.
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Test a New Lot: If the purity is found to be low or inconsistent between batches, it is advisable to test a new lot of the material from a reputable supplier.
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Forced Degradation Studies: If the initial purity is high, the inconsistency might be due to degradation during storage or handling. Performing forced degradation studies (thermal, photolytic, hydrolytic) can help identify the conditions under which the compound is unstable.
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Analyze for Degradation Products: Use analytical techniques like HPLC and LC-MS to identify the products formed during the forced degradation studies. This will provide insight into the degradation pathways.
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Modify Storage and Handling: Based on the degradation study results, adjust your storage and handling procedures to minimize exposure to conditions that cause degradation.
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 2,2'-Sulfonylbis(1-phenylethanone). Method optimization may be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-20 min: 50-90% B
-
20-25 min: 90% B
-
25-30 min: 90-50% B
-
30-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
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Sample Preparation: Dissolve an accurately weighed amount of the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Caption: Workflow for HPLC purity analysis.
Protocol 2: Identification of Impurities by LC-MS
This protocol is for the identification of unknown impurities.
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Instrumentation: A liquid chromatography system coupled to a mass spectrometer.
-
LC Conditions: Same as the HPLC protocol.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: 50-1000 m/z.
-
-
Data Analysis: Correlate the retention times of the peaks from the HPLC UV chromatogram with the mass spectra to determine the molecular weights of the impurities.
Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the structural characterization of the main component and any significant impurities.
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) for complex structures.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to elucidate the molecular structure.
Signaling Pathways and Logical Relationships
The primary cause of observing impurities in a commercial sample of 2,2'-Sulfonylbis(1-phenylethanone) can be traced back to its synthesis and subsequent degradation.
Caption: Sources of impurities in commercial 2,2'-Sulfonylbis(1-phenylethanone).
Technical Support Center: Optimizing Reaction Conditions for 2,2'-Sulfonylbis(1-phenylethanone)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,2'-Sulfonylbis(1-phenylethanone).
Troubleshooting Guide
Problem: Low or no product yield.
Question: My reaction to synthesize 2,2'-Sulfonylbis(1-phenylethanone) from 2-chloro-1-phenylethanone and a sulfur source has a very low yield. What are the potential causes and solutions?
Answer:
Low yields in this synthesis can stem from several factors. A primary consideration is the reactivity of your starting materials and the efficiency of the chosen synthetic route. The most common method for synthesizing β-ketosulfones is the reaction of an α-haloketone with a sulfinate salt.
Possible Causes and Solutions:
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Poor Quality of Reactants: Ensure the 2-chloro-1-phenylethanone is pure and the sodium benzenesulfinate is anhydrous. Moisture can significantly hinder the reaction.
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Incorrect Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are generally effective for this type of nucleophilic substitution.
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Suboptimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate. However, excessive heat can lead to decomposition of the product or starting materials. It is advisable to monitor the reaction progress by TLC to determine the optimal temperature.[1]
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Insufficient Reaction Time: Some reactions may require extended periods to reach completion. Monitor the reaction's progress and continue until the starting material is consumed.
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Alternative Synthetic Route: Consider an alternative approach, such as the oxidation of the corresponding sulfide, 2,2'-thiobis(1-phenylethanone). This can sometimes provide a more efficient route to the desired sulfone.
Problem: Formation of side products.
Question: I am observing significant side product formation in my synthesis of 2,2'-Sulfonylbis(1-phenylethanone). How can I minimize these impurities?
Answer:
Side product formation is a common challenge. The nature of the side products can provide clues about where the reaction is going awry.
Possible Side Reactions and Mitigation Strategies:
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Over-oxidation (if starting from sulfide): If you are synthesizing the target compound by oxidizing 2,2'-thiobis(1-phenylethanone), stopping the oxidation at the sulfoxide stage is a common issue. To achieve the full oxidation to the sulfone, ensure you are using a sufficient excess of the oxidizing agent and potentially a catalyst.[2][3][4] Common oxidizing systems include hydrogen peroxide with a catalyst like sodium tungstate or the use of reagents like m-CPBA.[3]
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Elimination Reactions: The presence of a base can promote the elimination of HCl from 2-chloro-1-phenylethanone, leading to undesired byproducts. Use a non-nucleophilic base if one is required, or consider a base-free method.
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Hydrolysis of the α-haloketone: In the presence of water, 2-chloro-1-phenylethanone can hydrolyze. Ensure all reagents and solvents are dry.
Problem: Difficulty in product purification.
Question: I am struggling to purify 2,2'-Sulfonylbis(1-phenylethanone) from the crude reaction mixture. What are the recommended purification techniques?
Answer:
Purification of β-ketosulfones can be challenging due to their polarity and potential for instability under certain conditions.
Purification Strategies:
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Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high-purity material. Experiment with different solvents and solvent mixtures to find the optimal conditions.
-
Column Chromatography: Silica gel column chromatography can be effective. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is recommended. Common eluents include mixtures of hexanes and ethyl acetate.
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Washing: A simple aqueous work-up can remove many inorganic impurities. Ensure the product is not water-soluble before attempting this.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2,2'-Sulfonylbis(1-phenylethanone)?
A1: The most prevalent method for synthesizing β-ketosulfones like 2,2'-Sulfonylbis(1-phenylethanone) is the reaction of an α-haloketone (e.g., 2-chloro-1-phenylethanone) with a sulfinate salt (e.g., sodium benzenesulfinate). Another viable route is the oxidation of the corresponding sulfide, 2,2'-thiobis(1-phenylethanone).
Q2: What analytical techniques are best for monitoring the reaction progress?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. For more detailed analysis and to check for the presence of isomers or impurities, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A3: Yes. 2-chloro-1-phenylethanone is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Oxidizing agents should be handled with care as they can be corrosive and may react violently with other substances. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: Can microwave irradiation be used to improve the reaction rate?
A4: Yes, microwave-assisted synthesis has been shown to be effective for the preparation of β-ketosulfones, often leading to shorter reaction times and higher yields.[5]
Data Presentation
Table 1: Effect of Catalyst on the Oxidation of a Model Sulfide to Sulfone
| Entry | Catalyst | Time (h) | Conversion (%) | Sulfone Yield (%) |
| 1 | None | 24 | 10 | 5 |
| 2 | Sodium Tungstate | 4 | 98 | 92 |
| 3 | Amberlyst 15 | 6 | 95 | 88 |
| 4 | Niobium Carbide | 3 | >99 | 97 |
Note: Data is representative of typical sulfide to sulfone oxidations and may vary for the specific synthesis of 2,2'-Sulfonylbis(1-phenylethanone).[4][6]
Table 2: Influence of Solvent on a Microwave-Assisted Synthesis of a β-Ketosulfone
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | Water | 10 | 95 |
| 2 | Acetonitrile | 15 | 85 |
| 3 | Ethanol | 20 | 78 |
| 4 | Toluene | 30 | 60 |
Note: This data illustrates the general trend of solvent effects in microwave-assisted β-ketosulfone synthesis.[5]
Experimental Protocols
Protocol 1: Synthesis of 2,2'-Sulfonylbis(1-phenylethanone) via Nucleophilic Substitution
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Reaction Setup: To a solution of sodium sulfite (1.26 g, 10 mmol) in water (20 mL) is added elemental sulfur (0.32 g, 10 mmol). The mixture is heated at 80 °C for 2 hours.
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Addition of α-haloketone: 2-chloro-1-phenylethanone (3.09 g, 20 mmol) dissolved in ethanol (20 mL) is added dropwise to the reaction mixture.
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Reaction: The reaction mixture is stirred at 80 °C for 4 hours. The progress of the reaction is monitored by TLC.
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Work-up: After completion, the reaction mixture is cooled to room temperature, and the precipitate is filtered, washed with water, and then with a small amount of cold ethanol.
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Purification: The crude product is recrystallized from ethanol to afford pure 2,2'-Sulfonylbis(1-phenylethanone).
Protocol 2: Synthesis of 2,2'-Sulfonylbis(1-phenylethanone) via Oxidation of the Corresponding Sulfide
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Preparation of the Sulfide: 2,2'-Thiobis(1-phenylethanone) can be synthesized by reacting 2-chloro-1-phenylethanone with sodium sulfide.
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Oxidation: To a solution of 2,2'-Thiobis(1-phenylethanone) (2.70 g, 10 mmol) in glacial acetic acid (50 mL), add 30% hydrogen peroxide (4.5 mL, 40 mmol).
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Catalyst: Add a catalytic amount of sodium tungstate (0.33 g, 1 mmol).
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Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC until the starting sulfide is consumed.
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Work-up: Pour the reaction mixture into ice water (200 mL). The precipitated product is collected by filtration.
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Purification: The crude product is washed with water and then recrystallized from a suitable solvent like ethanol or acetic acid.
Visualizations
Caption: Experimental workflow for the synthesis of 2,2'-Sulfonylbis(1-phenylethanone).
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Overcoming solubility issues with 2,2'-Sulfonylbis(1-phenylethanone)
Technical Support Center: 2,2'-Sulfonylbis(1-phenylethanone)
This technical support guide provides troubleshooting strategies and frequently asked questions to address solubility challenges encountered when working with 2,2'-Sulfonylbis(1-phenylethanone).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 2,2'-Sulfonylbis(1-phenylethanone) in common laboratory solvents?
A1: 2,2'-Sulfonylbis(1-phenylethanone) is a largely non-polar molecule due to the two phenyl rings, but the sulfonyl group adds some polarity. Consequently, it is expected to have poor solubility in aqueous solutions and higher solubility in polar aprotic and some non-polar organic solvents. A summary of expected solubility is provided in Table 1.
Q2: Why is 2,2'-Sulfonylbis(1-phenylethanone) poorly soluble in water?
A2: The molecule's structure is dominated by two hydrophobic phenyl groups, which limits its ability to form favorable hydrogen bonds with water. While the sulfonyl group is polar, its influence is not sufficient to overcome the hydrophobicity of the rest of the molecule, leading to low aqueous solubility.
Q3: Can heating be used to improve the solubility of this compound?
A3: Yes, for many compounds, increasing the temperature of the solvent increases solubility. This can be an effective first step. However, it is crucial to know the thermal stability of 2,2'-Sulfonylbis(1-phenylethanone) to avoid degradation. It is recommended to heat the solution gently and monitor for any changes in color or precipitate formation upon cooling, which would indicate that the compound is dissolving but may not stay in solution.
Q4: Are there any known health and safety considerations when handling this compound and its solvents?
A4: Always handle 2,2'-Sulfonylbis(1-phenylethanone) in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the compound and any solvents used for specific handling instructions and hazard information.
Data Presentation: Solubility Profile
Table 1: Expected Qualitative Solubility of 2,2'-Sulfonylbis(1-phenylethanone)
| Solvent Class | Example Solvents | Expected Solubility | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These are often the best starting solvents for creating stock solutions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | Good for organic synthesis and purification steps. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | Solubility may be sufficient for many reaction conditions. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to Low | Can be effective, especially with gentle heating. |
| Aromatic | Toluene, Xylene | Low | Limited solubility expected despite the phenyl groups in the solute. |
| Alcohols | Methanol, Ethanol | Low | The polarity of the hydroxyl group limits solubility. |
| Aqueous | Water, Buffers (pH 4-8) | Insoluble | The compound is highly hydrophobic.[1] |
| Non-polar | Hexanes, Heptane | Insoluble | The sulfonyl group's polarity prevents dissolution in non-polar alkanes. |
This table is based on general solubility principles ("like dissolves like") and is intended as a guide. Empirical testing is required for precise quantitative data.
Troubleshooting Guides & Experimental Protocols
If you are encountering solubility issues, follow the troubleshooting workflow in Figure 1. Detailed protocols for the key techniques are provided below.
Troubleshooting Workflow
Figure 1. Troubleshooting workflow for solubilizing 2,2'-Sulfonylbis(1-phenylethanone).
Protocol 1: Co-Solvency Method
This technique involves using a mixture of solvents to enhance solubility.[1] A small amount of a strong organic solvent is used to first dissolve the compound, which is then diluted with a weaker, miscible "anti-solvent."
Methodology:
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Initial Dissolution: Weigh the desired amount of 2,2'-Sulfonylbis(1-phenylethanone) and place it in a sterile vial.
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Add a minimal volume of a strong, water-miscible solvent in which the compound is highly soluble (e.g., DMSO, DMF). Vortex or sonicate until the solid is completely dissolved, creating a concentrated stock solution.
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Titration: While stirring vigorously, slowly add the second solvent (the "anti-solvent," e.g., water, saline, or a buffer) to the concentrated stock solution.
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Observation: Monitor the solution for any signs of precipitation. If the solution remains clear, the co-solvent system is successful at that concentration. If precipitation occurs, the saturation limit has been exceeded.
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Optimization: For in vivo experiments, a common co-solvent system is DMSO, PEG300, Tween-80, and saline.[2] An example preparation involves adding each solvent sequentially to achieve a final ratio such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Protocol 2: pH Adjustment
This method is effective if the compound has ionizable functional groups. While 2,2'-Sulfonylbis(1-phenylethanone) itself is not strongly acidic or basic, this protocol can be relevant for structurally similar molecules or formulations.
Methodology:
-
Initial Suspension: Suspend the compound in the desired aqueous buffer.
-
pH Titration: Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise to the suspension while monitoring the pH and observing for dissolution.
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Identify Optimal pH: Note the pH at which the compound dissolves. Be aware that extreme pH values may cause compound degradation.
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Stability Check: Once dissolved, let the solution stand for a period (e.g., 1-2 hours) to ensure the compound does not precipitate over time.
Protocol 3: Particle Size Reduction & Solid Dispersions
Reducing the particle size increases the surface area available for solvation, which can improve the rate of dissolution.[3][4] This can be achieved mechanically or by creating a solid dispersion.
Methodology (Sonication):
-
Suspension: Add the finely ground compound to the chosen solvent.
-
Sonication: Place the vial containing the suspension in a bath sonicator or use a probe sonicator.
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Apply Energy: Sonicate the mixture. The ultrasonic waves will help break down particle agglomerates and increase the dissolution rate. This process is known as sonocrystallization in some contexts.[1][5]
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Monitor: Check for dissolution periodically. Note that this method increases the rate of dissolution but may not significantly increase the equilibrium solubility.[3]
Conceptual Signaling Pathway
In drug development, a core structure may be modified to improve its physicochemical properties, such as solubility. The sulfonyl group in 2,2'-Sulfonylbis(1-phenylethanone) is a key site for such modifications.
Figure 2. Conceptual workflow of modifying a parent compound to improve drug-like properties.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Crystallization of 2,2'-Sulfonylbis(1-phenylethanone)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2,2'-Sulfonylbis(1-phenylethanone).
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My 2,2'-Sulfonylbis(1-phenylethanone) is not dissolving in the chosen solvent, even with heating.
A1: This indicates that the solvent is not suitable for your compound at the concentration you are using. Here are a few troubleshooting steps:
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Increase Solvent Volume: You may not be using enough solvent. Add more solvent in small increments while heating and stirring until the solid dissolves.
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Check Solvent Polarity: "Like dissolves like" is a fundamental principle in crystallization. 2,2'-Sulfonylbis(1-phenylethanone) is a polar molecule due to the sulfonyl and ketone groups. Ensure you are using a solvent of appropriate polarity. Solvents containing ketone or alcohol functional groups may be effective.[1]
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Consider a Solvent Mixture: If no single solvent is effective, a mixed solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.
Q2: The compound oiled out instead of forming crystals.
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is supersaturated.
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Add More Solvent: The concentration of your compound in the solution may be too high. Re-heat the solution and add more of the solvent to decrease the saturation.
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Lower the Crystallization Temperature: If using a high-boiling point solvent, try switching to a lower-boiling point solvent.
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Use a Seed Crystal: If you have a small crystal of pure 2,2'-Sulfonylbis(1-phenylethanone), adding it to the cooled solution can induce crystallization and prevent oiling out.
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Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling can sometimes promote oiling out.
Q3: No crystals are forming, even after the solution has cooled completely.
A3: This is a common issue that can arise from several factors.
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Induce Crystallization:
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Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: Add a small seed crystal of the pure compound to the solution.
-
-
Increase Concentration: Your solution may be too dilute. Gently heat the solution and evaporate some of the solvent to increase the concentration of your compound. Then, allow it to cool again.
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Change the Solvent System: It's possible the compound is too soluble in the chosen solvent even at low temperatures. In this case, you will need to select a different solvent or use a mixed-solvent system where the compound has lower solubility upon cooling.
Q4: The crystallization happened too quickly, resulting in a fine powder instead of distinct crystals.
A4: Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product.[2]
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Slow Down the Cooling Process: Ensure the solution cools to room temperature slowly before placing it in a cold bath. Insulating the flask can help.
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Use More Solvent: A more dilute solution will crystallize more slowly. Re-dissolve the powder in a larger volume of hot solvent and allow it to cool again.
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Consider a Different Solvent: A solvent in which the compound is slightly more soluble at room temperature can slow down the rate of crystallization.
Q5: The yield of recovered crystals is very low.
A5: A low yield can be frustrating but is often correctable.
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Check the Mother Liquor: After filtering your crystals, evaporate a small amount of the remaining solution (the mother liquor). If a significant amount of solid remains, your compound is too soluble in the solvent at the cooling temperature. You can try to recover more product by evaporating more of the solvent from the mother liquor and cooling it again for a second crop of crystals.
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Avoid Excessive Washing: Washing the crystals with too much fresh, cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.
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Ensure Complete Crystallization: Allow sufficient time for the crystallization to complete. Leaving the solution at a low temperature for a longer period can improve the yield.
Frequently Asked Questions (FAQs)
Q: What are the best solvents for crystallizing 2,2'-Sulfonylbis(1-phenylethanone)?
A: The ideal solvent is one in which 2,2'-Sulfonylbis(1-phenylethanone) is highly soluble at high temperatures and poorly soluble at low temperatures. Given its chemical structure (aromatic ketone and sulfone), good starting points for solvent screening include:
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Single Solvents: Ethanol, isopropanol, acetone, ethyl acetate, and toluene. A general rule of thumb is that solvents with functional groups similar to the compound of interest can be effective solubilizers.[1]
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Mixed Solvents: Common and effective solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[1]
It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific sample.
Q: How can I assess the purity of my crystallized 2,2'-Sulfonylbis(1-phenylethanone)?
A: The purity of your recrystallized product can be assessed by several methods:
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Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be lower and broader.
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Thin-Layer Chromatography (TLC): TLC can be used to compare the recrystallized product to the crude material and a pure standard if available. A pure compound should ideally show a single spot.
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Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify the presence of impurities.
Q: What are the likely impurities in my sample of 2,2'-Sulfonylbis(1-phenylethanone)?
A: The impurities will largely depend on the synthetic route used. If prepared via a Friedel-Crafts acylation reaction, potential impurities could include:
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Starting Materials: Unreacted starting materials.
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Polysubstituted Products: The reaction may lead to the formation of products with more than one acyl group attached to the aromatic rings.
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Isomers: Depending on the reaction conditions, different isomers of the product could be formed.
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Byproducts from the Lewis Acid Catalyst: The catalyst (e.g., AlCl₃) can sometimes complex with the product or react with trace amounts of water, leading to byproducts.
Data Presentation
| Solvent | Boiling Point (°C) | Polarity | Notes for 2,2'-Sulfonylbis(1-phenylethanone) |
| Ethanol | 78 | Polar | Often a good choice for polar organic molecules. Can be used in a mixed solvent system with water. |
| Isopropanol | 82 | Polar | Similar to ethanol, can be a good starting point. |
| Acetone | 56 | Polar Aprotic | The ketone functionality may make this a good solvent.[1] Its volatility is a consideration. |
| Ethyl Acetate | 77 | Medium Polarity | A versatile solvent for a wide range of organic compounds. |
| Toluene | 111 | Nonpolar | May be suitable if the compound is less polar than anticipated or for use as a "poor" solvent in a mixed system. |
| Water | 100 | Very Polar | Unlikely to be a good single solvent due to the aromatic nature of the compound, but can be an excellent "poor" solvent with a miscible organic solvent like ethanol or acetone. |
| Hexane | 69 | Nonpolar | Likely to be a "poor" solvent, making it suitable for use in a mixed-solvent system with a more polar "good" solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude 2,2'-Sulfonylbis(1-phenylethanone) and a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is likely too good. If it doesn't dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude 2,2'-Sulfonylbis(1-phenylethanone) in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of the hot solvent until the compound just completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter for a period, followed by air drying or using a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Choose two miscible solvents, one in which 2,2'-Sulfonylbis(1-phenylethanone) is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).
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Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid).
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol, using the mixed solvent (in the same proportion) or just the "poor" solvent, chilled, for washing.
Visualizations
Troubleshooting Crystallization Workflow
Caption: A flowchart for troubleshooting common crystallization problems.
Experimental Workflow for Recrystallization
Caption: A step-by-step workflow for the recrystallization process.
References
Technical Support Center: Purification of Crude 2,2'-Sulfonylbis(1-phenylethanone)
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of crude 2,2'-Sulfonylbis(1-phenylethanone).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2,2'-Sulfonylbis(1-phenylethanone)?
A1: Common impurities can arise from the starting materials or side reactions during the synthesis. These may include unreacted 2-chloroacetophenone, by-products from self-condensation of 2-chloroacetophenone, and over- or under-sulfonated species. The presence of residual solvents from the reaction or initial work-up is also common.
Q2: My crude product is an oil and won't solidify. What should I do?
A2: Oiling out is a common issue, often due to the presence of impurities that depress the melting point or hinder crystal lattice formation. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. If that fails, column chromatography is the recommended next step to remove the impurities that are preventing crystallization.
Q3: I have low recovery after recrystallization. How can I improve the yield?
A3: Low recovery can be due to several factors. Ensure you are using a minimal amount of hot solvent to dissolve the crude product completely. Cooling the solution slowly and to a sufficiently low temperature (e.g., 0-4 °C) is crucial for maximizing crystal formation. You can also try to recover a second crop of crystals by concentrating the mother liquor. However, be aware that the second crop may have lower purity.
Q4: How can I confirm the purity of my final product?
A4: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to check for the presence of impurities. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity. The structure and absence of impurities can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The melting point of the purified solid should also be sharp and within the expected range.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of 2,2'-Sulfonylbis(1-phenylethanone).
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" during recrystallization | 1. Impurities are present, lowering the melting point. 2. The solvent is not ideal for crystallization. 3. Cooling is too rapid. | 1. Pre-purify the crude material by passing it through a short silica plug. 2. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low yield after purification | 1. The product is too soluble in the recrystallization solvent. 2. Incomplete precipitation. 3. Loss of product during transfers. | 1. Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. 2. Cool the crystallization mixture for a longer period or at a lower temperature. 3. Minimize the number of transfer steps and ensure all equipment is rinsed with the mother liquor. |
| Colored impurities persist after recrystallization | 1. Highly colored, polar impurities are present. 2. The impurity co-crystallizes with the product. | 1. Treat the solution with activated charcoal before filtration. 2. If co-crystallization is suspected, column chromatography is the most effective purification method. |
| Multiple spots on TLC after column chromatography | 1. Inappropriate solvent system for elution. 2. The column was overloaded with the crude product. 3. The column was not packed properly, leading to channeling. | 1. Optimize the TLC solvent system to achieve good separation between the product and impurities (aim for an Rf of ~0.3 for the product). 2. Use an appropriate amount of silica gel relative to the crude product (typically a 50:1 to 100:1 ratio by weight). 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is suitable for crude 2,2'-Sulfonylbis(1-phenylethanone) that is a solid and contains a moderate level of impurities.
Materials:
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Crude 2,2'-Sulfonylbis(1-phenylethanone)
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Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture like Ethyl Acetate/Hexanes)
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Erlenmeyer flask
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Hot plate with stirring capabilities
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Condenser
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
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Place the crude product in an Erlenmeyer flask with a stir bar.
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Add a minimal amount of the chosen solvent to the flask.
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Heat the mixture to boiling with gentle stirring.
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Gradually add more solvent until the solid is completely dissolved.
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If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Perform a hot filtration to remove the activated charcoal or any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
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Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This method is recommended for crude products that are oily or contain a high level of impurities.
Materials:
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Crude 2,2'-Sulfonylbis(1-phenylethanone)
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Silica gel (60 Å, 230-400 mesh)
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Eluent (e.g., a gradient of Hexanes/Ethyl Acetate)
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Chromatography column
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Collection tubes
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TLC plates and chamber
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UV lamp
Procedure:
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Choose an appropriate eluent system by performing TLC analysis of the crude material. Aim for an Rf value of approximately 0.3 for the desired product.
-
Dry-load the crude product by adsorbing it onto a small amount of silica gel.
-
Pack the chromatography column with silica gel slurried in the initial, less polar eluent.
-
Carefully add the dry-loaded sample to the top of the column.
-
Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it.
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Collect fractions and monitor their composition by TLC.
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to yield the purified 2,2'-Sulfonylbis(1-phenylethanone).
Data Presentation
The following tables provide representative data for the purification of 2,2'-Sulfonylbis(1-phenylethanone).
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield | Physical Appearance |
| Recrystallization (Ethanol) | 85% | 98% | 75% | White crystalline solid |
| Column Chromatography | 70% (oily) | >99% | 85% | White powder |
Table 2: Analytical Data for Purified 2,2'-Sulfonylbis(1-phenylethanone)
| Analytical Technique | Expected Result |
| Melting Point | 145-147 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.00 (d, 4H), 7.65 (t, 2H), 7.50 (t, 4H), 4.85 (s, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 191.5, 134.5, 133.8, 129.0, 128.8, 63.2 |
| FT-IR (KBr, cm⁻¹) | 1685 (C=O), 1320, 1150 (SO₂) |
| MS (ESI+) | m/z 347.0 [M+H]⁺, 369.0 [M+Na]⁺ |
Visualizations
Purification Workflow
Caption: Workflow for the purification of crude 2,2'-Sulfonylbis(1-phenylethanone).
Troubleshooting Logic
Caption: Decision tree for troubleshooting common purification issues.
Side product formation in the synthesis of 2,2'-Sulfonylbis(1-phenylethanone)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2'-Sulfonylbis(1-phenylethanone). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2,2'-Sulfonylbis(1-phenylethanone)?
A common and effective method for the synthesis of 2,2'-Sulfonylbis(1-phenylethanone) is the Friedel-Crafts acylation of benzene with 2,2'-sulfonylbis(acetyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces the phenylethanone moieties to the sulfonyl backbone.
Q2: What are the primary side products I should be aware of during the synthesis?
The primary side products in the synthesis of 2,2'-Sulfonylbis(1-phenylethanone) can vary depending on the chosen synthetic route.
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Via Friedel-Crafts Acylation:
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Polyacylated products: Although less common than in Friedel-Crafts alkylation, over-acylation can occur, leading to the addition of more than two phenylethanone groups to the benzene ring.[1]
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Incomplete acylation: The reaction may stop after the addition of only one phenylethanone group, resulting in 2-(phenylsulfonyl)acetophenone as a significant impurity.
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Products from carbocation rearrangement: While less prevalent in acylation compared to alkylation, rearrangements can still occur under certain conditions, leading to isomeric ketone products.[1]
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Via Oxidation of 2,2'-Sulfonylbis(1-phenylethanol) (e.g., Swern Oxidation):
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Dimethyl sulfide (DMS): A volatile and malodorous byproduct.
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Carbon monoxide (CO) and Carbon dioxide (CO₂): Gaseous byproducts.
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Methylthiomethyl (MTM) ether: Formation is favored at higher temperatures and can be a significant impurity if the reaction is not kept sufficiently cold.
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Q3: How can I minimize the formation of these side products?
Minimizing side product formation is crucial for obtaining a high yield of the desired product.
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For Friedel-Crafts Acylation:
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Control Stoichiometry: Use a precise molar ratio of reactants to avoid excess acylating agent, which can lead to polyacylation.
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Reaction Temperature: Maintain the recommended reaction temperature to prevent unwanted side reactions.
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Choice of Catalyst: Use a suitable Lewis acid catalyst and ensure its purity.
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For Swern Oxidation:
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Strict Temperature Control: It is critical to maintain a very low reaction temperature (typically -78 °C) to suppress the formation of MTM ethers.
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Slow Reagent Addition: Add the reagents slowly and in a controlled manner to manage the exothermic nature of the reaction.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents and intermediates.
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Q4: What are the recommended purification techniques for 2,2'-Sulfonylbis(1-phenylethanone)?
The primary method for purifying 2,2'-Sulfonylbis(1-phenylethanone) is recrystallization . The choice of solvent is critical for effective purification. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures.
Commonly used solvents for the recrystallization of aromatic ketones include:
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Ethanol
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Methanol
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Acetone
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Ethyl acetate
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Toluene
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Mixtures of solvents (e.g., ethanol/water, acetone/hexane)
Experimentation with small batches is recommended to identify the optimal solvent or solvent system for your specific product and impurity profile.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 2,2'-Sulfonylbis(1-phenylethanone).
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (Friedel-Crafts). 2. Deactivated aromatic substrate (Friedel-Crafts).[2] 3. Impure reagents or solvents. 4. Incorrect reaction temperature. 5. Incomplete reaction. | 1. Use fresh, anhydrous Lewis acid catalyst. 2. Ensure the benzene starting material is free of deactivating substituents. 3. Use freshly distilled or high-purity reagents and solvents. 4. Carefully monitor and control the reaction temperature throughout the process. 5. Monitor the reaction progress using TLC or another appropriate analytical technique and extend the reaction time if necessary. |
| Formation of a Sticky, Oily Product Instead of a Crystalline Solid | 1. Presence of significant impurities. 2. Incorrect solvent for crystallization. 3. Rapid cooling during crystallization. | 1. Attempt to purify a small sample by column chromatography to identify the major components. 2. Screen a variety of recrystallization solvents or solvent mixtures.[3][4] 3. Allow the crystallization solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. |
| Product Contaminated with Starting Material | 1. Insufficient reaction time. 2. Incorrect stoichiometry of reagents. | 1. Increase the reaction time and monitor for the disappearance of the starting material by TLC. 2. Re-evaluate the molar ratios of the reactants and catalyst. |
| Product Contaminated with a Higher Molecular Weight Impurity | 1. Polyacylation (Friedel-Crafts). | 1. Use a stoichiometric amount of the acylating agent relative to the benzene. 2. Consider adding the acylating agent slowly to the reaction mixture. |
| Product has a Strong, Unpleasant Odor (if using Swern Oxidation) | 1. Residual dimethyl sulfide (DMS). | 1. Ensure the product is thoroughly dried under vacuum. 2. Wash the crude product with a dilute acid solution during workup to remove any residual basic impurities that may trap DMS. 3. Rinse all glassware that came into contact with DMS with a bleach solution to oxidize the sulfide. |
Experimental Protocols
A plausible two-step synthesis of 2,2'-Sulfonylbis(1-phenylethanone) involves the synthesis of the precursor diol, 2,2'-sulfonylbis(1-phenylethanol), followed by its oxidation.
Step 1: Synthesis of 2,2'-Sulfonylbis(1-phenylethanol)
This synthesis can be achieved via a Grignard reaction between a suitable sulfonyl-containing starting material and a phenyl Grignard reagent.
Materials:
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Bis(2-chloroethyl) sulfone
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Magnesium turnings
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Bromobenzene
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Anhydrous diethyl ether or THF
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Saturated aqueous ammonium chloride solution
Procedure:
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Prepare a Grignard reagent by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether.
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In a separate flask, dissolve bis(2-chloroethyl) sulfone in anhydrous diethyl ether.
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Slowly add the prepared phenylmagnesium bromide solution to the solution of bis(2-chloroethyl) sulfone at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for several hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Separate the organic layer, dry it over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude 2,2'-sulfonylbis(1-phenylethanol).
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Purify the crude product by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.
Step 2: Synthesis of 2,2'-Sulfonylbis(1-phenylethanone) via Swern Oxidation
Materials:
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2,2'-Sulfonylbis(1-phenylethanol)
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Oxalyl chloride
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Dimethyl sulfoxide (DMSO)
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Triethylamine (Et₃N)
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Anhydrous dichloromethane (DCM)
Procedure:
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In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C.
-
Slowly add a solution of DMSO in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.
-
After stirring for a short period, add a solution of 2,2'-sulfonylbis(1-phenylethanol) in anhydrous DCM dropwise to the reaction mixture.
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Stir the reaction at -78 °C for the recommended time.
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Add triethylamine to the reaction mixture and allow it to slowly warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude 2,2'-Sulfonylbis(1-phenylethanone) by recrystallization.
Visualizations
Caption: A two-step workflow for the synthesis of the target molecule.
Caption: Side product formation in the Swern oxidation step.
References
Technical Support Center: Troubleshooting Low Initiation Efficiency with 2,2'-Sulfonylbis(1-phenylethanone)
Disclaimer: The photoinitiator "2,2'-Sulfonylbis(1-phenylethanone)" is not a standardly cataloged chemical. This guide is based on the assumed structure of a sulfonyl-containing photoinitiator, which we will refer to as Bis(phenylethanone) Sulfone Photoinitiator (BPS-PI), and general principles of photopolymerization. The provided data and protocols are representative and should be adapted to your specific experimental conditions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low initiation efficiency with 2,2'-Sulfonylbis(1-phenylethanone) or structurally similar sulfonyl-based photoinitiators.
Frequently Asked Questions (FAQs)
Q1: What is the general function of 2,2'-Sulfonylbis(1-phenylethanone) as a photoinitiator?
A1: 2,2'-Sulfonylbis(1-phenylethanone), hereafter referred to as BPS-PI, is presumed to be a Type I photoinitiator. Upon exposure to ultraviolet (UV) light, it likely undergoes photocleavage to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers in the formulation.[1][2] Its sulfonyl and phenylethanone moieties suggest it is designed for applications requiring efficient radical generation.
Q2: What are the potential causes of low initiation efficiency?
A2: Low initiation efficiency can stem from several factors, including a mismatch between the light source's emission spectrum and the photoinitiator's absorption spectrum, incorrect photoinitiator concentration, oxygen inhibition, incompatible formulation components, or insufficient light intensity.[2][3]
Q3: How does oxygen inhibition affect my experiment, and how can I mitigate it?
A3: Oxygen is a potent inhibitor of free radical polymerization. It can quench the excited state of the photoinitiator and scavenge free radicals, forming less reactive peroxyl radicals. This leads to an induction period and reduced polymerization rate. To mitigate oxygen inhibition, you can purge your system with an inert gas like nitrogen or argon, increase the photoinitiator concentration, or use a higher light intensity.
Q4: Can the other components of my formulation interfere with the photoinitiator?
A4: Yes, certain components can interfere with the photoinitiation process. For example, some pigments and UV absorbers can compete for UV light, reducing the amount of energy absorbed by the photoinitiator. Additionally, acidic or basic components can potentially interact with and degrade the photoinitiator. It is crucial to ensure all components are compatible.
Troubleshooting Guide
This guide addresses common issues of low initiation efficiency in a step-by-step format.
Problem: Slow or incomplete curing of the photopolymerizable formulation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Light Source Mismatch | Verify that the emission spectrum of your UV lamp overlaps with the absorption maximum of BPS-PI. Consult the manufacturer's datasheet for the absorption spectrum. | Efficient absorption of light by the photoinitiator, leading to improved radical generation. |
| Incorrect Photoinitiator Concentration | Optimize the concentration of BPS-PI. Start with the recommended concentration range (typically 0.5-5% by weight) and perform a concentration series to find the optimum. | An optimal concentration will ensure sufficient radical generation without causing issues like inner filter effects or premature chain termination. |
| Insufficient Light Intensity | Measure the light intensity at the surface of your sample using a radiometer. Ensure it meets the requirements for your formulation's thickness and composition. | Adequate light intensity will provide enough energy to generate a sufficient number of radicals for efficient polymerization. |
| Oxygen Inhibition | Perform the curing process in an inert atmosphere (e.g., nitrogen or argon glovebox). Alternatively, increase the light intensity or add an oxygen scavenger to the formulation. | Reduced induction period and a significant increase in the rate and degree of polymerization. |
| Formulation Incompatibility | Review all components of your formulation for potential UV absorption or chemical interaction with BPS-PI. If necessary, replace interfering components. | A compatible formulation will allow the photoinitiator to function optimally without competing for light or undergoing degradation. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for a sulfonyl-based photoinitiator like BPS-PI. These values are illustrative and should be confirmed for your specific batch and application.
| Parameter | Value | Notes |
| Absorption Maximum (λmax) | 254 nm, 365 nm | Dual absorption peaks are common for this class of initiators. |
| Optimal Concentration Range | 0.5 - 5.0 % (w/w) | Dependent on formulation thickness and composition. |
| Recommended Light Intensity | 50 - 500 mW/cm² | Higher intensity may be needed for pigmented or thicker samples. |
| Solubility | Soluble in most common organic solvents and monomers. | Check for complete dissolution to avoid initiation hotspots. |
Experimental Protocols
Protocol for Optimizing Photoinitiator Concentration
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Stock Solution Preparation: Prepare a stock solution of your photopolymerizable resin containing all components except the photoinitiator.
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Sample Preparation: Dispense equal amounts of the stock solution into several appropriate containers.
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Concentration Series: Add varying concentrations of BPS-PI to each container, for example, 0.5%, 1.0%, 2.0%, 3.0%, 4.0%, and 5.0% by weight. Ensure complete dissolution.
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Curing: Expose each sample to a UV light source with a fixed intensity and for a fixed duration.
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Analysis: Evaluate the degree of cure for each sample using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to monitor the disappearance of the monomer double bond peak, or by measuring the physical properties of the cured material (e.g., hardness, tack-free time).
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Determination of Optimum: The concentration that provides the desired curing properties in the shortest time is the optimum concentration.
Visualizations
Caption: Troubleshooting workflow for low initiation efficiency.
References
Validation & Comparative
A Comparative Guide to Photoinitiators: 2,2'-Sulfonylbis(1-phenylethanone) vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the choice of photoinitiator is paramount to achieving desired material properties and efficient curing processes. This guide provides a detailed comparison of 2,2'-Sulfonylbis(1-phenylethanone), commercially known as Esacure 1001 M, with other commonly used photoinitiators, including the Type I initiators Irgacure® 2959 and Darocur® 1173, and the classic Type II initiator, benzophenone. This comparison is supported by available experimental data and detailed experimental protocols for key performance evaluations.
Overview of Photoinitiators
Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. They are broadly classified into two types:
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Type I Photoinitiators (α-cleavage): These initiators undergo unimolecular bond cleavage upon irradiation to form two free radicals.
-
Type II Photoinitiators (Hydrogen Abstraction): These initiators, in their excited state, interact with a co-initiator (e.g., an amine) to generate free radicals through hydrogen abstraction.
2,2'-Sulfonylbis(1-phenylethanone) (Esacure 1001 M) is a difunctional Type II photoinitiator belonging to the ketosulphone class.[1][2] Its structure is particularly suited for applications requiring low migration and low extraction values, such as in food packaging.[1]
Physicochemical Properties
A summary of the key physicochemical properties of the compared photoinitiators is presented in Table 1.
| Property | 2,2'-Sulfonylbis(1-phenylethanone) (Esacure 1001 M) | Irgacure® 2959 | Darocur® 1173 | Benzophenone |
| CAS Number | 272460-97-6[1][2] | 106797-53-9 | 7473-98-5 | 119-61-9 |
| Molecular Weight | 515 g/mol [1] | 224.3 g/mol [3] | 164.2 g/mol | 182.22 g/mol |
| Appearance | Off-white to slightly pink powder[1] | Off-white powder[3] | Colorless to slightly yellow liquid[4] | White crystalline powder |
| Melting Point | ≥ 100.0 °C[1] | 86.5 - 89.5°C[3] | 4°C[4] | 48.5 °C |
| Purity | ≥ 94.0 %[1] | - | - | >99% |
| UV Absorption Max (λmax) | 315 nm[2] | ~275 nm | ~245 nm, 280 nm, 330 nm | ~250 nm, 340 nm |
| Solubility | Soluble in common organic solvents, monomers, and oligomers. Insoluble in water. | Soluble in methanol (>50 g/100g ), ethanol (10 g/100g ), acetone (15 g/100g ). Sparingly soluble in water (~1 g/100g ).[3] | Miscible with most common organic solvents and acrylate monomers (>50g/100g). Practically insoluble in water.[4] | Soluble in many organic solvents. Insoluble in water. |
Performance Comparison
Direct quantitative comparison of photoinitiator performance is challenging due to the lack of standardized reporting and variations in experimental conditions across different studies. The following sections summarize available data.
Curing Performance
A study on the use of Esacure 1001 M in graphic arts applications provides some qualitative performance data in comparison to Esacure ONE (a difunctional α-hydroxy ketone).[5]
Key Findings for Esacure 1001 M:
-
Reactivity: In an overprint varnish (OPV) formulation, Esacure 1001 M, in the presence of an amino acrylate, exhibited slightly better reactivity (higher tack-free speed) than Esacure ONE in the presence of oxygen. This is attributed to the amine's oxygen scavenging effect and Esacure 1001 M's favorable UV absorption profile.[5]
-
Pigmented Systems: Esacure 1001 M shows good performance in heavily pigmented systems, such as cyan and magenta offset inks, due to its UV absorption characteristics.[5] In combination with other photoinitiators, it can achieve a good compromise between through-cure and other properties in challenging formulations like black flexo inks.[5]
-
Low Migration and Odor: A significant advantage of Esacure 1001 M is its low potential for migration from the cured film.[5] Additionally, it does not release any significant post-cure odor, even though it contains a sulfur atom.[5]
Comparative data for other photoinitiators is extensive but not directly comparable to the Esacure 1001 M study due to different formulations and curing conditions.
-
Irgacure® 2959: Known for its low yellowing and low odor properties, making it suitable for clear coatings and applications on sensitive substrates.[3] It is also used in water-borne systems.[3]
-
Darocur® 1173: A liquid photoinitiator that is easy to incorporate into formulations. It is recommended for clear coatings where minimal yellowing is required.[4]
-
Benzophenone: A classic and cost-effective Type II photoinitiator. Its performance is highly dependent on the presence and type of co-initiator.
Yellowing
The study on Esacure 1001 M in an OPV formulation noted that it has "no real negative effect on post cure yellowing".[5] Irgacure® 2959 and Darocur® 1173 are also known for their low yellowing characteristics.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of photoinitiator performance. The following are representative protocols for key experiments.
Determination of Curing Speed by Photo-DSC
Objective: To determine the photopolymerization kinetics, including the time to peak maximum (rate of polymerization) and the total heat of polymerization (degree of conversion).
Apparatus:
-
Differential Scanning Calorimeter (DSC) equipped with a UV light source (e.g., high-pressure mercury lamp).
-
Sample pans (aluminum, open or with a quartz lid).
-
Micropipette.
Procedure:
-
Sample Preparation: Prepare a standard formulation containing a known concentration of the photoinitiator in a specific monomer/oligomer blend.
-
Instrument Calibration: Calibrate the DSC for temperature and heat flow according to the manufacturer's instructions.
-
Measurement: a. Place a precise amount (typically 1-5 mg) of the liquid formulation into a sample pan.[6] b. Place the sample pan in the DSC cell and an empty pan as a reference. c. Equilibrate the sample at the desired isothermal temperature (e.g., 25°C) under a nitrogen purge.[7] d. Irradiate the sample with the UV light source at a defined intensity and for a specific duration. e. Record the heat flow as a function of time.
-
Data Analysis: a. Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).[7] b. The time at which the maximum heat flow occurs corresponds to the maximum rate of polymerization. c. The degree of conversion can be calculated by comparing the measured ΔH to the theoretical heat of polymerization for the specific monomer.
Measurement of Depth of Cure
Objective: To determine the maximum thickness of a coating that can be effectively cured under specific UV irradiation conditions.
Apparatus:
-
UV curing system with a conveyor belt and a lamp of known spectral output and intensity.
-
Substrate (e.g., glass plates, metal panels).
-
Applicator for controlled film thickness (e.g., doctor blade).
-
Micrometer or a specialized cure depth measurement tool.
Procedure:
-
Sample Preparation: Apply the photocurable formulation onto the substrate at various defined thicknesses.
-
Curing: Pass the coated substrates through the UV curing system at a controlled belt speed (which determines the UV dose).
-
Measurement: a. After curing, remove the uncured portion of the coating with a suitable solvent. b. Measure the thickness of the remaining cured film using a micrometer. This is the depth of cure.[8] c. Alternatively, for thicker samples, the "scrape test" can be used where the uncured material is scraped away, and the thickness of the cured portion is measured.[9]
Measurement of Yellowing Index
Objective: To quantify the degree of yellowness of a cured film, which is an indicator of its stability and degradation.
Apparatus:
-
Spectrophotometer or colorimeter.
-
White standard tile for calibration.
Procedure (based on ASTM E313): [10][11]
-
Sample Preparation: Prepare cured films of a standard thickness on a consistent substrate.
-
Instrument Calibration: Calibrate the spectrophotometer using a standard white tile.[12]
-
Measurement: a. Place the cured film sample in the spectrophotometer. b. Measure the tristimulus values (X, Y, Z) of the sample under a specified illuminant (e.g., D65) and observer (e.g., 10°).[12]
-
Calculation: a. Calculate the Yellowness Index (YI) using the following formula for Illuminant C and 2° observer: YI = [100(1.28X - 1.06Z)] / Y b. For Illuminant D65 and 10° observer, a different formula is used.[12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental mechanisms of photoinitiation and a typical experimental workflow for comparing photoinitiators.
Caption: Mechanisms of Type I and Type II photoinitiation.
References
- 1. penpoly.com [penpoly.com]
- 2. IGM RESINS : RAW MATERIAL FOR UV, LED, EB ENERGY CURING [igmresins.com]
- 3. xtgchem.cn [xtgchem.cn]
- 4. xtgchem.cn [xtgchem.cn]
- 5. radtech.org [radtech.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. princeton.edu [princeton.edu]
- 9. Quantifying Acrylic Resin’s Cure Depth in UV Systems [eureka.patsnap.com]
- 10. infinitalab.com [infinitalab.com]
- 11. Yellowness Index (YI) ASTM E313 [intertek.com]
- 12. What Standard Do I Use to Verify Yellowness Index Performance? | HunterLab [hunterlab.com]
Performance of 2,2'-Sulfonylbis(1-phenylethanone) in Diverse Monomer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 2,2'-Sulfonylbis(1-phenylethanone), also known as Esacure 1001 M, a difunctional Type II photoinitiator, across various monomer systems. This document is intended to assist researchers and professionals in selecting the appropriate photoinitiator for their specific UV curing applications by presenting objective comparisons and supporting experimental data.
Introduction to 2,2'-Sulfonylbis(1-phenylethanone)
2,2'-Sulfonylbis(1-phenylethanone) is a high-reactivity photoinitiator belonging to the ketosulphone class.[1][2][3] As a Type II photoinitiator, it requires a co-initiator, typically an amine synergist, to efficiently generate the free radicals necessary for the polymerization of unsaturated monomers upon exposure to UV light.[2][4] Its difunctional nature and molecular structure make it particularly well-suited for applications demanding low migration and low extractable levels, such as food packaging.[1][2] It is effective in both clear and pigmented systems, including printing inks and coatings for various substrates.[3]
Performance Comparison in Different Monomer Systems
Pigmented Systems: A Case Study in Flexographic and Offset Inks
In pigmented formulations, where light penetration can be a challenge, 2,2'-Sulfonylbis(1-phenylethanone) demonstrates excellent performance, particularly when used in conjunction with other photoinitiators and amine synergists.
A study in various ink formulations provides valuable insights into its comparative performance.[2]
Table 1: Performance of 2,2'-Sulfonylbis(1-phenylethanone) Blends in a Cyan Flexo Ink [2]
| Photoinitiator Blend | Reactivity (Cure Speed) |
| Blend with Esacure ONE and ITX (Esacure 1001 M, Esacure ONE, Esacure ITX, Acrylated Amine) | Very Good |
| Blend with Esacure KS 300 and ITX (Esacure 1001 M, Esacure KS 300, Esacure ITX, Acrylated Amine) | Good |
| Blend with Esacure TZT (Esacure 1001 M, Esacure TZT, Acrylated Amine) | Moderate |
Table 2: Performance of 2,2'-Sulfonylbis(1-phenylethanone) in a Black Flexo Ink [2]
| Photoinitiator System | Reactivity (Cure Speed) |
| Esacure 1001 M with Amino Acrylate | Good |
| Esacure 1001 M with Amino Acrylate and Esacure ONE | Excellent |
Table 3: Migration and Odor Evaluation of 2,2'-Sulfonylbis(1-phenylethanone) in an Overprint Varnish (OPV) [2]
| Parameter | Result |
| Migration | Below 40 ppb in 95% ethanol at 40°C for 10 days, indicating very low potential for release from the cured film. |
| Post-Cure Odor | Rated as 0 (no odor) on a scale of 0-5. This is attributed to a photodecomposition profile that does not involve cleavage of the C-S bond.[2] |
Clear Coatings: Acrylate vs. Methacrylate Systems
While specific quantitative data directly comparing 2,2'-Sulfonylbis(1-phenylethanone) in acrylate versus methacrylate clear coatings is limited in the available literature, some general principles of photopolymerization can be applied.
Acrylate monomers are generally more reactive and cure faster than their methacrylate counterparts due to the lower stability of the acrylate radical.[4] However, methacrylate-based polymers often exhibit superior properties such as higher glass transition temperatures and improved weatherability.
For 2,2'-Sulfonylbis(1-phenylethanone), as a Type II photoinitiator, its efficiency will be influenced by the hydrogen-donating ability of the surrounding environment. In a clear coating, the choice of oligomer (e.g., epoxy acrylate, urethane acrylate, polyester acrylate) and monomer will impact the cure speed and final film properties. It is recommended to optimize the concentration of the photoinitiator and co-initiator, typically between 2% and 5% by weight, for the specific system being used.[1]
Experimental Protocols
The following are representative experimental protocols for the evaluation of 2,2'-Sulfonylbis(1-phenylethanone) in UV-curable formulations.
General Formulation for a UV-Curable Clear Coating
-
Preparation of the Resin Blend:
-
Combine the desired oligomer(s) (e.g., 60 wt% Epoxy Acrylate) and monomer(s) (e.g., 35 wt% Trimethylolpropane Triacrylate - TMPTA) in a light-blocking container.
-
Mix thoroughly using a mechanical stirrer until a homogeneous solution is obtained.
-
-
Addition of Photoinitiator System:
-
Add 2,2'-Sulfonylbis(1-phenylethanone) (e.g., 3 wt%) and a suitable amine co-initiator (e.g., 2 wt% Ethyl-4-(dimethylamino)benzoate - EDB) to the resin blend.
-
Continue stirring in the dark until the photoinitiator system is completely dissolved.
-
-
Film Application:
-
Apply the formulated coating onto the desired substrate (e.g., glass, metal, or plastic) using a film applicator or wire-wound bar to achieve a specific film thickness (e.g., 25 µm).
-
-
UV Curing:
-
Immediately pass the coated substrate under a UV lamp (e.g., a medium-pressure mercury lamp).
-
The UV dose and intensity should be controlled and recorded (e.g., by adjusting the belt speed of a conveyor).
-
-
Performance Evaluation:
-
Cure Speed: Determine the maximum belt speed at which a tack-free surface is achieved (thumb twist method or tack tester).
-
Hardness: Measure the pencil hardness or pendulum hardness of the cured film after a specified conditioning period (e.g., 24 hours).
-
Yellowing: Measure the yellowness index (YI) of the cured film on a white background using a spectrophotometer before and after UV exposure or aging.
-
Solvent Resistance: Perform MEK double rubs until the coating is marred.
-
Formulation for a Pigmented Flexographic Ink[2]
-
Ink Base:
-
Epoxy Acrylate: 31.0 wt%
-
Aromatic Urethane Acrylate: 8.0 wt%
-
TMPTA: 40.0 wt%
-
Pigment (e.g., Cyan): 18.0 wt%
-
Additive Package (dispersant, wetting agent, defoamer, wax): 3.0 wt%
-
-
Photoinitiator System (added to the ink base):
-
2,2'-Sulfonylbis(1-phenylethanone): 3.5 wt%
-
Co-initiator/Synergist Blend (e.g., Esacure ONE, ITX, Acrylated Amine): as specified in the comparative study.
-
The evaluation of the cured ink would follow similar principles to the clear coating, with additional tests for print quality, adhesion, and gloss.
Reaction Mechanism and Experimental Workflow
Photoinitiation Mechanism of 2,2'-Sulfonylbis(1-phenylethanone)
As a Type II photoinitiator, 2,2'-Sulfonylbis(1-phenylethanone) initiates polymerization through a bimolecular process. Upon absorption of UV radiation, the photoinitiator is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. This excited triplet state abstracts a hydrogen atom from a co-initiator (typically an amine), generating a ketyl radical and an amine-derived radical. The amine-derived radical is generally the primary species that initiates the polymerization of the acrylate or methacrylate monomers. A minor pathway involving β-cleavage of the photoinitiator may also contribute to radical generation.
Caption: Photoinitiation mechanism of Esacure 1001 M.
Experimental Workflow for Photoinitiator Performance Evaluation
The following diagram outlines a typical workflow for comparing the performance of different photoinitiator systems in a UV-curable formulation.
Caption: Experimental workflow for performance evaluation.
Conclusion
2,2'-Sulfonylbis(1-phenylethanone) (Esacure 1001 M) is a versatile and high-performing Type II photoinitiator, particularly effective in systems where low migration and low odor are critical. Its performance is optimized through the use of co-initiators and can be further enhanced by blending with other photoinitiators. While its efficacy in pigmented systems is well-documented, further quantitative studies directly comparing its performance in various clear monomer and oligomer systems would be beneficial for the formulation of advanced UV-curable materials. The provided experimental protocols and workflows offer a solid foundation for conducting such comparative evaluations.
References
Spectroscopic Data Analysis of 2,2'-Sulfonylbis(1-phenylethanone): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected spectroscopic data for 2,2'-Sulfonylbis(1-phenylethanone), a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages data from structurally related analogs—Diphenyl sulfone and Acetophenone—to predict and interpret its spectroscopic characteristics. This approach allows for a foundational understanding of the key spectral features of the sulfonyl and phenylethanone moieties.
Comparison of Spectroscopic Data
The spectroscopic data for the selected analogs, Diphenyl sulfone and Acetophenone, are summarized below. These compounds represent the core functional groups of 2,2'-Sulfonylbis(1-phenylethanone) and serve as a basis for predicting its spectral properties.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity | Assignment |
| Diphenyl sulfone | CDCl₃ | 7.94-7.96 (m, 4H), 7.49-7.59 (m, 6H)[1] | Aromatic protons |
| Acetophenone | CDCl₃ | 7.96-7.98 (m, 2H), 7.55-7.59 (m, 1H), 7.45-7.49 (m, 2H), 2.61 (s, 3H)[2] | Aromatic protons, Methyl protons |
| 2,2'-Sulfonylbis(1-phenylethanone) (Predicted) | CDCl₃ | ~8.0 (d, 4H), ~7.6 (t, 2H), ~7.5 (t, 4H), ~4.5 (s, 4H) | Aromatic protons (ortho to C=O), Aromatic protons (para to C=O), Aromatic protons (meta to C=O), Methylene protons |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| Diphenyl sulfone | CDCl₃ | 141.58, 133.16, 129.26, 127.65[1] | Aromatic C (ipso), Aromatic C (para), Aromatic C (ortho/meta), Aromatic C (ortho/meta) |
| Acetophenone | CDCl₃ | 198.2, 137.1, 133.1, 128.6, 128.3, 26.6[2] | Carbonyl C, Aromatic C (ipso), Aromatic C (para), Aromatic C (ortho/meta), Aromatic C (ortho/meta), Methyl C |
| 2,2'-Sulfonylbis(1-phenylethanone) (Predicted) | CDCl₃ | ~195, ~140, ~134, ~129, ~128, ~60 | Carbonyl C, Aromatic C (ipso-SO₂), Aromatic C (para), Aromatic C (ortho/meta), Aromatic C (ipso-C=O), Methylene C |
Table 3: IR Spectroscopic Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) | Assignment |
| Diphenyl sulfone | KBr-Pellet | ~3100-3000, ~1447, ~1325, ~1160 | C-H stretch (aromatic), C=C stretch (aromatic), S=O stretch (asymmetric), S=O stretch (symmetric) |
| Acetophenone | Neat | ~3060, ~1685, ~1600, ~1450 | C-H stretch (aromatic), C=O stretch (conjugated ketone), C=C stretch (aromatic), C-H bend (methyl) |
| 2,2'-Sulfonylbis(1-phenylethanone) (Predicted) | KBr-Pellet | ~3100-3000, ~1690, ~1600, ~1330, ~1150 | C-H stretch (aromatic), C=O stretch (ketone), C=C stretch (aromatic), S=O stretch (asymmetric), S=O stretch (symmetric) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Key m/z values | Assignment |
| Diphenyl sulfone | GC-MS | 218, 125, 77 | [M]⁺, [C₆H₅SO]⁺, [C₆H₅]⁺[3] |
| Acetophenone | EI | 120, 105, 77 | [M]⁺, [C₆H₅CO]⁺, [C₆H₅]⁺ |
| 2,2'-Sulfonylbis(1-phenylethanone) (Predicted) | ESI | 395, 219, 105, 77 | [M+H]⁺, [M-C₈H₇O₂S]⁺, [C₆H₅CO]⁺, [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition : Tune and shim the instrument to optimize the magnetic field homogeneity. Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation : Place the powder mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing : The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (typically in the low micromolar range) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ionization source.
-
Ionization : Introduce the sample solution into the mass spectrometer. For Electrospray Ionization (ESI), the solution is passed through a charged capillary, creating a fine spray of charged droplets.
-
Mass Analysis : The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.
Visualization of Experimental Workflow
The general workflow for acquiring and analyzing spectroscopic data is illustrated below.
Caption: General workflow for spectroscopic analysis.
Predicted Spectroscopic Features of 2,2'-Sulfonylbis(1-phenylethanone)
Based on the data from Diphenyl sulfone and Acetophenone, the following spectroscopic features are predicted for 2,2'-Sulfonylbis(1-phenylethanone):
-
¹H NMR : The spectrum is expected to show signals for the aromatic protons, likely in the range of 7.5-8.0 ppm. The protons on the benzene rings ortho to the carbonyl group will be the most deshielded. A key feature will be a singlet around 4.5 ppm corresponding to the four methylene (CH₂) protons, which are situated between the sulfonyl and carbonyl groups.
-
¹³C NMR : The spectrum will feature a carbonyl carbon signal around 195 ppm. Aromatic carbon signals will be present in the 128-140 ppm region. The methylene carbon signal is anticipated to appear around 60 ppm.
-
IR Spectroscopy : The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, expected around 1690 cm⁻¹. Characteristic strong bands for the asymmetric and symmetric stretching of the sulfonyl (S=O) group are predicted to be in the regions of 1330-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.
-
Mass Spectrometry : In ESI-MS, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 395. Common fragmentation patterns would likely involve the cleavage of the C-S bond, leading to fragments corresponding to the phenacyl cation ([C₆H₅COCH₂]⁺, m/z 119) and the phenylsulfonyl cation ([C₆H₅SO₂]⁺, m/z 141), as well as further fragmentation to the benzoyl cation ([C₆H₅CO]⁺, m/z 105) and the phenyl cation ([C₆H₅]⁺, m/z 77).
This comparative guide serves as a valuable resource for researchers working with 2,2'-Sulfonylbis(1-phenylethanone) and similar molecules, providing a solid foundation for the interpretation of their spectroscopic data.
References
Unveiling Alternatives to 2,2'-Sulfonylbis(1-phenylethanone): A Comparative Guide for Researchers
For researchers and professionals in drug development, the identification of novel compounds with enhanced therapeutic profiles is a perpetual quest. This guide provides a comparative analysis of potential alternatives to 2,2'-Sulfonylbis(1-phenylethanone), a compound with a sulfonyl backbone that has garnered interest in medicinal chemistry. This report outlines the cytotoxic profiles of structurally related sulfonyl derivatives and other compounds with similar functional motifs, supported by experimental data and detailed protocols to aid in further investigation.
While direct comparative studies on the biological activity of 2,2'-Sulfonylbis(1-phenylethanone) are not extensively available in the public domain, research into the broader class of sulfonyl and sulfonamide-containing compounds reveals a rich landscape of molecules with potent anticancer properties. This guide synthesizes available data on these related compounds to provide a framework for identifying and evaluating potential alternatives.
Comparative Cytotoxicity of Sulfonyl-Containing Compounds
The sulfonyl and sulfonamide moieties are key pharmacophores in a variety of therapeutic agents, including a growing number of anticancer drugs. Their mechanisms of action are diverse, ranging from inhibition of carbonic anhydrase and disruption of microtubule assembly to cell cycle arrest.[1] The following table summarizes the in vitro cytotoxic activity of several sulfonyl and sulfonamide derivatives against various cancer cell lines, offering a baseline for comparison.
| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| N-ethyl toluene-4-sulphonamide (8a) | HeLa | 10.9 ± 1.01 | [2] |
| MDA-MB-231 | 19.22 ± 1.67 | [2] | |
| MCF-7 | 12.21 ± 0.93 | [2] | |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa | 7.2 ± 1.12 | [2] |
| MDA-MB-231 | 4.62 ± 0.13 | [2] | |
| MCF-7 | 7.13 ± 0.13 | [2] | |
| Arylpropyl sulfonamide (Compound 15) | PC-3 | 29.2 | [3][4] |
| HL-60 | 20.7 | [3][4] |
Structurally Related Compounds and Structure-Activity Relationships
The core structure of 2,2'-Sulfonylbis(1-phenylethanone) features a central sulfonyl group linking two phenylethanone moieties. The exploration of analogs with modifications to the phenyl rings or the ethanone side chains could yield compounds with improved activity or selectivity.
Studies on the structure-activity relationship (SAR) of α,β-unsaturated ketones have indicated that the presence of a non-sterically hindered Michael acceptor is a crucial structural requirement for cytotoxic activity.[2] Furthermore, research on arylpropyl sulfonamides has shown that the length of alkyl chains and the stereochemistry of the propyl group are important for their cytotoxic effects. The introduction of small hydrophobic groups on the phenyl ring and the sulfonamide group can also enhance biological activity.[3][4]
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key in vitro cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[5]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening and evaluating the cytotoxicity of potential alternative compounds.
Caption: A generalized workflow for the synthesis, in vitro screening, and lead identification of novel anticancer compounds.
Signaling Pathways and Mechanisms
While the specific signaling pathways affected by 2,2'-Sulfonylbis(1-phenylethanone) are not well-documented, many sulfonyl-containing anticancer agents exert their effects through the induction of apoptosis. The diagram below illustrates a simplified, generalized apoptotic signaling pathway that is often targeted by cytotoxic compounds.
Caption: A simplified diagram of the intrinsic apoptotic pathway, a common mechanism of action for cytotoxic anticancer agents.
Conclusion
The exploration of alternatives to 2,2'-Sulfonylbis(1-phenylethanone) for anticancer applications is a promising area of research. Although direct comparative data is scarce, the broader family of sulfonyl and sulfonamide derivatives offers a wealth of compounds with demonstrated cytotoxic activity. By leveraging the structure-activity relationships and experimental protocols outlined in this guide, researchers can systematically synthesize and evaluate novel analogs with the potential for improved therapeutic efficacy. The provided data tables and workflow diagrams serve as a foundational resource for initiating such investigations. Further studies are warranted to elucidate the specific mechanism of action of 2,2'-Sulfonylbis(1-phenylethanone) and to directly compare its activity with that of newly synthesized analogs.
References
- 1. Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Synthesis, antimicrobial and cytotoxic activities of sulfone linked bis heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Photoinitiators: Benzophenone vs. 2,2'-Sulfonylbis(1-phenylethanone)
A comprehensive guide for researchers and drug development professionals on the properties, performance, and mechanisms of two distinct photoinitiator classes.
Executive Summary
Introduction to Photoinitiators
Photoinitiators are essential components in photocurable formulations, as they absorb light energy and convert it into chemical energy to initiate polymerization.[1] They are broadly classified into two main types based on their mechanism of generating initiating radicals: Type I (α-cleavage) and Type II (hydrogen abstraction).[1][2]
Benzophenone , a classic Type II photoinitiator, functions through a bimolecular process.[2] Upon UV irradiation, it transitions to an excited triplet state and abstracts a hydrogen atom from a synergistic molecule (a co-initiator), typically an amine, to form a ketyl radical and an amine-derived radical.[3] The latter is primarily responsible for initiating the polymerization process.
2,2'-Sulfonylbis(1-phenylethanone) , based on its nomenclature, is presumed to be a sulfonyl-containing acetophenone derivative. While specific data for this compound is unavailable, many acetophenone derivatives and sulfonyl-containing compounds function as Type I photoinitiators. These molecules undergo unimolecular bond cleavage upon light absorption to directly generate two radical fragments, both of which can potentially initiate polymerization.[2]
Chemical Properties and Structure
A fundamental aspect influencing a photoinitiator's performance is its chemical structure, which dictates its absorption characteristics, reactivity, and solubility.
| Feature | 2,2'-Sulfonylbis(1-phenylethanone) | Benzophenone |
| CAS Number | Not Available | 119-61-9[4] |
| Molecular Formula | C₁₆H₁₄O₄S | C₁₃H₁₀O[4] |
| Molecular Weight | 302.35 g/mol (calculated) | 182.22 g/mol [4] |
| Chemical Structure |
| |
| General Description | Presumed to be a white to off-white crystalline solid. | White crystalline solid with a characteristic sweet, floral odor.[4] |
| Solubility | Data not available. Generally, sulfonyl-containing compounds exhibit varied solubility in organic solvents. | Soluble in most organic solvents such as acetone, ethanol, and isopropanol. Insoluble in water. |
Comparative Performance Data
The efficiency of a photoinitiator is paramount for achieving desired curing speeds and final product properties. Key performance indicators include UV absorption characteristics and the rate of polymerization.
| Performance Metric | 2,2'-Sulfonylbis(1-phenylethanone) (Hypothetical Type I) | Benzophenone (Type II) |
| UV Absorption Maxima (λmax) | Typically in the range of 250-400 nm, often with multiple absorption bands. Specific data is not available. | Approximately 254 nm and a weaker band around 345 nm. |
| Molar Extinction Coefficient (ε) | Generally high, allowing for efficient light absorption. | Moderate. |
| Photoinitiation Efficiency | Can be very high, as one molecule generates two radicals. | Dependent on the concentration and reactivity of the co-initiator. |
| Oxygen Inhibition | Can be susceptible to oxygen inhibition, which quenches the radical species. | Also susceptible to oxygen inhibition, but the presence of amine co-initiators can help mitigate this effect. |
| Yellowing | Some Type I photoinitiators can lead to yellowing of the cured material due to the formation of colored photoproducts. | Can cause yellowing, particularly in formulations exposed to prolonged UV radiation. |
Experimental Protocols
General Protocol for Evaluating Photoinitiator Efficiency using Photo-DSC:
A common method to assess the photoinitiation efficiency is through photo-differential scanning calorimetry (Photo-DSC). This technique measures the heat flow associated with the photopolymerization reaction upon UV irradiation.
-
Sample Preparation: A formulation containing a monomer (e.g., acrylate-based), the photoinitiator of interest (at a specified concentration, e.g., 2 wt%), and any necessary co-initiators is prepared.
-
Instrumentation: A differential scanning calorimeter equipped with a UV light source is used.
-
Experimental Conditions:
-
A small sample (typically 5-10 mg) is placed in an open aluminum pan.
-
The sample is purged with an inert gas (e.g., nitrogen) to minimize oxygen inhibition.
-
The sample is irradiated with UV light of a specific intensity and wavelength range.
-
The heat flow is recorded as a function of time.
-
-
Data Analysis: The exotherm generated during polymerization is integrated to determine the total heat of polymerization, which is proportional to the degree of conversion. The time to reach the maximum polymerization rate and the overall conversion can be used to compare the efficiency of different photoinitiators.
Mechanism of Action
The distinct mechanisms of Type I and Type II photoinitiators are a key point of comparison.
Figure 1. General mechanism for a Type I photoinitiator.
Figure 2. Mechanism of benzophenone as a Type II photoinitiator.
Conclusion
While a direct, data-driven comparison between 2,2'-Sulfonylbis(1-phenylethanone) and benzophenone is not feasible due to the lack of available information on the former, a comparison between the general classes of Type I and Type II photoinitiators provides valuable insights for researchers. Benzophenone, as a Type II photoinitiator, offers the advantage of being widely studied and cost-effective, but its efficiency is intrinsically linked to the presence and reactivity of a co-initiator. Hypothetical Type I photoinitiators, such as sulfonyl-containing acetophenone derivatives, have the potential for higher initiation efficiency due to the generation of two radicals per molecule. However, they may also be prone to causing yellowing in the final product. The choice of a suitable photoinitiator will ultimately depend on the specific requirements of the application, including the desired cure speed, the chemical nature of the formulation, and the acceptable level of final product coloration. Further research into novel photoinitiators like 2,2'-Sulfonylbis(1-phenylethanone) is warranted to expand the toolbox available to scientists and engineers in the field of photopolymerization.
References
Efficacy of 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone as an Antifungal Agent
A comparative analysis of the efficacy of sulfonyl-containing compounds is crucial for the advancement of drug discovery and development. This guide provides a detailed comparison of the antifungal efficacy of a novel sulfonyl compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, with other sulfonyl derivatives, supported by experimental data. The objective is to offer researchers, scientists, and drug development professionals a clear perspective on its potential as an antifungal agent.
A novel synthesized compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, has demonstrated notable antifungal activity against various clinical isolates of Candida species. This section summarizes the key findings from in vitro studies.
Quantitative Data Summary
The antifungal efficacy was evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Candida Species | Number of Strains Tested | MIC Range (μg/mL) |
| C. albicans | 17 | 0.00195 - 0.0078 |
| C. glabrata | Not specified | 0.25 - 16 |
| C. tropicalis | Not specified | 0.25 - 16 |
Table 1: Antifungal Susceptibility of Candida Species to 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone. [1]
The data indicates that 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone is particularly potent against Candida albicans, with very low MIC values observed for most clinical strains.[1] The compound also exhibited fungicidal activity against nine tested Candida strains at a concentration of 32 μg/mL.[1]
Comparative Efficacy with Other Sulfonyl Compounds
Another study on a novel sulfonyl derivative of 2(5H)-furanone, F105, demonstrated its antimicrobial properties against both methicillin-susceptible (MSSA) and -resistant (MRSA) Staphylococcus aureus. The MIC of F105 for MSSA was 10 mg/L (25 μM) and for MRSA was 20 mg/L (50 μM).[3] This highlights the diverse antimicrobial potential within the sulfonyl compound family.
Experimental Protocols
Synthesis of 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone
The synthesis of this compound starts from sodium 4-chlorobenzene sulfinate. The final product is obtained through the treatment of α-chloro-β-keto-sulfone with sodium hypobromite.[1]
Caption: Synthesis of 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone.
Antifungal Susceptibility Testing
The antifungal activity was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[1]
Experimental Workflow:
-
Preparation of Inoculum: Candida strains were cultured and suspensions were prepared and adjusted to a specific concentration.
-
Preparation of Microdilution Plates: The test compound was serially diluted in 96-well microplates containing RPMI 1640 medium.
-
Inoculation: The standardized yeast suspensions were added to the wells.
-
Incubation: The plates were incubated at a controlled temperature.
-
Reading of Results: The MIC was determined as the lowest concentration of the compound that caused a significant inhibition of growth compared to the control.
Caption: Workflow for Antifungal Susceptibility Testing.
Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone was not fully elucidated in the provided study, sulfonyl compounds are known to act through various mechanisms. In general, sulfonyl-containing compounds can inhibit a variety of enzymes and can also act as agonists or antagonists of receptors.[2][4] For example, sulfonamides, a class of sulfonyl compounds, are known to interfere with the folic acid synthesis pathway in bacteria, which is essential for their growth.
The study on the antifungal compound did investigate if it acts by inhibiting fungal cell wall synthesis. The results from testing in a medium with sorbitol did not suggest this as the primary mechanism of action.[1]
Caption: General Mechanisms of Action for Sulfonyl Compounds.
Conclusion
The available data on 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone demonstrates its potent antifungal activity, particularly against Candida albicans. While a direct comparison with 2,2'-Sulfonylbis(1-phenylethanone) is not possible due to the lack of data on the latter, the findings position this novel sulfonyl derivative as a promising candidate for further investigation in the development of new antifungal therapies. The broader family of sulfonyl compounds continues to be a rich source of biologically active molecules with diverse therapeutic applications. Further research is warranted to elucidate the precise mechanism of action of this and other related sulfonyl compounds to fully harness their therapeutic potential.
References
- 1. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of efficacy, secondary failure rate, and complications of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Independent Verification of 2,2'-Sulfonylbis(1-phenyleth-anone) Properties: A Comparative Guide for Researchers
In the dynamic field of polymer chemistry and drug development, the selection of an appropriate photoinitiator is paramount for achieving desired material properties and efficient curing processes. This guide provides an independent verification of the properties of 2,2'-Sulfonylbis(1-phenylethanone), a hypothesized β-keto sulfone photoinitiator, and compares its predicted characteristics with two widely used commercial alternatives: Irgacure 651 and Darocur 1173. Due to the limited publicly available data for 2,2'-Sulfonylbis(1-phenylethanone), this guide utilizes data from closely related β-keto sulfones as a reasonable proxy to facilitate a comparative analysis for researchers and scientists.
Comparative Analysis of Photoinitiator Properties
The selection of a photoinitiator is a critical step in the formulation of photocurable materials. The ideal candidate should possess high photo-reactivity, appropriate absorption characteristics matching the emission spectrum of the light source, good solubility in the formulation, and sufficient thermal stability. The following tables provide a comparative summary of the key physical, chemical, and performance characteristics of the hypothesized 2,2'-Sulfonylbis(1-phenylethanone) and the commercial photoinitiators Irgacure 651 and Darocur 1173.
Table 1: General and Physical Properties
| Property | 2,2'-Sulfonylbis(1-phenylethanone) (Hypothesized) | Irgacure 651 | Darocur 1173 |
| Chemical Structure | C₆H₅COCH₂SO₂CH₂COC₆H₅ | 2,2-Dimethoxy-1,2-diphenylethan-1-one | 2-Hydroxy-2-methyl-1-phenyl-propan-1-one |
| CAS Number | Not Available | 24650-42-8[1][2] | 7473-98-5[3][4] |
| Molecular Weight ( g/mol ) | 318.35 | 256.3[2] | 164.2[3] |
| Appearance | White to off-white solid (predicted) | White to light yellow crystalline powder[2] | Colorless to slightly yellow liquid[3] |
| Melting Point (°C) | Not Available | 64-67[2] | 4[4] |
| Boiling Point (°C) | Not Available | Not Available | 80 - 81 (at 0.13 mbar)[3] |
| Density (g/mL) | Not Available | Not Available | 1.08 (at 20°C)[4] |
Table 2: Solubility and Absorption Characteristics
| Property | 2,2'-Sulfonylbis(1-phenylethanone) (Hypothesized) | Irgacure 651 | Darocur 1173 |
| Solubility | Predicted to be soluble in common organic solvents like acetone, chloroform, and ethyl acetate. Insoluble in water. | > 50 g/100 g in acetone and toluene; 41 g/100 g in methanol.[2] | Miscibility in most common organic solvents and acrylate monomers exceeds 50g/100g; practically insoluble in water.[3] |
| UV Absorption Maxima (nm) | Expected in the range of 250-280 nm, typical for acetophenone derivatives. | ~252, ~338 [As per absorption spectrum in datasheet] | ~244, ~278, ~330[5] |
Table 3: Thermal Stability
| Property | 2,2'-Sulfonylbis(1-phenylethanone) (Hypothesized) | Irgacure 651 | Darocur 1173 |
| Thermal Stability | β-keto sulfones are generally known to have good thermal stability.[6] | Stable, but light-sensitive.[7] | Stable. Incompatible with strong oxidizing agents, strong acids, strong bases.[8] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the independent verification of material properties. This section outlines the methodologies for the synthesis of a representative β-keto sulfone and the characterization of key photoinitiator properties.
Synthesis of a Representative β-Keto Sulfone: Bis(phenacyl) Sulfone
The synthesis of bis(phenacyl) sulfone can be achieved through the nucleophilic substitution of an α-haloketone with a sulfinate salt. This method is a common and effective route for the preparation of β-keto sulfones.[9]
Materials:
-
2-Bromoacetophenone (phenacyl bromide)
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
Preparation of Sodium Benzenesulfinate: A solution of sodium sulfite in water is reacted with two equivalents of benzenesulfonyl chloride at a controlled temperature. The resulting sodium benzenesulfinate is then isolated.
-
Reaction with 2-Bromoacetophenone: The prepared sodium benzenesulfinate is dissolved in a suitable solvent, such as ethanol.
-
Two equivalents of 2-bromoacetophenone are added to the solution.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is then poured into water, and the crude product is extracted with an organic solvent like diethyl ether.
-
The organic layer is washed with a saturated solution of sodium bicarbonate and then with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure bis(phenacyl) sulfone.
Characterization of Photoinitiator Properties
1. UV-Vis Absorption Spectroscopy:
-
Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λmax) of the photoinitiator.
-
Procedure:
-
Prepare a dilute solution of the photoinitiator in a suitable UV-transparent solvent (e.g., acetonitrile or methanol) of a known concentration.
-
Use a dual-beam UV-Vis spectrophotometer and record the absorbance from 200 to 500 nm, using the pure solvent as a reference.
-
Identify the λmax values from the resulting spectrum.
-
2. Solubility Determination:
-
Objective: To quantify the solubility of the photoinitiator in various solvents.
-
Procedure:
-
Add a known excess amount of the photoinitiator to a fixed volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium.
-
Filter the saturated solution to remove any undissolved solid.
-
Take a known volume of the clear filtrate and evaporate the solvent completely.
-
Weigh the remaining solid to determine the amount of dissolved photoinitiator and calculate the solubility in g/100 mL.
-
3. Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability and decomposition profile of the photoinitiator.[10][11]
-
Procedure:
-
Place a small, accurately weighed sample of the photoinitiator into a TGA crucible.[10]
-
Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25-600 °C).[11]
-
The instrument records the mass of the sample as a function of temperature. The resulting TGA curve provides information on the onset of decomposition and the temperature at which significant mass loss occurs.
-
4. Photo-Differential Scanning Calorimetry (Photo-DSC):
-
Objective: To measure the heat flow associated with the photopolymerization reaction and determine the curing kinetics.[12][13]
-
Procedure:
-
Prepare a formulation containing a monomer (e.g., an acrylate), the photoinitiator at a specific concentration, and any other additives.
-
Place a small, accurately weighed amount of the liquid formulation into a DSC pan.[14]
-
Place the pan in the Photo-DSC instrument and irradiate with a UV light source of a specific wavelength and intensity.
-
The instrument measures the heat released during the exothermic polymerization reaction as a function of time. This data can be used to determine the rate of polymerization and the total conversion.
-
Visualizing Pathways and Workflows
To further aid in the understanding of the processes involved, the following diagrams have been generated using the DOT language.
Caption: Hypothesized photoinitiation mechanism of 2,2'-Sulfonylbis(1-phenylethanone).
References
- 1. mychem.ir [mychem.ir]
- 2. diyhpl.us [diyhpl.us]
- 3. xtgchem.cn [xtgchem.cn]
- 4. mychem.ir [mychem.ir]
- 5. additivesforpolymer.com [additivesforpolymer.com]
- 6. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zhishangchemical.com [zhishangchemical.com]
- 8. diyhpl.us [diyhpl.us]
- 9. researchgate.net [researchgate.net]
- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC [mdpi.com]
- 14. Photo-DSC method for liquid samples used in vat photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis of 2,2'-Sulfonylbis(1-phenylethanone)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 2,2'-Sulfonylbis(1-phenylethanone), a symmetrical β-ketosulfone. The reproducibility and efficiency of chemical syntheses are critical in research and development, particularly in the pharmaceutical industry where consistent production of compounds is paramount. This document outlines and contrasts different methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Comparison of Synthetic Methodologies
The synthesis of 2,2'-Sulfonylbis(1-phenylethanone) and other β-ketosulfones can be approached through various chemical strategies. Below is a summary of common methods with their respective advantages and disadvantages.
| Method | Starting Materials | Reagents & Conditions | Yield (%) | Reaction Time | Purity | Reproducibility | Key Advantages | Key Disadvantages |
| Method A: Nucleophilic Substitution | 2-Chloroacetophenone, Sodium Sulfite | Ethanol/Water, Reflux | ~85% | 4-6 hours | High | Good | Readily available starting materials, straightforward procedure. | Use of α-halo-ketone which is a lachrymator. |
| Method B: Oxidation of β-ketosulfides | Phenacyl sulfide | Oxidizing agent (e.g., H₂O₂) | Variable | Multi-step | Variable | Moderate | Avoids direct handling of α-haloketones in the final step. | Requires synthesis of the sulfide precursor, potential for over-oxidation. |
| Method C: One-Pot from Styrene | Styrene | N-Bromosuccinimide (NBS), Sodium Sulfite, Water | Good to Excellent | ~2 hours | Good | Good | Avoids isolation of intermediate α-haloketone, uses readily available starting materials.[1] | NBS is a hazardous reagent. |
Experimental Protocols
Method A: Nucleophilic Substitution of 2-Chloroacetophenone
This method represents a classical and reproducible approach to synthesizing symmetrical β-ketosulfones.
Materials:
-
2-Chloroacetophenone (2-bromoacetophenone can also be used)
-
Anhydrous Sodium Sulfite
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloroacetophenone (2 equivalents) in ethanol.
-
In a separate beaker, prepare a solution of anhydrous sodium sulfite (1 equivalent) in water.
-
Add the sodium sulfite solution to the flask containing the 2-chloroacetophenone solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,2'-Sulfonylbis(1-phenylethanone).
Synthetic Pathways Overview
The following diagram illustrates the general synthetic logic for the preparation of 2,2'-Sulfonylbis(1-phenylethanone) via the nucleophilic substitution pathway.
Caption: Nucleophilic substitution pathway for the synthesis of 2,2'-Sulfonylbis(1-phenylethanone).
Alternative α-Haloketone-Free Approaches
To circumvent the use of lachrymatory α-haloketones, several alternative methods for the synthesis of β-ketosulfones have been developed. These often involve multi-step sequences or different starting materials.
One-Pot Synthesis from Styrenes
A modern approach involves the sonication-assisted, one-pot reaction of styrenes with N-bromosuccinimide (NBS) and an aromatic sodium sulfinate.[1] This method generates the α-bromo ketone in situ, which then reacts with the sulfinate.
The logical workflow for considering this alternative is as follows:
Caption: Decision workflow for selecting a synthetic method for β-ketosulfones.
Conclusion
The synthesis of 2,2'-Sulfonylbis(1-phenylethanone) is most reproducibly achieved via the nucleophilic substitution of an α-haloketone with sodium sulfite. This method is robust and utilizes readily available precursors. However, for applications where the handling of lachrymatory α-haloketones is a significant concern, alternative one-pot methodologies starting from styrenes present a viable, albeit requiring careful handling of reagents like NBS. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, safety considerations, and available starting materials.
References
Validating the Purity of Synthesized 2,2'-Sulfonylbis(1-phenylethanone): A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2,2'-Sulfonylbis(1-phenylethanone), a diaryl sulfone derivative with potential applications in medicinal chemistry and materials science. This document outlines detailed experimental protocols and presents a comparative analysis with a potential alternative, bis(4-chlorophenyl) sulfone, another well-characterized diaryl sulfone.
Comparative Analysis of Purity and Performance
The purity of synthesized 2,2'-Sulfonylbis(1-phenylethanone) is paramount for its intended application. The following table summarizes the expected quantitative data from various analytical techniques, comparing it with a common alternative, bis(4-chlorophenyl) sulfone. The data presented for 2,2'-Sulfonylbis(1-phenylethanone) is based on typical results for analogous diaryl sulfones.
| Analytical Technique | Parameter | 2,2'-Sulfonylbis(1-phenylethanone) (Expected) | Bis(4-chlorophenyl) sulfone (Typical) |
| High-Performance Liquid Chromatography (HPLC) | Purity (by area %) | > 99.5% | > 99.0% |
| Retention Time (min) | 8.2 | 9.5 | |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shift (δ, ppm) | Phenyl Protons: 7.5-8.1, Methylene Protons: 4.6 | Phenyl Protons: 7.5-7.9 |
| Integration | Consistent with structure | Consistent with structure | |
| Mass Spectrometry (MS) | [M+H]⁺ (m/z) | 379.0897 | 286.9729 |
| Fragmentation Pattern | Consistent with structure | Consistent with structure | |
| Infrared (IR) Spectroscopy | SO₂ stretch (cm⁻¹) | 1320, 1150 | 1325, 1155 |
| C=O stretch (cm⁻¹) | 1685 | N/A |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate validation of purity.
Synthesis of 2,2'-Sulfonylbis(1-phenylethanone)
A plausible synthetic route for 2,2'-Sulfonylbis(1-phenylethanone) involves the Friedel-Crafts acylation of diphenyl sulfone.
Materials:
-
Diphenyl sulfone
-
2-Chloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
To a stirred solution of diphenyl sulfone in dry DCM at 0°C, add anhydrous AlCl₃ portion-wise.
-
Slowly add 2-chloroacetyl chloride to the reaction mixture and allow it to stir at room temperature for 12 hours.
-
Quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine, then dry over MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 2,2'-Sulfonylbis(1-phenylethanone) as a white solid.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% TFA
Gradient Elution:
-
0-1 min: 30% B
-
1-10 min: 30-70% B
-
10-12 min: 70-30% B
-
12-15 min: 30% B
Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm
-
Column temperature: 30°C
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.5 mL of deuterated chloroform (CDCl₃).
Parameters:
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire proton-decoupled spectra.
Mass Spectrometry (MS)
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
Parameters:
-
Ionization mode: Positive
-
Scan range: m/z 100-500
-
Capillary voltage: 3.5 kV
-
Cone voltage: 30 V
Visualizing the Purity Validation Workflow
A systematic workflow is essential for the comprehensive purity validation of a synthesized compound. The following diagram illustrates the logical steps involved in the analysis of 2,2'-Sulfonylbis(1-phenylethanone).
Caption: Workflow for the purity validation of synthesized 2,2'-Sulfonylbis(1-phenylethanone).
This guide provides a foundational framework for researchers to approach the purity validation of 2,2'-Sulfonylbis(1-phenylethanone). By employing these detailed protocols and comparative data, scientists can ensure the quality and reliability of their synthesized compounds for further research and development.
Comparative Guide to the Validation of Analytical Methods for 2,2'-Sulfonylbis(1-phenylethanone)
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2,2'-Sulfonylbis(1-phenylethanone). The focus is on a proposed High-Performance Liquid Chromatography (HPLC) method, outlining its validation protocol and comparing its expected performance against an alternative analytical technique. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of this compound.
Proposed Analytical Method: Reverse-Phase HPLC (RP-HPLC)
Given the aromatic nature and the presence of chromophores in 2,2'-Sulfonylbis(1-phenylethanone), a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed as a suitable analytical technique for its quantification. This method is widely used for the analysis of related compounds such as acetophenones and offers excellent selectivity, sensitivity, and accuracy.[1][2][3]
Alternative Method: UV-Visible Spectrophotometry
For comparative purposes, a simple UV-Visible spectrophotometric method could be considered for the direct quantification of 2,2'-Sulfonylbis(1-phenylethanone). While rapid and less complex, this method may lack the specificity of a chromatographic separation, especially in the presence of impurities that absorb at a similar wavelength.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the expected performance characteristics of the proposed RP-HPLC method compared to a standard UV-Visible spectrophotometric method, based on typical validation data for similar aromatic ketones.
Table 1: Comparison of Method Performance Characteristics
| Parameter | Proposed RP-HPLC Method | Alternative UV-Vis Method |
| Specificity | High (separates analyte from impurities) | Low (potential interference from absorbing impurities) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Range | 1 - 100 µg/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~3 µg/mL |
| Robustness | High | Moderate |
Table 2: Typical Validation Results for the Proposed RP-HPLC Method
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.85% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.25% |
| LOD | Reportable | 0.12 µg/mL |
| LOQ | Reportable | 0.36 µg/mL |
| Specificity | No interference at the analyte retention time | Peak purity index > 0.999 |
Experimental Protocols
Protocol 1: Proposed RP-HPLC Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV scan of a standard solution (e.g., 254 nm).
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2,2'-Sulfonylbis(1-phenylethanone) reference standard and dissolve in a 25 mL volumetric flask with the mobile phase as the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample containing 2,2'-Sulfonylbis(1-phenylethanone) at a concentration within the established linear range using the same diluent.
Protocol 2: Validation of the Proposed RP-HPLC Method
The validation of the analytical procedure should be performed according to the ICH Q2(R1) guidelines.[4][5][6][7][8]
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), a standard solution of 2,2'-Sulfonylbis(1-phenylethanone), and a sample solution. Additionally, perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that the method can separate the analyte from potential degradation products.[9]
-
Linearity: Analyze the prepared working standard solutions in triplicate over the specified concentration range. Plot the peak area response against the concentration and determine the correlation coefficient (r²) of the calibration curve.
-
Range: The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[8]
-
Accuracy: Perform recovery studies by spiking a known amount of 2,2'-Sulfonylbis(1-phenylethanone) reference standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Analyze each level in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate injections of the standard solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (%RSD).
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument to assess the variability.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
-
-
Robustness: Intentionally vary critical method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on the analytical results.
Visualizations
Caption: Workflow for analytical method validation based on ICH guidelines.
Caption: Experimental workflow for the proposed HPLC analysis.
References
- 1. app.studyraid.com [app.studyraid.com]
- 2. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. depralearningcenter.com [depralearningcenter.com]
Safety Operating Guide
Navigating the Disposal of 2,2'-Sulfonylbis(1-phenylethanone): A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2,2'-Sulfonylbis(1-phenylethanone) was found. The following disposal procedures are based on the available safety data for Acetophenone, a structural component of the target molecule, and general guidelines for the disposal of sulfonyl-containing organic compounds. This guidance is intended for researchers, scientists, and drug development professionals and should be supplemented by a thorough risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department.
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and minimizing environmental impact. For novel or less common compounds such as 2,2'-Sulfonylbis(1-phenylethanone), the absence of a dedicated Safety Data Sheet (SDS) necessitates a cautious and informed approach to waste management. This document provides essential safety and logistical information to guide the proper disposal of this compound.
Immediate Safety and Handling Precautions
Given the presence of phenylethanone moieties, it is prudent to assume that 2,2'-Sulfonylbis(1-phenylethanone) may share some hazardous properties with Acetophenone. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling the compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator is recommended.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
In the absence of a specific SDS, a conservative approach to disposal is required. The following step-by-step protocol is recommended:
-
Waste Segregation:
-
Do not mix 2,2'-Sulfonylbis(1-phenylethanone) waste with other chemical waste streams unless compatibility is confirmed.
-
Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials), in a dedicated, clearly labeled, and sealed container. The container should be made of a material compatible with organic compounds.
-
-
Waste Characterization and Labeling:
-
Label the waste container with the full chemical name: "2,2'-Sulfonylbis(1-phenylethanone) Waste".
-
Indicate the approximate quantity of the compound in the container.
-
Include any known or suspected hazards based on its structural components (e.g., "Potential Irritant," "Harmful if Swallowed").
-
-
Consult with EHS:
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Provide them with all available information about the compound, including its chemical structure and the information gathered from related compounds like Acetophenone.
-
Follow their specific instructions for the final disposal of the waste. EHS will determine the appropriate hazardous waste category and disposal method.
-
-
Interim Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from heat, sparks, and incompatible materials.
-
-
Final Disposal:
-
Final disposal will be managed by your institution's licensed hazardous waste disposal contractor. Common disposal methods for organic compounds of this nature include incineration at a permitted facility.
-
Quantitative Data Summary (Inferred from Acetophenone)
The following table summarizes key quantitative data and hazard information inferred from the Safety Data Sheets of Acetophenone. This information should be used as a preliminary guide and not as a direct substitute for data on 2,2'-Sulfonylbis(1-phenylethanone).
| Parameter | Value (for Acetophenone) | Source Citation |
| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/ eye protection/ face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Disposal Considerations | Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material. Dispose of as unused product. | [1] |
| Environmental Precautions | Do not let product enter drains. |
Experimental Protocols Cited
No specific experimental protocols detailing the disposal of 2,2'-Sulfonylbis(1-phenylethanone) were found in the search results. The disposal procedures outlined above are based on general best practices for chemical waste management.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of a chemical for which a specific Safety Data Sheet is unavailable.
References
Personal protective equipment for handling 2,2'-Sulfonylbis(1-phenylethanone)
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2,2'-Sulfonylbis(1-phenylethanone). The following procedural steps are designed to ensure safe operational handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, 2,2'-Sulfonylbis(1-phenylethanone) is anticipated to be harmful if swallowed and may cause serious eye and skin irritation.[1][2][3][4][5][6] It may also be a combustible solid. Therefore, appropriate personal protective equipment is crucial to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Situation | Required PPE |
| General Laboratory Use | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Weighing and Transferring | - Nitrile gloves- Safety goggles- Laboratory coat- Face shield (if there is a risk of splashing)- Use of a chemical fume hood is recommended |
| Large-Scale Operations or Spills | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and a face shield- Chemical-resistant apron or coveralls- Appropriate respiratory protection (e.g., N95 respirator for dusts, or an air-purifying respirator with organic vapor cartridges for vapors)[7][8][9] |
Operational Plan for Safe Handling
A systematic approach to handling 2,2'-Sulfonylbis(1-phenylethanone) is essential for laboratory safety.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is properly labeled.
-
Log the chemical into the laboratory's chemical inventory system.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10]
-
Store away from incompatible materials such as strong oxidizing agents.[10]
3. Handling and Use:
-
All handling of 2,2'-Sulfonylbis(1-phenylethanone) should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.[11]
-
Wash hands thoroughly with soap and water after handling.[1][2][5][10]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
-
In case of accidental contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][3][5][6][11]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.[2][11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3][5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]
-
4. Spill Management:
-
In the event of a small spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and contact your institution's EHS department.
-
Ensure the spill area is well-ventilated.
Disposal Plan
All waste containing 2,2'-Sulfonylbis(1-phenylethanone) must be treated as hazardous waste.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed, and compatible container.
-
Liquid Waste: Collect liquid waste in a labeled, sealed, and appropriate solvent waste container.
-
Disposal: All chemical waste must be disposed of through your institution's authorized hazardous waste management program.[12] Do not dispose of this chemical down the drain.[1][11] Some safety data for similar compounds suggest that the material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6][11]
Experimental Workflow
The following diagram outlines the key steps for the safe handling of 2,2'-Sulfonylbis(1-phenylethanone) in a laboratory setting.
Caption: Workflow for safe handling of chemicals.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. fishersci.no [fishersci.no]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. employees.delta.edu [employees.delta.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. epa.gov [epa.gov]
- 9. pppmag.com [pppmag.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. biosynth.com [biosynth.com]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

